Entospletinib

Catalog No.
S548128
CAS No.
1229208-44-9
M.F
C23H21N7O
M. Wt
411.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Entospletinib

CAS Number

1229208-44-9

Product Name

Entospletinib

IUPAC Name

6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine

Molecular Formula

C23H21N7O

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C23H21N7O/c1-2-17-14-25-28-20(17)13-16(1)21-15-30-8-7-24-23(30)22(27-21)26-18-3-5-19(6-4-18)29-9-11-31-12-10-29/h1-8,13-15H,9-12H2,(H,25,28)(H,26,27)

InChI Key

XSMSNFMDVXXHGJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Entospletinib; GS9973; GS 9973; GS-9973.

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6

The exact mass of the compound Entospletinib is 411.18076 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Entospletinib mechanism of action SYK inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Entospletinib (GS-9973) is a small molecule that acts as a highly selective, adenosine triphosphate (ATP)-competitive inhibitor of Syk [1] [2]. Syk is a cytoplasmic non-receptor protein tyrosine kinase expressed predominantly in hematopoietic cells, including B cells, macrophages, and neutrophils [2]. Its key mechanistic roles are summarized below:

  • Syk Signaling Pathway: In a normal B-cell, activation of the B-cell receptor (BCR) leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79a/b. Syk is then recruited, undergoes phosphorylation, and initiates downstream signaling cascades [1] [2]. These include pathways involving PI3K, AKT, PLCγ, and MAPK, which drive critical cellular functions like proliferation, differentiation, and adhesion [1].
  • Inhibition of Oncogenic Signaling: In malignant B-cells (e.g., in CLL or AML), there is often constitutive activation of Syk and the BCR pathway, promoting cell survival and proliferation. This compound binds to Syk, disrupting its kinase activity and thus inhibiting this pro-survival signaling [1] [3]. It also disrupts the protective interaction between leukemic cells and the microenvironment by reducing the secretion of chemokines like CCL3 and CCL4 [1] [2].
  • Selectivity Profile: A key advantage of this compound over earlier-generation Syk inhibitors like fostamatinib is its superior selectivity. Broad kinase panel screening showed that this compound primarily targets Syk, with minimal off-target effects on other kinases [1]. This selectivity is anticipated to result in a more favorable toxicity profile [1] [2].

Clinical and Preclinical Applications

Research and trials have demonstrated the efficacy of this compound across various conditions, supported by quantitative data.

Table 1: Efficacy of this compound in Clinical and Preclinical Studies

Condition / Disease Model Study Type / Model Key Efficacy Findings Source

| Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL) | Phase 2 clinical trial (n=41) | • Objective Response Rate (ORR): 61.0% • 24-week Progression-free Survival (PFS) rate: 70.1% • Median PFS: 13.8 months • 94.9% of patients achieved reduction in adenopathy. | [1] [2] | | Indolent Non-Hodgkin Lymphoma (NHL) | Phase 2 clinical trial (e.g., Follicular Lymphoma, Marginal Zone Lymphoma) | • ORR: 13.0% (including one Complete Response). • Median PFS: 5.5 months. | [2] | | Graft-versus-Host Disease (GVHD) | Preclinical mouse model | • Survival: 60% survival at day +120 vs. 10% in placebo. • Clinical Signs: Dramatic improvement in eye and skin GVHD scores. • Reduced infiltration of SYK+ immune cells in target tissues. | [4] | | KMT2A-Rearranged Acute Leukemias | Preclinical patient-derived xenograft (PDX) models of infant Acute Lymphoblastic Leukemia (ALL) | • Inhibited leukemia proliferation as monotherapy. • Combination Therapy: Enhanced anti-leukemic effects when combined with vincristine chemotherapy or the MEK inhibitor selumetinib. | [3] | | Experimental Autoimmune Arthritis | Preclinical mouse model (K/BxN serum-transfer arthritis) | • Dose-dependently decreased clinical signs of joint inflammation (ankle thickness, clinical score). • Reduced local neutrophil accumulation and cytokine levels. | [5] |

Mechanisms of Resistance

Emerging research has begun to elucidate potential resistance mechanisms to SYK inhibition.

  • Inflammatory Pathway Activation: In Acute Myeloid Leukemia (AML) models, cells with acquired resistance to this compound showed upregulation of inflammatory response pathways and TNFα signaling via NF-κB [6] [7].
  • Cytokine-Mediated Rescue: Overexpression of Interleukin-3 (IL-3) was identified as a mechanism that can confer resistance to this compound-mediated cell death in AML cell lines [6] [7].
  • RAS Pathway Activation: In KMT2A-rearranged ALL models, the presence of activating NRAS or KRAS mutations was associated with resistance to this compound monotherapy, suggesting that bypass signaling via the RAS/MAPK pathway can overcome SYK dependence [3].

The following diagram synthesizes the primary mechanism of action and the documented resistance pathways:

G cluster_resist Acquired Resistance BCR B-Cell Receptor (BCR) Activation SYK Syk Kinase BCR->SYK Phosphorylates/Activates Downstream Downstream Signaling (PI3K, AKT, MAPK, NF-κB) SYK->Downstream Ento This compound (SYK Inhibitor) Ento->SYK Inhibits CellularEffects Cellular Effects: Proliferation, Survival, Adhesion, Chemokine Release Downstream->CellularEffects Resistance Resistance Mechanisms Inflammatory Inflammatory Pathway Activation (e.g., NF-κB) Resistance->Inflammatory Cytokine Cytokine Rescue (e.g., IL-3) Resistance->Cytokine RAS RAS/MAPK Pathway Activation Resistance->RAS Inflammatory->Downstream Bypasses Inhibition Cytokine->Downstream Bypasses Inhibition RAS->Downstream Bypasses Inhibition

This diagram illustrates how this compound inhibits Syk to block oncogenic signaling, and the compensatory pathways cells activate to develop resistance.

Detailed Experimental Protocol

The following methodology is based on a pivotal phase 2 trial that investigated this compound in relapsed or refractory hematologic malignancies [1].

1. Study Design and Eligibility

  • Design: Open-label, multicenter, phase 2 trial.
  • Cohorts: Patients were enrolled into separate cohorts for Chronic Lymphocytic Leukemia (CLL), indolent Non-Hodgkin Lymphoma (NHL), Mantle Cell Lymphoma (MCL), and Diffuse Large B-Cell Lymphoma (DLBCL).
  • Key Eligibility Criteria:
    • Documented diagnosis of CLL or NHL with progressive disease requiring treatment.
    • Prior therapy must have included at least 2 cycles of a cytotoxic agent or 2 doses of a therapeutic antibody.
    • Radiographically measurable lymphadenopathy or extranodal lymphoid malignancy.

2. Dosing and Administration

  • Dosage: this compound was administered orally at 800 mg, twice daily (BID).
  • Schedule: Dosing was continuous in 28-day cycles.
  • Condition: Patients were instructed to take the drug under fasting conditions (no food or liquids other than water for 2 hours before and 1 hour after the dose).

3. Assessments and Endpoints

  • Efficacy Assessments:
    • Tumor response was assessed by computed tomography (CT) or magnetic resonance imaging (MRI) every 8 weeks for the first 24 weeks, then every 12 weeks thereafter.
    • Response was determined using standardized criteria (e.g., International Workshop on CLL criteria).
  • Primary Endpoint: For the CLL cohort, the primary endpoint was the progression-free survival (PFS) rate at 24 weeks.
  • Secondary Endpoints included objective response rate (ORR), overall survival (OS), safety, and pharmacodynamic/pharmacokinetic parameters.
  • Safety Monitoring: Included tracking of adverse events, serious adverse events, and laboratory abnormalities (e.g., liver enzymes, neutropenia).

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy with a well-defined mechanism centered on selective Syk inhibition. Its clinical activity is most established in relapsed/refractory CLL, with expanding preclinical evidence supporting its potential in AML, ALL, GVHD, and autoimmune conditions.

The future clinical utility of this compound appears to lie in rational combination therapies. As resistance mechanisms often involve parallel signaling pathways, combining this compound with agents like chemotherapy, MEK inhibitors, or even glucocorticoids may overcome resistance and improve outcomes [3] [6] [7]. Ongoing research continues to refine its role in the treatment landscape for hematologic cancers and inflammatory diseases.

References

Molecular Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Entospletinib is a highly selective, reversible, and adenosine triphosphate (ATP)-competitive inhibitor of SYK, with a dissociation constant (Kd) of 7.6 nM [1] [2]. SYK is a cytoplasmic tyrosine kinase expressed predominantly in hematopoietic cells.

The diagram below illustrates the core signaling pathway targeted by this compound and the compensatory mechanisms that can arise in resistance.

Figure 1: SYK Signaling Pathway and this compound Mechanism. this compound inhibits SYK, a key node in B-cell receptor and immunoreceptor signaling. In resistant states, compensatory pathways like IL-3 signaling and TNFα/NF-κB activation can re-activate downstream survival and inflammatory signals [3].

Detailed Experimental Protocols

To help you design studies, here are detailed methodologies from key research contexts.

In Vitro Assessment of Efficacy and Resistance in AML

This protocol is adapted from studies investigating this compound resistance and glucocorticoid sensitivity [3].

  • 1. Cell Line Modeling:

    • Generation of Resistant Cells: Culture AML cell lines (e.g., MV4-11, MOLM-14) with increasing concentrations of this compound over 3-6 months. Confirm resistance by comparing IC₅₀ values to parental (naive) cells.
    • Transfection for Validation: Transfect naive cells with plasmids overexpressing candidate genes (e.g., IL3, NR3C1 (glucocorticoid receptor)) using standard methods (e.g., lipofection) to validate resistance mechanisms.
  • 2. Drug Sensitivity Screening:

    • Plate naive and resistant cells in 96-well plates.
    • Treat with a concentration gradient of this compound, glucocorticoids (e.g., dexamethasone, prednisolone), or other compounds of interest.
    • Incubate for 48-72 hours and assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
    • Calculate IC₅₀ values from dose-response curves.
  • 3. Mechanistic Analysis (Western Blot):

    • Lyse cells after drug treatment.
    • Separate proteins via SDS-PAGE and transfer to a membrane.
    • Probe with primary antibodies against:
      • Target Engagement/Pathway: pSYK (Y525/526), total SYK.
      • Downstream Signaling: pERK, total ERK.
      • Resistance Markers: NR3C1, BIM.
    • Use appropriate secondary antibodies and develop to detect protein levels.
  • 4. Transcriptomic Analysis (RNA-seq):

    • Extract total RNA from naive and resistant cells.
    • Prepare libraries and perform sequencing.
    • Analyze data for differential gene expression and conduct Gene Set Enrichment Analysis (GSEA) to identify upregulated pathways (e.g., "Inflammatory Response," "TNFα signaling via NF-κB").
In Vivo Assessment in a Renal Disease Model

This protocol is based on the study of this compound in a mouse model of acute kidney injury [4].

  • 1. Animal Model:

    • Use adult male C57BL/6 mice.
    • Induce unilateral renal ischemia-reperfusion injury (IRI) by clamping the renal pedicle of the left kidney for 30-45 minutes. The right kidney remains intact.
  • 2. Dosing Regimen:

    • Treatment Group: Administer this compound via intraperitoneal (i.p.) injection at 20 mg/kg.
    • Schedule: Inject 30 minutes prior to IRI, then daily for the first 6 days, and every other day until day 14.
    • Control Group: Administer an equivalent volume of vehicle (e.g., DMSO).
  • 3. Endpoint Analysis:

    • Histopathology: On days 1, 7, and 14, harvest kidneys for Periodic acid-Schiff (PAS) staining to score tubular injury and Masson's trichrome staining to quantify fibrosis area.
    • Biomarker Analysis: Isolate whole kidney protein lysates for immunoblotting of SYK phosphorylation, α-SMA (fibrosis), and other markers.
    • Flow Cytometry: Digest kidney tissue to create a single-cell suspension. Stain with antibodies for immune cell populations (e.g., CD45⁺ for leukocytes, F4/80⁺ for macrophages, Ly6G⁺ for neutrophils) and analyze by flow cytometry to quantify inflammatory cell infiltration.

Pharmacokinetics and Pharmacodynamics Profile

Data from a first-in-human study in healthy volunteers provides a foundation for dosing in research.

Parameter Findings
Half-life 9 - 15 hours [1]
Dosing 400 mg twice daily (BID) established as the recommended Phase 2 dose (RP2D) [5] [6]
Absorption Solubility-limited absorption; exposures plateau at doses ≥600 mg BID [1]
Target Engagement At 600 mg BID: >90% CD63 inhibition (peak) and >60% (trough); >70% pSYK inhibition (peak) and >50% (trough) [1]

Safety and Tolerability Profile

The safety profile of this compound is characterized by manageable, on-target effects.

  • Common Adverse Events: Fatigue, nausea, decreased appetite, constipation, and diarrhea are frequently observed [2] [5].
  • Laboratory Abnormalities: Transaminase elevations (increased AST/ALT), cytopenias (neutropenia, lymphocytopenia, anemia, thrombocytopenia) are common and may require monitoring and dose management [2] [5].
  • Comparison: this compound demonstrates a more favorable off-target toxicity profile compared to the less selective SYK inhibitor fostamatinib [1] [2].

Based on the current evidence, future research on this compound will likely focus on:

  • Rational Combination Therapies: Overcoming resistance by pairing this compound with agents that target compensatory pathways, such as glucocorticoids in AML or other kinase inhibitors [3].
  • Biomarker-Driven Patient Selection: Identifying predictive biomarkers, such as high HOXA9/MEIS1 expression in AML, to enrich for patient populations most likely to respond [6].
  • Expansion in Non-Oncologic Indications: Further exploration of its potent anti-inflammatory effects in models of sterile inflammation and fibrotic diseases [4].

References

Entospletinib spleen tyrosine kinase signaling pathway

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action and Signaling Pathways

Entospletinib exerts its effects by specifically targeting SYK, a cytoplasmic non-receptor tyrosine kinase critical for immunoreceptor signaling [1].

fascia BCR BCR SYK SYK Kinase (Activated) BCR->SYK ITAM Phosphorylation FCR FCR FCR->SYK ITAM Phosphorylation CLEC CLEC CLEC->SYK ITAM Phosphorylation NFkB NF-κB Activation SYK->NFkB MAPK MAPK/ERK Activation SYK->MAPK PI3K PI3K/AKT Activation SYK->PI3K Ento This compound Ento->SYK Inhibits Outcomes Cell Proliferation Survival Inflammatory Response NFkB->Outcomes MAPK->Outcomes PI3K->Outcomes

Figure 1: Core SYK signaling pathway and this compound inhibition. SYK transmits signals from immunoreceptors (BCR, FCR, CLEC) via downstream pathways; this compound blocks SYK activation.

Key Experimental Evidence and Protocols

This compound's efficacy has been evaluated through various experimental models, from in vitro studies to in vivo disease models.

In Vitro Binding and Cellular Activity
  • Enzymatic Assays: A Lance-based assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against purified SYK kinase, measured at 7.7 nM [2].
  • Selectivity Profiling: this compound is profiled against a panel of 359 non-mutant kinases at a concentration of 10 µM. Target protein phosphorylation assays in cells confirm high selectivity for SYK, though off-target inhibition of Flt3, Jak2, c-Kit, KDR, and Ret is observed at higher concentrations [2].
  • Cell Viability/Proliferation Assays: AML cell lines are treated with this compound, and viability is measured via assays like CellTiter-Glo. RNA sequencing of treated cells shows downregulation of inflammatory response and TNFα signaling via NF-κB gene sets [3] [4].
In Vivo Efficacy in Disease Models
  • Acute Kidney Injury (AKI) to Chronic Kidney Disease (CKD) Model: In a mouse model of unilateral renal ischemia-reperfusion injury (IRI), this compound is administered intraperitoneally at 20 mg/kg [5].
    • Dosing Protocol: First dose 30 minutes before IRI, followed by daily injections for 6 days, then every other day until day 14 [5].
    • Key Analyses: Kidneys are analyzed using single-cell RNA sequencing, digital spatial profiling, intravital microscopy, and flow cytometry. Outcomes include tubular injury scoring, quantification of fibrosis, and assessment of inflammatory infiltrates [5].
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Humans: A first-in-human, double-blind, placebo-controlled study in healthy volunteers administers single (25-1200 mg) or multiple twice-daily oral doses (25-1200 mg) for 7 days [6].
    • Pharmacodynamic Assessments: Functional inhibition is measured by ex vivo anti-IgE-stimulated CD63 expression on basophils and pervanadate-evoked phosphorylated SYK (pSYK) Y525/526 [5] [6].

The workflow for the in vivo kidney study can be summarized as follows:

fascia Step1 Mouse Unilateral IRI Model Step2 This compound Treatment (20 mg/kg, i.p.) Step1->Step2 Step3 Tissue & Cellular Analysis Step2->Step3 Step4 Functional & Histological Outcomes Step3->Step4 scRNAseq scRNA-seq Step3->scRNAseq Flow Flow Cytometry Step3->Flow DSP Digital Spatial Profiling Step3->DSP Micro Intravital Microscopy Step3->Micro Injury Tubular Injury Step4->Injury Fibrosis Renal Fibrosis Step4->Fibrosis Inflam Inflammatory Infiltrates Step4->Inflam

Figure 2: Experimental workflow for in vivo kidney disease modeling. This compound effects are evaluated in mouse IRI model using multi-omics and cellular analyses.

Translational and Clinical Data

The transition from preclinical models to clinical studies has established the therapeutic potential and safety profile of this compound.

Aspect Findings
Clinical Efficacy (Hematologic Cancers) In a phase II trial for relapsed/refractory CLL, this compound monotherapy (800 mg twice daily) showed an Overall Response Rate (ORR) of 61% and a median Progression-Free Survival (PFS) of 13.8 months [6] [7].
Safety & Tolerability Generally well-tolerated. Common adverse events include diarrhea, nausea, fatigue; serious events include dyspnea and pneumonia. Grade 3/4 lab abnormalities include neutropenia and elevated liver transaminases [6] [7].
Pharmacodynamic Biomarkers Doses ≥600 mg twice daily provide >90% inhibition of ex vivo anti-IgE-stimulated CD63 on basophils at peak, and >60% at trough [6].
Resistance Mechanisms (in AML) Acquired resistance is linked to upregulation of inflammatory pathways (TNFα/NF-κB) and NR3C1 (glucocorticoid receptor). Overexpression of IL-3 can promote resistance [3] [4].

Practical Research Considerations

  • In Vitro Concentration Guidance: Due to off-target effects on Flt3, Jak2, and c-Kit at higher concentrations, it is recommended not to exceed 1 µM in cellular assays to maintain SYK-specific effects [2].
  • In Vivo Formulation: this compound has poor solubility, often requiring formulation in co-solvents like NMP/PEG-400 for pharmacokinetic studies in mice [2]. Dosing regimens of 1 mg/kg and 3 mg/kg have been used to achieve target coverage [2].

References

Mechanism of Action and Role in B-Cell Receptor Signaling

Author: Smolecule Technical Support Team. Date: February 2026

Entospletinib is an adenosine triphosphate competitive inhibitor of Syk with high selectivity, acting as a key intermediary in the B-cell receptor signaling pathway [1]. The diagram below illustrates the core BCR signaling pathway and where this compound acts.

G BCR B-Cell Receptor (BCR) Engagement Lyn LYN Kinase BCR->Lyn CD79 p-ITAM (CD79A/B) Lyn->CD79 Syk SYK CD79->Syk BTK BTK Syk->BTK PI3Kd PI3Kδ Syk->PI3Kd Ento This compound Ento->Syk Inhibits NFkB NF-κB Activation BTK->NFkB PI3Kd->NFkB Survival Cell Proliferation & Survival NFkB->Survival

Syk is primarily expressed in hematopoietic cells and is a critical signaling node not only for the BCR but also for other immune receptors like Fc receptors and integrins [1]. By inhibiting Syk, this compound disrupts downstream survival signals, leading to reduced secretion of chemokines like CCL3 and CCL4, and causes malignant B-cells to mobilize from protective tissue microenvironments into the bloodstream, where they undergo cell death [2] [1].

Clinical Efficacy in Hematologic Malignancies

Clinical trials of this compound monotherapy have shown varying efficacy across different B-cell malignancies. The table below summarizes key efficacy data from phase II studies.

Malignancy Response Rate Progression-Free Survival (PFS) Key Findings
Chronic Lymphocytic Leukemia (CLL) [1] 61.0% (Partial Response) Median PFS: 13.8 months 94.9% of patients achieved a reduction in lymph node size.
Indolent Non-Hodgkin Lymphoma (iNHL) [1] 13.0% (1 CR, 7 PR) Median PFS: 5.5 months Includes follicular lymphoma, lymphoplasmacytoid lymphoma, and marginal zone lymphoma.
Diffuse Large B-Cell Lymphoma (DLBCL) [3] 0% (No CR or PR) Median PFS: 1.5 months 22% of evaluable patients had some reduction in tumor burden, though it did not meet formal response criteria.
Mantle Cell Lymphoma (MCL) [1] Information not specified in search results as "modest activity". Information not specified in search results. Further development in NHL may focus on combination regimens.

Safety and Tolerability Profile

This compound is generally well-tolerated, with a safety profile considered acceptable for its clinical context [1].

  • Common Adverse Events: In a DLBCL trial, frequent treatment-emergent adverse events included fatigue (42%), nausea (42%), decreased appetite (37%), constipation (33%), and dyspnea (30%) [3].
  • Laboratory Abnormalities: Common lab abnormalities included lymphocytopenia (49%), anemia (47%), increased aspartate aminotransferase (37%), and chronic kidney disease (44%, based on creatinine measurements) [3].
  • Comparison to Other SYK inhibitors: As a second-generation Syk inhibitor, this compound was designed for greater kinase selectivity than fostamatinib, leading to fewer off-target adverse effects [1].

Detailed Experimental Protocol: In Vivo Efficacy

To evaluate the efficacy of this compound in a disease model, the following methodology from a recent study on kidney injury can serve as a template for in vivo investigation [4]:

  • Animal Model: Unilateral renal ischemia-reperfusion injury (IRI) in mice is used to model tissue injury and maladaptive repair.
  • Dosing Regimen:
    • Formulation and Route: this compound is administered via intraperitoneal injection.
    • Dosage: 20 mg/kg.
    • Schedule: The first dose is given 30 minutes before injury. Treatment continues with daily injections for the first 6 days, followed by injections every other day until the endpoint (e.g., day 14).
  • Key Assessments:
    • Pharmacodynamic Analysis: Immunoblotting of tissue lysates to confirm reduced phosphorylation of Syk at Y519/520.
    • Efficacy Endpoints:
      • Histopathology: Kidney size/weight, Periodic acid-Schiff (PAS) staining for tubular injury, and Masson's trichrome staining for fibrosis.
      • Molecular Analysis: Immunoblotting or immunofluorescence for fibrosis markers like α-Smooth muscle actin (αSMA).
      • Cellular Analysis: Flow cytometry, single-cell RNA sequencing, and intravital microscopy to analyze leukocyte recruitment and phenotype.

Emerging Research and Potential Resistance Mechanisms

Research into this compound has expanded beyond hematologic cancers and uncovered potential resistance pathways. The diagram below summarizes an identified resistance mechanism in AML models.

G Ento This compound Syk SYK Inhibition Ento->Syk Inflam Inflammatory Signaling Upregulation Syk->Inflam Leads to NR3C1 NR3C1 (Glucocorticoid Receptor) ↑ Inflam->NR3C1 IL3 IL-3 Overexpression Inflam->IL3 Resistance SYKi Resistant State NR3C1->Resistance IL3->Resistance

  • Potential in Non-Oncologic Indications: A 2025 study demonstrated that this compound resolves inflammation and promotes tissue repair in a mouse model of acute kidney injury, significantly attenuating the transition to chronic kidney disease by targeting proinflammatory macrophages [4].
  • Resistance in AML: Research indicates that AML cells with acquired resistance to this compound show a strong enrichment for inflammatory response and TNFα signaling via NF-κB [5]. These resistant cells also display upregulation of the glucocorticoid receptor (NR3C1) and increased sensitivity to glucocorticoids like dexamethasone [5]. Furthermore, overexpression of interleukin-3 (IL-3) has been validated as a mechanism that can promote resistance to this compound [5].

Key Considerations for Research and Development

  • Combination Therapies: Given the modest efficacy of this compound as a monotherapy in some aggressive lymphomas and the emergence of resistance, its future clinical application likely lies in rational combination strategies [2] [1].
  • Biomarker-Driven Selection: Clinical activity in AML has been observed in patients with high expression of HOXA9 and MEIS1, highlighting the importance of patient stratification by biomarkers in clinical trials [5] [6].

References

entospletinib pharmacokinetics half-life healthy volunteers

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic & Pharmacodynamic Profile

Parameter Summary of Findings Key Details
Plasma Half-Life 9-15 hours (median) [1] [2] [3] Supports twice-daily (BID) oral dosing.
Absorption & Exposure Exposure (AUC & C~max~) increases less than proportionally with dose; plateaus at doses ≥600 mg BID [1] [3] Suggests solubility-limited absorption at higher doses.
Dosing & Target Coverage Doses ≥600 mg BID provide >50% target coverage at trough concentrations [1] Based on inhibition of phosphorylated SYK (pSYK) biomarker.
Key Pharmacodynamic Effects >90% CD63 inhibition at peak concentrations; >60% at trough [1] [3] Corresponding pSYK inhibition was >70% at peak and >50% at trough.

Detailed Experimental Protocols

The data above was characterized through the following rigorous clinical study designs and laboratory methods.

Study Design and Population
  • Design: The primary data comes from a first-in-human (FIH), randomized, double-blind, placebo-controlled, single and multiple ascending dose study [1] [3].
  • Cohorts: Healthy volunteers were enrolled in sequential cohorts. Some received single oral doses (25, 75, 200, 600, 1200 mg), while others received multiple twice-daily (BID) doses for 7 days (25, 75, 200, 600, 900, 1200 mg BID), all under fasted conditions [1].
  • Subjects: The study involved 120 healthy subjects (median age 32-36 years) who were generally 18-45 years old and in good health [1] [3].
Pharmacokinetic Assessment
  • Sampling: Serial blood samples were collected pre-dose and over up to a 48-hour period after single or multiple dosing to fully characterize the pharmacokinetic profile [1] [3].
  • Bioanalytical Method: Entospletinib plasma concentrations were quantified using a validated high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS) method. The assay involved a liquid/liquid extraction procedure [3].
Pharmacodynamic Assessment
  • Biomarkers: Two key biomarkers were measured to confirm target engagement and biological activity:
    • pSYK (Y525): Inhibition of phosphorylated SYK was measured in whole blood stimulated with pervanadate [1] [3].
    • CD63 Expression: Functional inhibition was assessed via ex vivo anti-immunoglobulin E-stimulated CD63 expression on basophils [1] [3].
  • Sampling: Blood samples for pharmacodynamic analysis were collected pre-dose and over a 48-hour period. Samples were refrigerated and analyzed within 12 hours of collection [3].
Safety Assessment

Safety was evaluated through continuous monitoring of adverse events (AEs), clinical laboratory tests (hematology, chemistry, urinalysis), physical examinations, vital signs, and 12-lead electrocardiograms (ECGs) [3].

SYK Signaling Pathway and this compound Mechanism

The following diagram illustrates the B-cell receptor signaling pathway and the mechanism by which this compound exerts its effect.

G BCR_Stim B-Cell Receptor (BCR) Stimulation SYK SYK Activation (Phosphorylation) BCR_Stim->SYK Downstream Downstream Signaling (PLCγ, PI3K, MAPK) SYK->Downstream Cellular_Resp Cellular Responses: Proliferation, Survival Downstream->Cellular_Resp This compound This compound (SYK Inhibitor) This compound->SYK Inhibits

SYK inhibition by this compound blocks BCR-mediated signaling [1] [4].

Key Takeaways for Researchers

  • Favorable PK/PD: The half-life and sustained target coverage at trough support a twice-daily dosing schedule in clinical trials [1].
  • Absorption Limitation: The exposure plateau at higher doses is a critical formulation and dosing consideration for future development [1].
  • Biomarker Utility: The study successfully used pSYK and CD63 as translatable pharmacodynamic biomarkers to confirm target engagement in a healthy volunteer population [1].

References

Quantitative Pharmacodynamic Profile of Entospletinib

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key pharmacodynamic (PD) parameters of Entospletinib in healthy volunteers, as established through its inhibition of CD63 expression and SYK phosphorylation (pSYK). The data show that the effect is both dose-dependent and exposure-dependent [1] [2].

PD Marker PD Measure Dosing Condition Peak Effect (at Cmax) Trough Effect (at Ctrough)
CD63 Expression Functional inhibition of basophil activation ≥600 mg twice daily >90% inhibition >60% inhibition
pSYK (Y525) Direct inhibition of SYK phosphorylation ≥600 mg twice daily >70% inhibition >50% inhibition

Mechanism of Action and Pharmacodynamic Relationship

The diagram below illustrates the mechanistic pathway through which this compound elicits its pharmacodynamic effects, leading to the inhibition of the CD63 and pSYK biomarkers.

G BCR BCR SYK SYK BCR->SYK Activates pSYK pSYK SYK->pSYK Phosphorylation This compound This compound This compound->SYK Inhibits This compound->pSYK Measured PD Marker CD63 CD63 This compound->CD63 Measured PD Marker pSYK->CD63 Stimulates Expression Downstream Downstream Signaling (Proliferation, Survival) pSYK->Downstream

Detailed Experimental Protocols for PD Biomarkers

The quantitative data in the table above were generated using specific, validated ex vivo and biochemical assays. Here are the detailed methodologies for each.

Protocol 1: Ex Vivo CD63 Expression Assay on Basophils

This functional assay measures the inhibition of basophil activation, a process dependent on SYK signaling [1].

  • 1. Principle: Whole blood samples collected from subjects at various timepoints after this compound dosing are stimulated ex vivo. The degree of SYK pathway inhibition by the drug is quantified by measuring the reduced surface expression of CD63 on basophils.
  • 2. Stimulation: A fixed concentration of anti-immunoglobulin E (anti-IgE) is added to whole blood samples to activate the FcεRI receptor pathway, which is upstream of and dependent on SYK.
  • 3. Staining & Flow Cytometry: The stimulated samples are stained with fluorescently-labeled antibodies against CD63 and CD203c (a basophil-specific marker). Using flow cytometry, basophils are gated based on CD203c positivity, and the level of CD63 expression on this population is measured.
  • 4. Data Analysis: The percentage of CD63 inhibition is calculated by comparing the geometric mean fluorescence intensity (gMFI) of CD63 in post-dose samples to the pre-dose (baseline) sample.
Protocol 2: Pervanadate-Evoked pSYK Y525 Assay

This direct biochemical assay measures the inhibition of SYK phosphorylation itself [1].

  • 1. Principle: This method assesses the drug's ability to directly inhibit the phosphorylation of SYK at a specific activation site (tyrosine 525) in human peripheral blood mononuclear cells (PBMCs).
  • 2. Cell Stimulation: PBMCs isolated from subject blood samples are stimulated ex vivo with pervanadate, a tyrosine phosphatase inhibitor. This treatment evokes a robust and sustained phosphorylation of SYK, providing a strong signal for measurement.
  • 3. Cell Lysis & Analysis: After stimulation, cells are lysed. The level of phosphorylated SYK (pSYK Y525) in the lysates is then quantified using a specific immunoassay method, likely an electrochemiluminescence-based method (e.g., Meso Scale Discovery [MSD] platform).
  • 4. Data Analysis: The percentage of pSYK inhibition is calculated by comparing the pSYK signal in post-dose samples to the pre-dose (baseline) sample.

Correlation with Pharmacokinetics and Clinical Relevance

The pharmacodynamic effects are closely linked to drug exposure [1].

  • Exposure-Response: The inhibition of both CD63 and pSYK was directly related to plasma concentrations of this compound, with maximal effect at peak concentrations ((C_{max})) and sustained effect at trough ((C_{trough})).
  • Dosing Rationale: The 800 mg twice-daily dose selected for later-phase clinical trials in oncology was based on this PK/PD relationship, as it provided >50% target coverage (based on pSYK inhibition) at the end of the dosing interval [1] [3].
  • Clinical Utility: In a phase 2 trial for relapsed or refractory chronic lymphocytic leukemia (CLL), this dosing regimen demonstrated an objective response rate of 61.0%, validating the pharmacodynamic findings with clinical efficacy [3].

References

entospletinib selective reversible ATP-competitive inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathways

Entospletinib exerts its effects by inhibiting SYK, a central cytoplasmic protein tyrosine kinase that acts as a proximal intermediary in multiple signaling pathways.

The following diagram illustrates the key signaling pathways mediated by SYK and the point of inhibition by this compound.

fascia BCR BCR SYK SYK BCR->SYK FCR FCR FCR->SYK Integrins Integrins Integrins->SYK Cytokine_Rec Cytokine_Rec Cytokine_Rec->SYK PLCγ2_BTK PLCγ2/BTK SYK->PLCγ2_BTK PI3K_AKT PI3K/AKT SYK->PI3K_AKT MAPK RAS/MAPK/ERK SYK->MAPK NF_κB NF-κB SYK->NF_κB PLCγ2_BTK->NF_κB Activates Survival Survival PI3K_AKT->Survival Proliferation Proliferation MAPK->Proliferation NF_κB->Survival Inflammatory_Response Inflammatory_Response NF_κB->Inflammatory_Response Migration Migration This compound This compound This compound->SYK Inhibits

SYK integrates signals from multiple immune receptors, and its inhibition by this compound blocks key pro-survival and inflammatory pathways.

Quantitative Data Summary

The efficacy of this compound has been evaluated across various disease models. The table below consolidates key quantitative findings from preclinical and clinical studies.

Disease Model / Context Key Experimental Finding Quantitative Result / Correlation
KMT2A-rearranged (KMT2A-r) ALL (Preclinical PDX models) In vivo inhibition of leukemia proliferation with this compound monotherapy [1] Enhanced activity in combination with vincristine. NRAS/KRAS mutations conferred resistance [1].

| SYK Inhibitor-Resistant AML | Increased sensitivity to glucocorticoids (e.g., dexamethasone) in resistant cells vs. naive cells [2] | IC50 for dexamethasone:

  • MV4-11 naive: 11.9 µmol/L
  • MV4-11 resistant: 0.2 µmol/L [2] | | Autoantibody-Induced Experimental Arthritis (Mouse Model) | Dose-dependent reduction in clinical signs of joint inflammation with this compound [3] | Reduced local neutrophil accumulation and cytokine levels; no significant impact on macrophage numbers or animal health status [3]. | | Relapsed/Refractory DLBCL (Phase II Clinical Trial) | Limited clinical activity as monotherapy [4] | 0% objective response rate (0/43 patients); median progression-free survival: 1.5 months [4]. | | Chronic Kidney Disease (Mouse IRI Model) | this compound attenuated transition from acute kidney injury to chronic kidney disease [5] | Significantly reduced renal fibrosis area on day 14:
  • Vehicle: 13.00% ± 1.51%
  • This compound: 3.96% ± 1.05% [5] |

Experimental Protocols for Key Assays

For researchers aiming to investigate this compound, here are detailed methodologies for key experiments cited in the literature.

Protocol: In Vitro Drug Sensitivity and Viability Screen

This protocol is based on the chemical library screen used to identify drug sensitivities in SYK inhibitor-resistant AML cells [2].

  • Cell Lines: Use SYK inhibitor-resistant cell lines (e.g., MV4-11, MOLM-14 with acquired resistance) and their parental, naive counterparts as controls.
  • Compound Library: Screen against a focused oncology compound library (e.g., the ~1900-compound Mechanism Interrogation PlatE (MIPE) library).
  • Procedure:
    • Seed cells in 384-well plates.
    • Treat with a range of compound concentrations (e.g., 1 nM to 10 µM).
    • Incubate for a predetermined period (e.g., 72 hours).
    • Measure cell viability using a standard assay (e.g., CellTiter-Glo).
  • Data Analysis: Calculate IC50 values for each compound. Compare the IC50 values between resistant and naive cells to identify compounds with increased sensitivity in the resistant population, such as glucocorticoids [2].
Protocol: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

This method details the evaluation of this compound, alone and in combination, in infant ALL PDX models [1].

  • Animal Model: NOD.Cg-Prkdcscid Il2rγtm1Wjl/SzJ (NSG) mice.
  • Model Establishment: Implant viably cryopreserved primary human ALL cells (e.g., KMT2A-rearranged) via intravenous or intraosseous injection.
  • Drug Formulation:
    • This compound: Administered via medicated rodent chow at concentrations of 0.03%, 0.05%, and 0.07% (w/w), optimized to match pharmacokinetics in human trials.
    • Chemotherapy/Combination: Vincristine (intraperitoneal) or selumetinib (oral gavage).
  • Treatment & Monitoring:
    • Randomize mice into treatment groups (vehicle, this compound monotherapy, combination) after leukemia engraftment is confirmed (e.g., by bioluminescent imaging or human CD45+ cell count in peripheral blood).
    • Monitor disease burden regularly.
  • Endpoint Analysis: Compare leukemia proliferation (e.g., bioluminescent signal, human cell burden in bone marrow/spleen) and overall survival between groups [1].
Protocol: In Vivo Model of Autoimmune Arthritis

This protocol describes the use of this compound in an autoantibody-induced inflammatory disease model [3].

  • Animal Model: 6-10 week-old C57BL/6 mice.
  • Disease Induction: Induce arthritis by a single intraperitoneal injection of 300 µL of K/BxN (arthritic) serum.
  • Drug Administration:
    • This compound: Prepared in water and mucilage. Administer orally by gavage at selected doses (e.g., twice daily).
    • Control: Vehicle (water and mucilage) administered similarly.
    • Dosing Schedule: Begin treatment one day before arthritis induction and continue throughout the experiment.
  • Disease Assessment:
    • Macroscopic: Measure ankle thickness with a caliper daily. Assign a visible clinical score (0-10 scale).
    • Microscopic: On day 6, harvest limbs for histology (H&E staining) to assess inflammation and joint damage.
    • Cellular Analysis: Digest limbs for flow cytometry to quantify local neutrophil (Ly-6G+ CD11b+) and macrophage (Ly-6G- CD11b+) accumulation [3].

Mechanisms of Resistance and Emerging Insights

Understanding resistance is critical for clinical development. Key mechanisms identified in research settings include:

  • Inflammatory Pathway Activation: In SYK inhibitor-resistant AML cells, RNA sequencing revealed a strong enrichment for inflammatory response and TNFα signaling via NF-κB gene sets. Intriguingly, naive cells treated with this compound downregulated these same pathways, suggesting that their upregulation is a key resistance mechanism [2].
  • Cytokine-Mediated Rescue: A genome-scale overexpression screen identified Interleukin-3 (IL-3) as a potent driver of resistance to this compound. Forced expression of IL-3 promoted resistance to SYK inhibitor-mediated cell death and enhanced colony-forming potential [2].
  • RAS Pathway Activation: In KMT2A-rearranged ALL PDX models, the presence of NRAS or KRAS mutations was associated with a lack of response to this compound, suggesting RAS-mediated resistance. This resistance could be overcome by combining this compound with the MEK inhibitor selumetinib [1].

The following diagram summarizes the documented resistance mechanisms to SYK inhibition.

fascia This compound This compound SYK SYK This compound->SYK Inhibits Resistance Resistance GLUC Glucocorticoid Sensitivity SYK->GLUC Leads to Increased Inflam Inflammatory Signaling (TNFα/NF-κB) Inflam->Resistance IL3 IL-3 Overexpression IL3->Resistance RAS RAS Mutations RAS->Resistance

Resistance to this compound can arise from alternative pathway activation, while a resulting vulnerability to glucocorticoids is observed.

Conclusion and Research Outlook

This compound represents a valuable tool for selectively probing SYK-dependent biology. Current evidence suggests its most promising therapeutic application may lie in combination regimens:

  • In KMT2A-rearranged leukemias, combination with chemotherapy or MEK inhibitors shows enhanced efficacy and can overcome RAS-mediated resistance [1].
  • In inflammatory diseases, its ability to resolve inflammation by targeting specific myeloid cell populations, such as proinflammatory macrophages and neutrophils, is a key advantage [5] [3].
  • The finding that SYKi-resistant cells display hypersensitivity to glucocorticoids reveals a potential sequential or combination therapy strategy for managing resistance in AML [2].

Future research should focus on validating these combination strategies in clinical settings and further elucidating the molecular links between SYK inhibition, inflammatory signaling, and glucocorticoid sensitivity.

References

entospletinib first in human study phase 1

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol & Key Findings

For the multiple ascending dose (MAD) portion, subjects received entospletinib or placebo twice daily for 7 days. Pharmacokinetic blood samples were collected on Day 1 and Day 7 at pre-specified time points. Key PK parameters like maximum plasma concentration (Cmax) and area under the curve (AUC) were calculated [1].

The pharmacodynamic assessment used two biomarkers in blood samples [1]:

  • CD63 Expression: Measured ex vivo after anti-IgE stimulation of basophils.
  • Phosphorylated SYK (pSYK): Measured after pervanadate stimulation of whole blood.

The table below summarizes the quantitative outcomes from the FIH study.

Parameter / Finding Result / Value
Safety & Tolerability Generally well-tolerated over a 48-fold dose range. Adverse events (AEs) were generally mild to moderate. No AE-driven study drug discontinuations [1].
Pharmacokinetics (PK)
- Plasma Half-life 9–15 hours [1]
- Exposure Plateau Reached at doses ≥600 mg twice daily, suggesting solubility-limited absorption [1]
Pharmacodynamics (PD)
- CD63 Inhibition (at ≥600 mg BID) >90% at peak (Cmax); >60% at trough (Cmin) concentrations [1]
- pSYK Inhibition (at ≥600 mg BID) >70% at peak; >50% at trough concentrations [1]

The diagram below illustrates the rationale for targeting SYK with this compound and the pharmacodynamic strategy used in the FIH study to confirm target engagement.

G BCR B-Cell Receptor (BCR) Activation SYK SYK Activation (Phosphorylation) BCR->SYK Downstream Downstream Signaling (e.g., NF-κB, MAPK) SYK->Downstream CellularOutcomes Cellular Outcomes: Proliferation & Survival Downstream->CellularOutcomes This compound This compound This compound->SYK Inhibits PD_Assay FIH PD Assay: Inhibit pSYK & CD63 This compound->PD_Assay

Clinical Development Context

The FIH study provided the foundational data for subsequent trials in patients with hematologic malignancies. This compound has since been clinically evaluated in several cancers [2]:

  • Chronic Lymphocytic Leukemia (CLL): A phase II study in relapsed or refractory CLL showed an overall response rate of 61.0% and a median progression-free survival of 13.8 months with 800 mg BID dosing [2].
  • Acute Myeloid Leukemia (AML): Clinical trials have investigated this compound, both as monotherapy and in combination with chemotherapy, based on the role of SYK in HOXA9/MEIS1-driven leukemias [3] [4].

References

Comprehensive Technical Guide: Entospletinib in B-Cell Malignancies - Pathogenesis and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SYK Inhibition in B-Cell Malignancies

Spleen tyrosine kinase (SYK) has emerged as a critical signaling intermediary in the B-cell receptor (BCR) pathway and represents a promising therapeutic target across various B-cell malignancies. SYK is a 72 kDa non-receptor tyrosine kinase predominantly expressed in hematopoietic cells that functions as a proximal regulator of multiple downstream signaling cascades, including PI3K/AKT, ERK, and BTK/PLCγ2 pathways. The discovery that SYK activation supports survival and proliferation of malignant B-cells has driven the development of selective SYK inhibitors, with entospletinib (GS-9973) representing a second-generation inhibitor with improved selectivity and reduced off-target effects compared to earlier compounds like fostamatinib. This compound is an ATP-competitive kinase inhibitor that specifically disrupts SYK kinase activity with a dissociation constant (Kd) of 7.6 nM, demonstrating excellent selectivity in broad kinase panel screenings. This comprehensive technical review examines the pathogenic mechanisms of SYK in B-cell malignancies, details the preclinical and clinical profile of this compound, and provides detailed experimental protocols for investigating its effects, supporting ongoing drug development efforts for hematologic malignancies [1] [2].

Molecular Pathogenesis and Mechanism of SYK Inhibition

SYK in B-Cell Receptor Signaling Pathway

SYK occupies a central position in BCR signaling, functioning as a key mediator between membrane receptor engagement and intracellular signaling activation. Following BCR stimulation, the immunoreceptor tyrosine-based activation motifs (ITAMs) on the cytoplasmic tails of Ig-α and Ig-β subunits become phosphorylated by Src-family kinases, primarily LYN. This phosphorylation creates docking sites for SYK via its tandem SH2 domains. Upon binding, SYK undergoes autophosphorylation at multiple sites (including Tyr525/526), leading to full kinase activation and initiation of downstream signaling cascades. The critical functions of SYK in normal B-cell development are demonstrated by the complete failure of B-cell development in SYK-deficient mice, underscoring its non-redundant role in B-cell maturation. In malignant B-cells, this pathway is often dysregulated, with constitutive SYK activation providing continuous survival and proliferation signals independent of external antigen stimulation [1] [2] [3].

Table: Key SYK Phosphorylation Sites and Their Functional Roles

Phosphorylation Site Functional Role Detection Methods Biological Consequence
Tyr525/526 Autophosphorylation site Western blot, phosphospecific antibodies Full kinase activation, downstream signaling initiation
Tyr352 (Y348) Activation site in interdomain linker Flow cytometry, Western blot Enhanced substrate binding and catalytic activity
Multiple tyrosine residues Creates docking sites for signaling proteins Mass spectrometry, phosphoprotein arrays Recruitment of BLNK, BTK, PI3K subunits

Beyond its canonical role in BCR signaling, SYK also participates in alternative signaling pathways that contribute to malignant pathogenesis. These include signal transduction from Fc receptors, integrins, cytokine receptors, and C-type lectin receptors, enabling SYK to influence diverse cellular processes such as adhesion, migration, and cytokine production. This pleiotropic involvement in multiple signaling networks enhances the therapeutic potential of SYK inhibition, particularly in malignancies where microenvironmental interactions contribute to pathogenesis and treatment resistance [1] [2].

This compound Mechanism of Action

This compound demonstrates a highly selective inhibition profile targeting SYK with minimal off-target effects on other kinase targets. Its mechanism involves competitive binding to the ATP-binding pocket of SYK, preventing phosphorylation and subsequent activation of downstream signaling molecules. Preclinical studies have demonstrated that this compound treatment effectively suppresses phosphorylation of multiple downstream effectors, including BLNK, BTK, PLCγ2, AKT, and ERK, ultimately leading to cell cycle arrest and induction of apoptosis in sensitive B-cell malignancy models. In chronic lymphocytic leukemia (CLL) models, this compound disrupts the protective microenvironment by reducing secretion of chemokines CCL3 and CCL4, which facilitates egress of malignant cells from protective nodal and marrow niches into the periphery, manifesting clinically as redistribution lymphocytosis—a class effect observed with BCR signaling inhibitors [1] [2] [4].

Clinical Efficacy Across B-Cell Malignancies

This compound has demonstrated variable clinical efficacy across different B-cell malignancy subtypes, reflecting the differential dependency on SYK signaling among these diseases. The most robust responses have been observed in CLL, while more limited activity has been documented in aggressive lymphoma subtypes. The table below summarizes key clinical trial results across various indications:

Table: Clinical Efficacy of this compound Across B-Cell Malignancies

Malignancy Type Study Phase Patient Population Response Rate PFS/EFS Key Findings
Chronic Lymphocytic Leukemia (CLL) Phase 2 Relapsed/refractory (n=41) ORR: 61.0% (95% CI: 44.5-75.8%) Median PFS: 13.8 months 94.9% achieved adenopathy reduction; lymphocytosis observed
CLL with Obinutuzumab Phase 1/2 Relapsed/refractory (n=21) ORR: 66.7% (95% CI: 43.0-85.4%); CR: 14.3% Median EFS: 24 months Active in high-risk CLL (CK/TP53 aberrations)
Follicular Lymphoma (FL) Phase 2 Relapsed/refractory (n=41) ORR: 13.0% (CR: 1 patient) PFS at 24 weeks: 51.5% Limited single-agent activity
Mantle Cell Lymphoma (MCL) Phase 2 Relapsed/refractory (n=39) Not specified PFS at 16 weeks: 63.9% Modest activity warranting combination approaches
Diffuse Large B-Cell Lymphoma (DLBCL) Phase 2 Relapsed/refractory (n=43) No CR or PR; SD: 12% Median PFS: 1.5 months Limited single-agent activity

In CLL, this compound monotherapy demonstrated meaningful clinical activity with an overall response rate of 61.0% and median progression-free survival of 13.8 months in patients with relapsed or refractory disease. Notably, lymph node reduction was achieved in 94.9% of patients, consistent with the drug's mechanism of disrupting microenvironmental interactions. When combined with the anti-CD20 antibody obinutuzumab, this compound showed enhanced efficacy, particularly in high-risk patients with cytogenetic abnormalities such as complex karyotype or TP53 aberrations, achieving a 66.7% overall response rate and 24-month event-free survival [4] [5].

In contrast, this compound demonstrated more limited activity in aggressive lymphomas such as DLBCL, where no complete or partial responses were observed in a phase 2 trial of 43 patients, with a median progression-free survival of only 1.5 months. Similarly, modest efficacy was observed in indolent non-Hodgkin lymphomas including follicular lymphoma and marginal zone lymphoma, suggesting that future development in these indications may require rational combination strategies rather than monotherapy approaches [6] [5].

Experimental Protocols for Investigating this compound

In Vitro Assessment of this compound Activity

Cell Line Models and Culture Conditions: For investigating this compound activity in B-cell malignancies, representative cell lines should be selected spanning different developmental stages and molecular subtypes. Recommended models include: NALM-6 (pre-B-ALL, pre-BCR+), SEM (pro-B-ALL, pre-BCR-), RS4;11 (pro-B-ALL, pre-BCR-), and SU-DHL-4 (B-cell lymphoma, SYK-high) as a positive control. Cells should be maintained in RPMI-1640 medium supplemented with 10-20% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂. For drug treatment, this compound should be prepared as a 10 mM stock solution in DMSO and stored at -20°C, with serial dilutions prepared fresh for each experiment [3].

Viability and Proliferation Assays: Cell viability should be assessed using CellTiter-Glo luminescent assay (or similar MTT/formazan-based assays) following 72-hour exposure to this compound across a concentration range (typically 0.1 nM to 10 μM). For proliferation kinetics, cells can be labeled with CFSE dye and division tracking performed via flow cytometry over 96 hours. Apoptosis should be evaluated using Annexin V/propidium iodide staining with flow cytometric analysis, while cell cycle distribution can be assessed with propidium iodide DNA staining following 48-hour drug exposure [3].

Molecular Signaling Assessments: For evaluation of pathway inhibition, cells should be treated with this compound for 2-24 hours followed by phospho-protein analysis. Western blotting should probe for pSYK (Tyr525/526), pAKT (Ser473), pERK (Thr202/Tyr204), pGSK3β (Ser9), and cleavage products of PARP and caspase-3 as apoptosis markers. Additional validation can be performed using phospho-flow cytometry for high-throughput signaling analysis across multiple conditions and timepoints [7] [3].

In Vivo Evaluation Protocols

Patient-Derived Xenograft (PDX) Models: For in vivo assessment of this compound efficacy, PDX models of B-cell malignancies should be established in NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice via intravenous or intrafemoral injection of primary patient samples. Once engraftment is confirmed (typically 4-8 weeks by peripheral blood CD45+ human cell detection), mice should be randomized to treatment groups including: vehicle control, This compound monotherapy (provided in rodent chow at 0.03-0.07% concentrations or via oral gavage), chemotherapy control (vincristine 0.15 mg/kg weekly intraperitoneally), and combination arms. Treatment duration should be 4-6 weeks with weekly monitoring of leukemia burden via peripheral blood sampling and bioluminescent imaging if luciferase-tagged cells are used [7].

Pharmacodynamic and Efficacy Endpoints: At study endpoint, mice should be euthanized for comprehensive analysis of tumor burden in bone marrow, spleen, and other infiltrated organs. Pharmacodynamic assessments should include Western blot analysis of SYK pathway inhibition in retrieved leukemia cells and immunohistochemical staining for cleaved caspase-3 as a marker of apoptosis. Efficacy should be evaluated based on reduction in leukemia burden compared to control groups, overall survival prolongation, and statistical analysis using Log-rank test for survival comparisons and ANOVA for tumor burden assessments [7].

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate key signaling pathways and experimental approaches for investigating this compound in B-cell malignancies:

G BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK PI3K PI3K SYK->PI3K BTK->PI3K AKT AKT PI3K->AKT ERK ERK AKT->ERK NFkB NFkB AKT->NFkB Proliferation Proliferation ERK->Proliferation Survival Survival NFkB->Survival This compound This compound This compound->SYK Inhibits

SYK Signaling Pathway and this compound Inhibition Mechanism

G CellModels B-ALL Cell Lines (NALM-6, SEM, RS4;11) DrugTreatment This compound Treatment (0.1 nM - 10 μM, 2-72h) CellModels->DrugTreatment ViabilityAssays Viability Assays (CellTiter-Glo, Annexin V) DrugTreatment->ViabilityAssays SignalingAnalysis Signaling Analysis (Western blot, Phospho-flow) DrugTreatment->SignalingAnalysis GeneExpression Gene Expression (Targeted RNAseq) DrugTreatment->GeneExpression InVivoValidation In Vivo Validation (PDX models) ViabilityAssays->InVivoValidation If promising SignalingAnalysis->InVivoValidation GeneExpression->InVivoValidation

Experimental Workflow for this compound Investigation

Resistance Mechanisms and Combination Strategies

Established Resistance Pathways

Despite initial responses in sensitive malignancies, acquired resistance to this compound represents a significant clinical challenge. Key resistance mechanisms identified include:

  • Inflammatory Signaling Activation: SYK inhibitor-resistant AML cells demonstrate strong enrichment of inflammatory response and TNFα signaling via NF-κB gene sets, suggesting compensatory activation of alternative survival pathways. This inflammatory signature is absent in treatment-naive cells, which instead show downregulation of these pathways following SYK inhibition [8].

  • Cytokine-Mediated Rescue: Overexpression of IL-3 has been identified as a potent resistance mechanism that promotes survival despite SYK inhibition. IL-3 overexpression activates JAK-STAT signaling and enhances colony-forming potential in the presence of this compound, providing a bypass mechanism that maintains cell viability independent of SYK function [8].

  • RAS/MAPK Pathway Activation: In B-ALL models, NRAS or KRAS mutations confer resistance to this compound, with mutated RAS signaling maintaining downstream ERK activation despite upstream SYK inhibition. This resistance mechanism highlights the importance of RAS status assessment when considering SYK-directed therapy [7].

  • Glucocorticoid Receptor Upregulation: SYK inhibitor-resistant cells demonstrate increased sensitivity to glucocorticoids associated with upregulated NR3C1 (glucocorticoid receptor) expression. While not directly conferring resistance to this compound, this adaptation represents a therapeutically exploitable vulnerability in resistant disease [8].

Rational Combination Approaches

Based on these resistance mechanisms, several rational combination strategies have been investigated preclinically:

  • This compound with Chemotherapy: In KMT2A-rearranged ALL PDX models, this compound combined with vincristine demonstrated superior inhibition of leukemia proliferation compared to either agent alone, suggesting synergistic activity. The combination was particularly effective in RAS-wildtype models, where enhanced cell cycle arrest and apoptosis were observed [7].

  • Dual Kinase Inhibition: Combined targeting of SYK and MEK with This compound and selumetinib showed enhanced efficacy in KMT2A-AFF1 PDX models, effectively overcoming RAS-mediated resistance. This combination simultaneously targets vertical pathway nodes, preventing compensatory signaling activation [7].

  • SYK and BCL-2 Inhibition: Preclinical data suggest potential synergy between this compound and venetoclax, particularly in CLL models where microenvironmental signaling provides protection against BCL-2 inhibition. This combination is currently being explored in clinical trials for relapsed/refractory disease [4].

  • SYK and PI3Kδ Inhibition: Combined this compound and idelalisib has shown enhanced disruption of BCR and chemokine signaling in CLL models, effectively targeting parallel pathways in the BCR signaling network [3].

Conclusion and Future Directions

References

Transcriptional Regulation of HOXA9 and MEIS1 by Entospletinib: Mechanisms, Assessment Methodologies, and Therapeutic Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SYK-HOXA9/MEIS1 Axis in Acute Leukemia

The spleen tyrosine kinase (SYK) has emerged as a critical oncogenic driver in specific molecular subtypes of acute leukemia, particularly those characterized by high expression of HOXA9 and MEIS1 transcription factors. Entospletinib, an orally bioavailable, selective SYK inhibitor, has demonstrated promising clinical activity in genetically defined acute myeloid leukemia (AML) subsets, revealing a sophisticated transcriptional network centered on the HOXA9/MEIS1 oncogenic axis. This regulatory network is especially prominent in leukemias harboring KMT2A (MLL) rearrangements, which constitute approximately 10% of AML cases and are associated with poor prognosis despite intensive chemotherapy regimens. The mechanistic relationship between SYK inhibition and transcriptional regulation of these homeobox genes represents a fascinating example of how targeted kinase inhibition can modulate fundamental transcriptional programs in cancer cells, offering insights for therapeutic development.

Research has established that SYK promotes leukemogenesis through multiple interconnected mechanisms: directly phosphorylating the FLT3 receptor in FLT3-mutant AML, and participating in a regulatory loop with HOXA9 and MEIS1 in KMT2A-rearranged leukemia. This creates a dependency on SYK signaling for maintenance of the leukemic state in these contexts. Understanding the precise mechanisms by which this compound modulates the HOXA9/MEIS1 transcriptional program requires integration of molecular signaling data, transcriptional profiling, and functional validation across model systems. This technical guide comprehensively synthesizes current research findings to provide researchers and drug development professionals with a foundational resource for advancing therapeutic strategies targeting this pathway.

Molecular Mechanisms Connecting SYK Inhibition to HOXA9/MEIS1 Regulation

Core Signaling Pathway and Transcriptional Networks

The relationship between SYK inhibition and HOXA9/MEIS1 transcriptional regulation operates through a multi-layered signaling network. This compound, as a selective SYK inhibitor, directly targets SYK kinase activity, initiating a cascade of downstream effects that ultimately converge on key transcriptional regulators of leukemic cell identity and survival. The foundational mechanism begins with SYK's role in propagating signals from various surface receptors, including integrins and Fc receptors in AML cells, with particular importance in leukemias exhibiting high HOXA9 and MEIS1 expression [1]. This signaling connection explains the preferential sensitivity of HOXA9/MEIS1-high leukemias to SYK inhibition observed in both preclinical models and clinical trials.

The transcriptional regulation occurs through several interconnected mechanisms. First, SYK directly phosphorylates the FLT3 receptor, enhancing its activity in FLT3-mutant AML and creating a synergistic oncogenic signal [2]. Second, in KMT2A-rearranged leukemias, SYK participates in a feed-forward regulatory loop where it contributes to MEIS1 induction in conjunction with HOXA9 [2]. This establishes a self-reinforcing oncogenic circuit that maintains the leukemic state. When SYK is inhibited by this compound, this circuit is disrupted, leading to downregulation of HOXA9/MEIS1 transcriptional programs. Importantly, research has demonstrated that HOXA9 functions as a crucial transcriptional maintenance factor that preserves hematopoietic precursor identity by sustaining expression of anti-apoptotic genes, while MYC (itself a target of MLL fusions) drives proliferative pathways [3]. This functional specialization within the transcriptional network helps explain the synthetic lethality observed when SYK signaling is disrupted in HOXA9/MEIS1-dependent leukemias.

G cluster_0 Key Transcriptional Effects cluster_1 Leukemia Maintenance This compound This compound SYK_Inhibition SYK_Inhibition This compound->SYK_Inhibition FLT3_Signaling FLT3_Signaling SYK_Inhibition->FLT3_Signaling Disrupts KMT2A_Fusion KMT2A_Fusion SYK_Inhibition->KMT2A_Fusion Disrupts MYC_Expression MYC_Expression FLT3_Signaling->MYC_Expression Decreases HOXA9_MEIS1 HOXA9_MEIS1 KMT2A_Fusion->HOXA9_MEIS1 Decreases Proliferation Proliferative Programs MYC_Expression->Proliferation Drives MYC_Expression->Proliferation Transcriptional_Program Transcriptional_Program HOXA9_MEIS1->Transcriptional_Program Maintains Anti_apoptotic Anti-apoptotic Pathways Transcriptional_Program->Anti_apoptotic Activates Precursor_Identity Precursor Cell Identity Transcriptional_Program->Precursor_Identity Sustains Leukemia_Maintenance Leukemia_Maintenance Proliferation->Leukemia_Maintenance Anti_apoptotic->Leukemia_Maintenance Precursor_Identity->Leukemia_Maintenance

Figure 1: Molecular Mechanism of this compound in HOXA9/MEIS1 Regulation. This diagram illustrates how SYK inhibition disrupts key signaling pathways in leukemia, leading to downregulation of critical transcriptional programs that maintain the leukemic state.

Key Downstream Targets and Effector Mechanisms

The downstream effects of HOXA9/MEIS1 transcriptional regulation involve multiple effector pathways that contribute to leukemogenesis. Research has revealed that HOXA9 maintains gene expression for multiple anti-apoptotic pathways to promote leukemogenesis, with BCL2 and SOX4 identified as key synergistic targets that suppress apoptosis in cooperation with MYC [3]. Additionally, a novel HOXA9/MEIS1 target, SCUBE1, has been identified as critically involved in MLL-rearranged AML development by promoting activation of the FLT3-LYN signaling axis [4]. SCUBE1 binds to FLT3 and facilitates FLT3 signaling, potentially acting as a co-receptor to enhance FLT3 ligand binding, creating a reinforced signaling network downstream of HOXA9 and MEIS1.

The interconnection between these pathways creates vulnerabilities that can be therapeutically exploited. For instance, in MLL-rearranged leukemia, MLL fusion proteins directly activate both MYC and HOXA9 expression, and combined expression of MYC and HOXA9 induces leukemia, whereas single gene transduction of either does not, indicating powerful synergy between these oncogenes [3]. This synergy helps explain the particular sensitivity of these leukemias to SYK inhibition, as disrupting this network simultaneously impacts both the identity-maintaining functions of HOXA9 and the proliferative drive provided by MYC. The mechanistic insights into these transcriptional relationships provide a roadmap for developing rational combination therapies that target complementary nodes in this network.

Experimental Approaches for Assessing this compound Effects

Methodologies for Transcriptional Regulation Studies

Investigating the effects of this compound on HOXA9/MEIS1 transcriptional regulation requires application of sophisticated molecular and cellular techniques. RNA sequencing (RNA-seq) has proven invaluable for characterizing the transcriptomic changes induced by SYK inhibition. In this compound-resistant AML cells, RNA-seq revealed strong enrichment of inflammatory response and TNFα signaling via NF-κB gene sets compared to naive cells, while naive AML cells treated with this compound showed strong downregulation of these same pathways [1] [5]. This reciprocal pattern highlights the dynamic regulation of inflammatory signaling in response to SYK inhibition and resistance development. For researchers implementing these approaches, careful attention to cell line models, treatment conditions, and analytical methods is critical for generating reproducible results.

Chromatin immunoprecipitation (ChIP) assays provide complementary information about transcription factor binding and chromatin modifications. Studies have identified putative HOXA9/MEIS1 co-bound sites located at distal regulatory regions of potential target genes like SCUBE1, which can be validated through luciferase reporter assays and knockdown approaches [4]. When performing these assays, it is essential to include appropriate controls such as isotype-matched immunoglobulins and input DNA samples to ensure specificity. For functional validation, shRNA-mediated knockdown of HOXA9 and MEIS1 can confirm direct transcriptional targets, while overexpression studies test sufficiency for inducing resistance phenotypes. These methodologies collectively enable comprehensive mapping of the transcriptional network regulated by the SYK-HOXA9/MEIS1 axis.

Functional Assays for Mechanistic Validation

Beyond transcriptional profiling, functional assays are indispensable for establishing causal relationships between SYK inhibition and phenotypic outcomes in leukemia models. Colony formation assays in methylcellulose medium provide a robust measure of leukemic cell growth and self-renewal capacity following this compound treatment. Research has demonstrated that this compound inhibits methylcellulose colony formation in a dose-dependent manner in KMT2A-rearranged ALL models [6]. For these assays, cells are typically plated in triplicate at optimized densities and treated with varying concentrations of this compound (common range: 0.1-10 μM) for 7-14 days before quantifying colony numbers and morphology.

In vivo validation using patient-derived xenograft (PDX) models represents a critical step in translational research. These studies involve transplanting human leukemia cells into immunodeficient mice (typically NSG strains) followed by treatment with this compound as monotherapy or in combination regimens. Experimental endpoints include leukemia burden assessment in bone marrow and peripheral blood, overall survival, and pharmacodynamic analysis of pathway modulation in harvested leukemic cells [6]. For instance, in vivo inhibition of leukemia proliferation with this compound monotherapy has been observed in RAS-wild-type KMT2A-AFF1, KMT2A-MLLT3, and KMT2A-MLLT1 ALL PDX models, with enhanced activity in combination with chemotherapy [6]. These functional approaches provide critical bridges between molecular observations and potential clinical applications.

Therapeutic Implications and Clinical Translation

Efficacy Across Molecular Subtypes

The therapeutic efficacy of this compound varies significantly across molecularly defined leukemia subtypes, reflecting the differential dependency on SYK signaling. Clinical evidence demonstrates that this compound combined with standard 7+3 induction chemotherapy (cytarabine + daunorubicin) produces particularly high response rates in specific genetic subgroups. In a phase 1b/2 study of previously untreated AML patients, the composite complete response rate with this compound + 7+3 was 70%, with notably high responses in molecularly defined subsets [7] [2]. These response patterns highlight the importance of patient selection based on molecular characteristics and provide insights into the biological networks involved.

Table 1: Clinical Efficacy of this compound Combination Therapy by Molecular Subgroup

Molecular Subtype Patient Number Complete Response Rate Key Findings
KMT2A rearrangements 10 90% Highest response rate; strong HOXA9/MEIS1 expression
NPM1 mutations 15 87% Associated with HOXA9/MEIS1 overexpression
FLT3-ITD mutations 6 83% SYK directly phosphorylates FLT3 receptor
Secondary AML 14 64% Above historical control rates
Overall cohort 53 70% Median age 60 years; diverse risk groups

Interestingly, patients with baseline HOXA9 and MEIS1 expression higher than the median had improved overall survival compared with patients with below median expression when treated with this compound combinations [7]. This finding contrasts with the typical association of high HOXA9/MEIS1 expression with poor prognosis in conventional therapy, suggesting that these transcription factors may serve as predictive biomarkers for SYK inhibitor efficacy. The mechanistic basis for this apparent paradox likely resides in the greater dependency of HOXA9/MEIS1-high leukemias on SYK signaling, making them more vulnerable to SYK inhibition despite their generally more aggressive biology.

Biomarker Development and Assessment Methods

The development of robust biomarkers for patient selection represents a critical component in translating the molecular understanding of this compound's mechanism into clinical practice. HOXA9 and MEIS1 mRNA expression levels can be quantified using reverse transcription-quantitative PCR (RT-qPCR) from bone marrow or peripheral blood samples, with specific protocols calling for RNA extraction, cDNA synthesis, and amplification using TaqMan probes with normalization to reference genes like β-actin [8]. Research has demonstrated that HOXA9 and MEIS1 gene expression levels are significantly elevated in AML patients compared to controls, with a statistically significant positive correlation between their expression levels [8].

For clinical application, receiver operating characteristic (ROC) analysis has been used to determine optimal cutoff values for HOXA9 and MEIS1 expression in AML diagnosis. One study identified a HOXA9 mRNA expression cutoff of 1.06 with 87.9% sensitivity and 92.9% specificity, and a MEIS1 mRNA expression cutoff of 1.3 with 82.4% sensitivity and 100% specificity for distinguishing AML from healthy controls [8]. While these genes show diagnostic utility, their prognostic value in conventional therapy is less clear, with some studies showing no association between HOXA9 and MEIS1 expression levels and disease-free or overall survival in standard treatment contexts [8]. However, as previously noted, this pattern may reverse when considering SYK inhibitor-based regimens, where high expression may predict enhanced sensitivity.

Resistance Mechanisms and Combinatorial Strategies

Inflammatory Pathways in Acquired Resistance

The development of acquired resistance represents a significant challenge to targeted therapies including this compound, with inflammatory signaling pathways playing a prominent role in resistance mechanisms. Chemical library screens using SYK inhibitor-resistant AML cells have revealed that resistant cells display increased sensitivity to glucocorticoids, potent immunosuppressants that inhibit transcription of cytokine genes [1] [5]. RNA sequencing of this compound-resistant cells shows strong enrichment of inflammatory response and TNFα signaling via NF-κB gene sets compared to naive cells, while naive AML cells treated with this compound show downregulation of these same pathways [5]. This suggests that resistance is associated with compensatory activation of inflammatory signaling, creating a new therapeutic vulnerability that can be exploited with glucocorticoid co-treatment.

At the molecular level, SYK inhibitor resistant cells demonstrate upregulation of NR3C1, the gene encoding the glucocorticoid receptor, at both protein and transcript levels [1]. This upregulation appears specific to SYK inhibitor resistance, as venetoclax-resistant cell lines show no similar NR3C1 increase. However, NR3C1 overexpression alone is not sufficient to confer SYK inhibitor resistance, indicating that additional adaptive changes are required [1]. Functional studies demonstrate that resistant cells show greater upregulation of the pro-apoptotic protein BIM following dexamethasone treatment, suggesting enhanced apoptotic priming through this pathway. These findings reveal a therapeutically exploitable imbalance in resistant cells that could be targeted with rational combination therapies.

G cluster_0 Resistance Mechanism cluster_1 Therapeutic Opportunity Entospletinib_Treatment Entospletinib_Treatment SYK_Inhibition SYK_Inhibition Entospletinib_Treatment->SYK_Inhibition Inflammatory_Pathways Inflammatory_Pathways SYK_Inhibition->Inflammatory_Pathways Acute Downregulation Inflammatory_Pathways->SYK_Inhibition Compensatory Activation NR3C1_Upregulation NR3C1_Upregulation Inflammatory_Pathways->NR3C1_Upregulation Glucocorticoid_Sensitivity Glucocorticoid_Sensitivity BIM_Induction BIM_Induction Glucocorticoid_Sensitivity->BIM_Induction NR3C1_Upregulation->Glucocorticoid_Sensitivity Apoptosis Apoptosis BIM_Induction->Apoptosis

Figure 2: Resistance Mechanism to SYK Inhibition and Potential Therapeutic Strategy. This diagram illustrates the compensatory inflammatory pathway activation that occurs in response to SYK inhibition and the potential for glucocorticoid combinations to overcome resistance.

Combinatorial Approaches to Overcome Resistance

Rational combination strategies represent the most promising approach for overcoming resistance and enhancing the efficacy of this compound. Several combinatorial strategies have shown promise in preclinical models. The combination of This compound with vincristine chemotherapy demonstrated enhanced activity in KMT2A-rearranged ALL PDX models compared to either agent alone [6]. Similarly, combination with MEK inhibitors like selumetinib showed superior inhibition of ALL proliferation in KMT2A-AFF1 PDX models with NRAS or KRAS mutations, suggesting this approach can overcome RAS-mediated resistance to SYK inhibition [6]. These findings highlight the importance of matching combination strategies to specific resistance mechanisms.

Matrix combination assays evaluating this compound with other targeted agents have revealed additive effects in various genetic contexts. Combination with cytosine arabinoside in NPM1-mutant models, gilteritinib in FLT3-mutant models, and trametinib in RAS-mutant models all demonstrated increased cell death compared to single-agent treatments [9]. The observation that IL-3 overexpression can confer resistance to SYK inhibition suggests that targeting IL-3 signaling or its downstream effectors might represent another productive combinatorial approach [1]. These systematic evaluations of drug combinations across genetically characterized models provide a roadmap for clinical translation of rational combination regimens tailored to specific molecular subtypes.

Table 2: Experimental Evidence for Combination Strategies with this compound

Combination Partner Experimental Model Key Findings Proposed Mechanism
Vincristine KMT2A-R ALL PDX models Enhanced in vivo anti-leukemia effects Microtubule disruption with signaling inhibition
Selumetinib (MEK inhibitor) KMT2A-AFF1 PDX with RAS mutations Superior to monotherapy (p<0.05) Overcomes RAS-mediated resistance
Cytarabine NPM1 mutant ex vivo models Additive increase in cell death Combined DNA damage and signaling blockade
Gilteritinib (FLT3 inhibitor) FLT3-mutant ex vivo models Additive increase in cell death Dual targeting of synergistic pathways
Dexamethasone SYKi-resistant AML cells Exploits NR3C1 upregulation Targets compensatory inflammatory signaling

Conclusion and Future Directions

The transcriptional regulation of HOXA9 and MEIS1 by this compound represents a compelling example of how targeted kinase inhibition can modulate fundamental transcriptional programs in cancer. The intricate connection between SYK signaling and the HOXA9/MEIS1 transcriptional axis reveals both therapeutic opportunities and challenges. While this compound demonstrates notable efficacy in molecularly defined subsets, particularly KMT2A-rearranged and NPM1-mutant AML, the emergence of resistance through compensatory inflammatory pathway activation highlights the need for rational combination strategies. The discovery that resistant cells develop increased sensitivity to glucocorticoids provides a promising avenue for clinical exploration.

References

Comprehensive Application Notes and Protocols for Entospletinib Combination Induction Therapy in Acute Myeloid Leukemia

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Background and Scientific Rationale

Spleen tyrosine kinase (SYK) has emerged as a promising therapeutic target in acute myeloid leukemia (AML) due to its central role in multiple oncogenic signaling pathways. SYK is a non-receptor, cytoplasmic tyrosine kinase initially described for its importance in B-cell development, but more recent studies have revealed its broader relevance in hematopoietic signaling, including in AML pathogenesis. Aberrant SYK activation in AML bone marrow has been associated with poor therapeutic outcomes, making it an attractive target for pharmacological intervention. Entospletinib (GS-9973) is a highly selective, orally bioavailable SYK inhibitor that has demonstrated promising clinical activity in early-phase trials, particularly in genetically defined AML subtypes characterized by high HOXA9 and MEIS1 expression.

The scientific rationale for targeting SYK in AML stems from its position as a critical regulator of multiple leukemogenic pathways, including FLT3 signaling (the most commonly mutated receptor tyrosine kinase in AML) and integrin-mediated signaling. Preclinical studies have demonstrated that SYK inhibition exhibits particular efficacy in leukemias with KMT2A rearrangements (formerly known as MLL rearrangements) and in those with high expression of HOXA9 and MEIS1 transcription factors, which are known drivers of leukemogenesis. These genetic subtypes of AML have historically been associated with poor prognosis despite intensive chemotherapy, creating a significant unmet medical need for targeted therapeutic approaches. The combination of this compound with conventional induction chemotherapy represents a strategy to enhance antileukemic efficacy while potentially overcoming resistance mechanisms inherent to single-agent targeted therapies.

Clinical Trial Data and Efficacy Summary

Key Clinical Findings

Recent clinical trials have provided compelling evidence supporting the efficacy of this compound in combination with induction chemotherapy for AML. A landmark international multicenter phase Ib/II study evaluated this compound in combination with standard "7+3" induction chemotherapy (cytarabine + daunorubicin) in previously untreated AML patients. The study employed a standard 3+3 design for dose escalation (200-400 mg twice daily) in phase Ib, followed by dose expansion (400 mg twice daily) in phase II. The trial enrolled 53 patients with previously untreated de novo (n=39) or secondary (n=14) AML, with a median age of 60 years and 58% male participants. The results demonstrated a composite complete response rate of 70% with the this compound combination, indicating substantial clinical activity [1].

A particularly intriguing finding from this trial was the correlation between HOXA9/MEIS1 expression and treatment response. Contrary to conventional understanding that high HOXA9/MEIS1 expression typically predicts poor outcomes in AML, patients with above-median expression of these genes showed improved overall survival with this compound combination therapy compared to those with below-median expression. This suggests that HOXA9 and MEIS1 expression may serve as predictive biomarkers for this compound response, potentially enabling patient stratification in future clinical applications. The safety profile of the combination was manageable, with common adverse events including cytopenias, febrile neutropenia, and infections. Specific this compound-related toxicities included skin rash and hyperbilirubinemia, but no dose-limiting toxicities were reported [1].

Efficacy Data Summary

Table 1: Clinical Efficacy of this compound with Induction Chemotherapy in AML

Parameter Results Notes
Study Design Phase Ib/II multicenter trial Standard 3+3 design for dose escalation
Patient Population 53 previously untreated AML patients (39 de novo, 14 secondary) Median age: 60 years; 58% male
Dosing Regimen Phase Ib: 200-400 mg BID; Phase II: 400 mg BID this compound + 7+3 chemotherapy 7+3 = cytarabine (7 days) + daunorubicin (3 days)
Composite Complete Response 70%
Biomarker Correlation Improved OS in patients with high HOXA9/MEIS1 expression Contrasts with typical poor survival in this population
Common Adverse Events Cytopenias, febrile neutropenia, infection Expected with intensive chemotherapy
This compound-specific Toxicity Skin rash, hyperbilirubinemia No dose-limiting toxicities observed

Table 2: Preclinical Efficacy of this compound Combinations in Leukemia Models

Model System Combination Therapy Results Implications
KMT2A-R ALL PDX models (RAS-wild type) This compound monotherapy Inhibition of leukemia proliferation SYK dependence in KMT2A-rearranged leukemias
KMT2A-R ALL PDX models This compound + vincristine Enhanced anti-leukemia effects Chemosensitization by SYK inhibition
KMT2A-AFF1 PDX models This compound + selumetinib (MEK inhibitor) Superior inhibition vs monotherapy (p<0.05) Overcomes RAS-mediated resistance
KMT2A-AFF1 PDX with NRAS/KRAS mutations This compound monotherapy No decrease in leukemia burden RAS mutations confer resistance

Beyond AML, this compound has demonstrated significant activity in KMT2A-rearranged acute lymphoblastic leukemia (ALL), a high-risk subtype with dismal survival outcomes despite intensive chemotherapy. Preclinical studies using patient-derived xenograft (PDX) models of infant KMT2A-rearranged ALL showed that this compound monotherapy inhibited leukemia proliferation in RAS-wildtype models, with enhanced activity when combined with vincristine chemotherapy. However, this compound failed to reduce leukemia burden in KMT2A-AFF1 PDX models with NRAS or KRAS mutations, suggesting RAS-mediated resistance to SYK inhibition. This resistance could be overcome by combining this compound with the MEK inhibitor selumetinib, resulting in superior inhibition of leukemia proliferation compared to vehicle or inhibitor monotherapies [2] [3].

Resistance Mechanisms and Biomarker Insights

Primary and Acquired Resistance

Research has identified several key resistance mechanisms to SYK inhibition in AML, which inform rational combination strategies. Activation of RAS/MAPK signaling pathways has been consistently demonstrated as a major resistance mechanism to this compound treatment. Genome-scale pooled open reading frame (ORF) library screens revealed that expression of KRAS and HRAS ORFs, along with other RAS signaling pathway-related proteins, conferred the strongest resistance to this compound in sensitive AML cell lines (MV4;11 and MOLM-14). This finding was validated in vitro, where overexpression of NRAS and KRAS in RAS-wildtype AML cells resulted in upregulation of phospho-ERK 1/2 (indicating activated RAS signaling) and markedly reduced sensitivity to this compound. Analysis of 12 AML cell lines further confirmed that the presence of activating mutations in the RAS signaling pathway was associated with innate resistance to this compound [4].

Investigations into acquired resistance have revealed that this compound-resistant cells display increased sensitivity to glucocorticoids. Drug sensitivity screening of this compound-resistant MV4;11 cells against a library of approximately 1900 oncology-focused compounds showed increased sensitivity to glucocorticoids such as betamethasone dipropionate and budesonide. Follow-up experiments demonstrated a significant shift in dexamethasone sensitivity between naive and resistant cells (IC50 MV4;11 naive: 11.9 µmol/L vs. MV4;11 resistant: 0.2 µmol/L). This increased glucocorticoid sensitivity was associated with upregulation of NR3C1 (encoding the glucocorticoid receptor) at both protein and transcript levels in the resistant state. Functional validation confirmed that treatment with dexamethasone resulted in greater upregulation of the pro-apoptotic protein BIM in resistant cells compared to naive cells, suggesting increased apoptosis induction [5] [6].

Inflammatory Pathways and Resistance

RNA sequencing analyses of this compound-resistant AML cells have revealed significant alterations in inflammatory signaling pathways. Gene set enrichment analysis (GSEA) demonstrated strong enrichment of inflammatory response and TNFα signaling via NF-κB gene sets in this compound-resistant cells compared to naive cells. Interestingly, naive AML cells treated with this compound showed downregulation of these same gene sets, suggesting that compensatory inflammatory pathway activation represents an adaptive resistance mechanism to SYK inhibition. This finding is particularly significant given emerging evidence that activation of pro-inflammatory pathways contributes to AML progression and resistance to conventional chemotherapy [5].

Table 3: Documented Resistance Mechanisms to SYK Inhibition in AML

Resistance Type Molecular Mechanism Experimental Evidence Potential Overcoming Strategy
Primary Resistance RAS pathway mutations ORF screen: KRAS/HRAS expression confers resistance; Cell line panel: RAS mutations associate with innate resistance MEK inhibitor combinations
Acquired Resistance RAS/MAPK pathway activation RNA-seq of resistant cells: increased NRAS/KRAS expression and RAS signaling gene sets MEK inhibitor combinations
Acquired Resistance Inflammatory pathway activation GSEA: Enrichment of inflammatory response and TNFα/NF-κB signaling in resistant cells Glucocorticoids, NF-κB inhibitors
Acquired Resistance NR3C1 upregulation Increased glucocorticoid receptor expression and sensitivity in resistant cells Glucocorticoid combinations
Acquired Resistance IL-3 overexpression ORF screen: IL-3 overexpression promotes resistance; Confirmed by IL-3 ORF expression experiments JAK/STAT pathway inhibition

Additional investigations have identified IL-3 overexpression as another significant resistance mechanism to SYK inhibition. A genome-scale lentiviral ORF library screen identified IL-3 overexpression as conferring resistance to this compound treatment in FLT3-mutant AML cell lines. Validation experiments confirmed that IL-3 overexpression promoted resistance to this compound-mediated cell death and enhanced colony-forming potential in the presence of the drug. This finding aligns with previous observations that IL-3 can rescue the effects of MLL1/MLL2 knockout in leukemia cells, consistent with the knowledge that SYK inhibition results in downregulation of similar gene expression signatures as in HOXA9/MEIS1-driven leukemia [5] [6].

Combination Therapy Strategies

The resistance mechanisms uncovered through preclinical studies naturally inform rational combination strategies to enhance the efficacy of this compound in AML. The most extensively validated approach involves combining SYK inhibitors with MEK inhibitors to address RAS/MAPK-mediated resistance. In vitro studies have demonstrated synergy between this compound and the MEK inhibitor PD0325901 in this compound-resistant AML cells with activated RAS/MAPK signaling. This drug combination showed synergistic effects across five different AML cell lines, including those with RAS pathway mutations, and in primary patient samples with NRAS G12D, KRAS G12D, and PTPN11 G60V mutations [4].

Additional combination strategies have emerged from the understanding of inflammatory pathway activation in resistance. The observed increased sensitivity to glucocorticoids in this compound-resistant cells suggests potential for combination regimens incorporating dexamethasone or other glucocorticoids. This approach leverages the compensatory upregulation of NR3C1 in resistant cells, potentially creating a therapeutic vulnerability that can be exploited clinically. Furthermore, the identification of IL-3 overexpression as a resistance mechanism suggests that targeting downstream signaling pathways, such as JAK/STAT inhibition, might enhance response to SYK inhibition [5].

Clinical trial data supports the combination of this compound with conventional induction chemotherapy ("7+3" regimen: cytarabine continuously for 7 days plus an anthracycline on days 1-3). This approach has demonstrated acceptable safety and promising efficacy in newly diagnosed AML patients. The combination appears particularly effective in patients with high HOXA9/MEIS1 expression, suggesting that this biomarker could guide patient selection for this compound-based combination therapies [1].

Experimental Protocols and Methodologies

In Vitro Drug Sensitivity and Resistance Screening

Comprehensive drug sensitivity screening provides critical insights into resistance mechanisms and potential combination strategies. For screening this compound-resistant cells against compound libraries, begin with establishing resistant cell lines by exposing sensitive AML cells (e.g., MV4;11) to increasing concentrations of this compound over approximately five months until a significant shift in IC50 is achieved (typically from 500 nM to 5 μM). Plate these resistant cells along with their parental counterparts in 384-well plates at optimized densities (e.g., 500-1000 cells/well depending on growth rate) and treat with the Mechanism Interrogation PlatE (MIPE) library of approximately 1900 oncology-focused compounds. Include this compound as a reference control on each plate. After 72-96 hours of incubation, assess cell viability using a validated method such as CellTiter-Glo luminescent assay. Normalize data to DMSO-treated controls and calculate percentage viability for each compound. Analyze results to identify compounds with enhanced activity in resistant versus parental cells, focusing on differential sensitivity patterns [5].

For follow-up concentration-response studies, prepare serial dilutions of hit compounds (e.g., glucocorticoids, smac mimetics) in DMSO followed by further dilution in cell culture medium. Treat both resistant and parental cells with an 8-point 1:3 serial dilution series of each compound, typically ranging from 10 μM to 0.5 nM, with appropriate controls. After 72 hours of treatment, assess viability and calculate IC50 values using nonlinear regression analysis (four-parameter logistic curve fitting). Include parallel assessment of apoptosis induction via Western blot analysis for BIM expression or flow cytometric analysis of Annexin V/propidium iodide staining to confirm mechanism of action [5] [6].

In Vivo Efficacy Studies in PDX Models

Patient-derived xenograft (PDX) models provide physiologically relevant systems for evaluating this compound combinations. Establish models by transplanting viably cryopreserved human leukemia cells (e.g., KMT2A-rearranged ALL specimens) into NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice via tail vein injection. Monitor engraftment weekly by flow cytometric analysis of peripheral blood for human CD45+CD19+ cells. Once engraftment reaches predetermined threshold (typically ≥1% human CD45+CD19+ cells in peripheral blood), randomize mice into treatment groups (n=6-8 per group) to ensure equivalent initial disease burden across groups [2] [3].

For this compound monotherapy studies, administer this compound in rodent chow at optimized concentrations (0.03%, 0.05%, and 0.07%) based on pharmacokinetic data from human trials. For combination studies with chemotherapy, administer vincristine intravenously at 0.5 mg/kg once weekly. For combination with targeted agents like selumetinib, administer the MEK inhibitor via oral gavage at 25-50 mg/kg twice daily. Monitor leukemia burden weekly via peripheral blood flow cytometry and bioluminescent imaging if luciferase-tagged cells are used. Assess differences in leukemia proliferation between treatment groups using repeated measures ANOVA, with post-hoc tests at individual time points. Continue treatment for 4-6 weeks and evaluate survival using Kaplan-Meier analysis with log-rank test for significance [2].

Signaling Pathway Analysis

Mechanistic studies should evaluate the effect of this compound on downstream signaling pathways. For analysis of SYK pathway signaling, treat AML cells with this compound across a concentration range (e.g., 0-5 μM) for 2-24 hours. Prepare protein lysates using RIPA buffer supplemented with phosphatase and protease inhibitors. Separate proteins by SDS-PAGE, transfer to PVDF membranes, and immunoblot with antibodies against phospho-SYK, total SYK, phospho-ERK1/2, total ERK, and loading control (e.g., GAPDH or β-actin). For phosphoflow cytometry analysis, stain fixed and permeabilized cells with antibodies against phosphorylated signaling proteins (pSYK, pERK, pAKT) and analyze by flow cytometry, enabling single-cell signaling analysis in heterogeneous populations [2] [4].

For RNA sequencing analysis of resistant cells, extract total RNA from this compound-resistant and parental cells using a commercial kit with DNase treatment. Assess RNA quality using Bioanalyzer or similar system (RIN >8.0 required). Prepare sequencing libraries using a stranded mRNA approach and sequence on an appropriate platform (e.g., Illumina NovaSeq) to achieve >30 million reads per sample. Process raw sequencing data through a standardized pipeline: quality control (FastQC), alignment to reference genome (STAR), quantification of gene counts (featureCounts), and differential expression analysis (DESeq2). Perform gene set enrichment analysis (GSEA) using hallmark gene sets to identify upregulated and downregulated pathways in resistant cells [5].

Signaling Pathways and Experimental Workflows

SYK Signaling and Resistance Pathways

The diagram below illustrates the key signaling pathways involved in this compound response and resistance mechanisms in AML:

SYK_Resistance_Pathways BCR_FC BCR/Fc Receptor Signaling SYK SYK Activation BCR_FC->SYK PI3K_AKT PI3K/AKT Pathway SYK->PI3K_AKT MAPK RAS/MAPK/ERK Pathway SYK->MAPK NFkB NF-κB Signaling SYK->NFkB Prolif Cell Proliferation & Survival PI3K_AKT->Prolif MAPK->Prolif NFkB->Prolif RAS_Mut RAS Mutations (Primary Resistance) RAS_Mut->MAPK Activates MAPK_Act MAPK Pathway Activation (Acquired) MAPK_Act->MAPK Activates Inflam Inflammatory Pathway Activation Inflam->NFkB Activates IL3 IL-3 Overexpression IL3->PI3K_AKT Activates IL3->MAPK Activates NR3C1 NR3C1 Upregulation (Glucocorticoid Receptor) NR3C1->Prolif Alters Response Ento This compound (SYK Inhibitor) Ento->SYK Inhibits

SYK Signaling and Resistance Mechanisms in AML

This diagram illustrates how this compound targets SYK signaling and the multiple resistance mechanisms that can emerge, informing rational combination strategies.

Experimental Workflow for Combination Studies

The diagram below outlines a comprehensive experimental workflow for evaluating this compound combinations in preclinical models:

Combination_Workflow Start Establish Resistant Models InVitro1 High-Throughput Compound Screening Start->InVitro1 InVivo1 PDX Model Establishment Start->InVivo1 Biomarker1 RNA Sequencing Analysis Start->Biomarker1 InVitro2 Hit Validation (Dose-Response) InVitro1->InVitro2 InVitro3 Mechanistic Studies (Signaling, Apoptosis) InVitro2->InVitro3 InVitro4 Synergy Analysis (Bliss, Loewe) InVitro3->InVitro4 InVivo4 In Vivo Efficacy (Combination) InVitro4->InVivo4 Informs Combination End1 Lead Combination Identification InVitro4->End1 InVivo2 Treatment Randomization InVivo1->InVivo2 InVivo3 In Vivo Efficacy (Monotherapy) InVivo2->InVivo3 InVivo3->InVivo4 InVivo5 Pharmacodynamic Analysis InVivo4->InVivo5 InVivo5->Biomarker1 Sample Input InVivo5->End1 Biomarker2 Gene Set Enrichment Analysis Biomarker1->Biomarker2 Biomarker3 Biomarker Validation Biomarker2->Biomarker3 Biomarker3->InVivo2 Stratification End2 Biomarker Signature for Patient Selection Biomarker3->End2

Preclinical Evaluation Workflow for this compound Combinations

This workflow outlines an integrated approach to identifying and validating this compound combinations, incorporating high-throughput screening, in vivo efficacy studies, and biomarker discovery.

Conclusion and Future Directions

The development of this compound combination regimens in AML represents a promising approach for high-risk genetic subtypes, particularly those with KMT2A rearrangements and high HOXA9/MEIS1 expression. Clinical evidence to date supports the safety and preliminary efficacy of this compound in combination with standard induction chemotherapy, with a composite complete response rate of 70% in newly diagnosed AML patients. The paradoxical observation that high HOXA9/MEIS1 expression—typically associated with poor prognosis—predicts improved survival with this compound therapy highlights the potential for biomarker-driven patient selection.

Future clinical development should focus on rational combination strategies that target the key resistance mechanisms identified through preclinical studies. The robust evidence for RAS/MAPK pathway-mediated resistance supports the evaluation of this compound with MEK inhibitors in AML patients with RAS pathway activation. Similarly, the finding that this compound-resistant cells develop increased sensitivity to glucocorticoids suggests novel combination approaches that could be rapidly translated to clinical evaluation. As the field advances, incorporation of high-sensitivity measurable residual disease (MRD) assessment as a clinical trial endpoint may accelerate drug development, as pioneered by ongoing trials with this compound.

The evolving landscape of AML therapy continues to emphasize targeted approaches for genetic subsets with historically poor outcomes. This compound represents a promising addition to this arsenal, with the potential to improve outcomes for patients with SYK-dependent leukemias when deployed in rational combinations informed by a deep understanding of resistance mechanisms.

References

entospletinib dosing schedule twice daily administration

Author: Smolecule Technical Support Team. Date: February 2026

Recommended Dosing Schedule

The table below summarizes the established and studied dosing schedules for entospletinib:

Context / Population Recommended Dose & Schedule Formulation & Administration Key Supporting Evidence
Relapsed/Refractory B-cell Malignancies (Clinical Trials) 800 mg, twice daily (BID) Oral tablets, taken on an empty stomach (fasting for 2 hours before and 1 hour after) [1]. Phase 2 trial in CLL and NHL; this dose provided >90% target coverage at peak and >60% at trough [2] [1].
Healthy Volunteers (Pharmacokinetic Study) Doses from 25-1200 mg BID were tested. Exposures plateaued at doses ≥600 mg BID [2]. Oral tablets [2]. First-in-human study established pharmacokinetic and pharmacodynamic profile, supporting BID dosing due to a 9-15 hour half-life [2].

Experimental Protocols for Preclinical Research

For scientists designing in vivo studies, the following protocol, adapted from recent investigations, can serve as a template.

In Vivo Efficacy Protocol in a Mouse Model of Kidney Disease

This protocol is based on a 2025 study investigating this compound in acute kidney injury [3].

  • 1. Drug Formulation & Dose

    • Compound: this compound.
    • Dosage: 20 mg/kg.
    • Vehicle: Dimethyl sulfoxide (DMSO).
    • Route of Administration: Intraperitoneal (i.p.) injection.
  • 2. Dosing Schedule

    • Administer the first dose 30 minutes prior to inducing injury.
    • Continue with daily injections for the first 6 days post-injury.
    • From day 7 onwards, switch to injections every other day until the end of the study (e.g., day 14).
  • 3. Rationale & Notes

    • This dose and schedule achieved a peak plasma concentration of ~1.69 µM in mice, near the drug's EC50, minimizing potential for off-target effects [3].
    • This model demonstrates the application of this compound beyond oncology, highlighting its effect on SYK-expressing leukocytes in inflammatory disease.
In Vitro Sensitivity Assay Protocol

This protocol is based on a 2025 study characterizing resistance mechanisms in AML [4].

  • 1. Cell Culture

    • Use SYK inhibitor-resistant acute myeloid leukemia (AML) cell lines (e.g., MV4-11, MOLM14) and their parental, naive counterparts.
  • 2. Drug Treatment

    • Prepare a dilution series of this compound and/or other agents of interest (e.g., glucocorticoids like dexamethasone).
    • Treat cells with the compounds for a defined period to determine cell viability and half-maximal inhibitory concentration (IC50).
  • 3. Endpoint Analysis

    • Viability Assay: Measure IC50 values to compare drug sensitivity between resistant and naive cells.
    • Mechanistic Investigation:
      • Perform RNA sequencing to identify enriched gene sets (e.g., inflammatory response, TNFα signaling via NF-κB) in resistant cells [4].
      • Validate protein-level changes via immunoblotting (e.g., upregulation of the glucocorticoid receptor NR3C1 and the pro-apoptotic protein BIM) [4].

Signaling Pathway and Experimental Workflow

To help visualize the scientific context and experimental design from the search results, the following diagrams outline the key signaling pathway involved and a representative research workflow.

pathway BCR BCR SYK SYK BCR->SYK Activation NFkB NFkB SYK->NFkB PLCg2 PLCg2 SYK->PLCg2 PI3K PI3K SYK->PI3K MAPK MAPK SYK->MAPK Proliferation Proliferation NFkB->Proliferation Survival Survival NFkB->Survival Inflammation Inflammation NFkB->Inflammation PLCg2->NFkB PI3K->NFkB MAPK->NFkB

workflow Start Generate SYKi-Resistant AML Cells DrugScreen High-Throughput Drug Screen Start->DrugScreen Identify Identify Glucocorticoid Sensitivity DrugScreen->Identify Seq RNA-Sequencing Analysis Identify->Seq Validate Mechanistic Validation Seq->Validate Conclude Conclude Inflammatory Role in Resistance Validate->Conclude

Critical Safety and Tolerability Monitoring

Clinical trials indicate that the following parameters should be closely monitored during this compound administration [1] [5]:

  • Hepatic Function: Monitor for reversible elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Grade 3/4 elevations occurred in 13.4% of patients in a large phase 2 trial [1].
  • Hematologic Parameters: Monitor for neutropenia (Grade 3/4 in 14.5% of patients) and lymphocytopenia [1] [5].
  • Other Common Adverse Events: Frequently observed events (any grade) include fatigue, nausea, decreased appetite, diarrhea, and cough [1] [5].

Future Research and Combination Strategies

Emerging preclinical data suggest promising avenues for future research:

  • Combination with Chemotherapy: In patient-derived xenograft (PDX) models of infant KMT2A-rearranged acute lymphoblastic leukemia (ALL), this compound combined with vincristine showed enhanced anti-leukemia effects compared to either agent alone [6].
  • Overcoming Resistance: In models with RAS mutations, which confer resistance to SYK inhibition, combining this compound with the MEK inhibitor selumetinib superiorly inhibited leukemia proliferation [6].
  • Non-Oncologic Applications: Recent research highlights the potential of this compound in resolving inflammation in non-malignant diseases, such as in a mouse model of acute kidney injury, opening up new fields of application [3].

References

Comprehensive Clinical Trial Protocol Design and Application Notes for Entospletinib

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Mechanism of Action

Entospletinib (GS-9973) is an oral, selective inhibitor of spleen tyrosine kinase (SYK), a cytoplasmic non-receptor protein tyrosine kinase predominantly expressed in hematopoietic cells. SYK functions as a critical signaling intermediary downstream of various immune receptors, including the B-cell receptor (BCR), Fc receptors, and integrins. This compound demonstrates high selectivity for SYK with a dissociation constant (Kd) of 7.6 nM, showing fewer off-target effects compared to earlier generation SYK inhibitors like fostamatinib. This selectivity profile potentially translates to improved clinical safety and tolerability [1] [2].

The compound acts as an ATP-competitive inhibitor that disrupts SYK kinase activity, thereby interfering with downstream signaling pathways including PI3K/AKT, NF-κB, and MAPK/ERK. In B-cell malignancies, this compound mitigates the protective effects of the tumor microenvironment by reducing secretion of chemokines CCL3 and CCL4, leading to malignant cell mobilization from protective niches and subsequent apoptosis [2]. More recently, research has uncovered that this compound also exhibits potent anti-inflammatory effects in non-malignant contexts by modulating macrophage activation and leukocyte recruitment, suggesting potential applications beyond oncology [3] [4].

Clinical Trial Designs and Outcomes Across Indications

Hematologic Malignancies

Table 1: Summary of Key Phase 2 Clinical Trial Designs for this compound in Hematologic Malignancies

Trial Parameter CLL Cohort DLBCL Cohort Indolent NHL Cohort
Study Identifier NCT01799889 NCT01799889 NCT01799889
Patient Population Relapsed/refractory CLL (n=41) Relapsed/refractory DLBCL (n=43) Relapsed/refractory iNHL (n=69)
Prior Therapies ≥2 cycles of antibody or cytotoxic therapy Median: 2 (range 1-7) Median: 3 (range 1-14)
Dosing Regimen 800 mg twice daily fasting 800 mg twice daily (with dose reduction permitted) 800 mg twice daily
Primary Endpoint PFS rate at 24 weeks PFS rate at 16 weeks Not specified
Key Efficacy Results ORR: 61.0%; Median PFS: 13.8 months; 94.9% achieved adenopathy reduction ORR: 0%; PFS at 16 weeks: 3.6%; Median PFS: 1.5 months ORR: 13.0%; Median PFS: 5.5 months
Safety Profile Serious AEs: 29%; Most common: dyspnea, pneumonia, febrile neutropenia Grade ≥3 AEs: 74%; Most common: fatigue, nausea, decreased appetite Generally well-tolerated; fatigue and GI toxicities most common

The phase 2 trial (NCT01799889) employed a multicenter, open-label, single-arm design with separate cohorts for different hematologic malignancies. The CLL cohort demonstrated the most promising results, with an objective response rate of 61.0% and median progression-free survival of 13.8 months. Notably, 94.9% of CLL patients achieved reduction in adenopathy, with some exhibiting persistent lymphocytosis, consistent with the mechanism of SYK inhibition in mobilizing malignant cells from lymphoid tissues [1] [2].

In contrast, the DLBCL cohort showed limited clinical activity with no complete or partial responses observed according to standard criteria, though 22% of evaluable patients (6/27) demonstrated some reduction in tumor burden. The median treatment duration in this cohort was only 1 month, with progressive disease being the most common reason for discontinuation (56%) [5]. These results highlight the differential sensitivity across B-cell malignancies to SYK inhibition monotherapy.

Acute Myeloid Leukemia and Emerging Applications

Table 2: Key Preclinical Findings and Trial Designs in Acute Myeloid Leukemia and Non-Oncologic Applications

Parameter AML Preclinical/Clinical Acute Kidney Injury (Preclinical)
Study Type Phase 1b/2 (NCT02343939) Preclinical animal study
Biological Rationale SYK implicated in HOXA9/MEIS1-driven AML; cooperates with FLT3-ITD SYK mediates inflammation in macrophages; promotes fibrosis
Resistance Mechanisms Inflammatory signaling upregulation; IL-3 overexpression; TNFα/NF-κB pathway activation Not applicable
Combination Partners Cytarabine, gilteritinib (FLT3 inhibitor), trametinib (MEK inhibitor) Not applicable
Key Findings Additive cell death in combination therapies; ongoing Phase 3 in NPM1-mut AML Reduced neutrophil/monocyte recruitment; decreased proinflammatory macrophages; attenuated fibrosis
Dosing Considerations 200-800 mg twice daily 20 mg/kg daily (mouse equivalent)

Research in AML has identified particular susceptibility in HOXA9/MEIS1-high leukemias, including those with KMT2A rearrangements or NPM1 mutations. A phase 3 trial in previously untreated NPM1-mutated AML is currently underway based on these findings [6] [7]. Interestingly, resistance mechanisms to this compound in AML models involve compensatory inflammatory signaling, with upregulation of TNFα signaling via NF-κB and IL-3 overexpression conferring resistance. This discovery reveals a potential vulnerability, as resistant cells show increased sensitivity to glucocorticoids [6].

Beyond oncology, recent preclinical studies have demonstrated this compound's efficacy in modulating inflammation and promoting tissue repair in models of acute kidney injury (AKI). This compound significantly attenuated the transition from AKI to chronic kidney disease by targeting proinflammatory macrophage activation and reducing renal fibrosis, suggesting potential therapeutic applications in inflammatory and fibrotic diseases [3] [4].

Experimental Protocols and Methodologies

In Vitro Assessment of Anti-Leukemic Activity

Cell Culture and Viability Assays:

  • Cell Lines: Utilize appropriate models such as MV4-11 and MOLM14 AML cell lines (particularly relevant for HOXA9/MEIS1-high contexts). Culture cells in recommended media with appropriate supplements.
  • Viability Assessment: Seed cells in 96-well plates at optimized densities (typically 5,000-20,000 cells/well depending on growth rate). Treat with this compound across a concentration range (e.g., 0.1 nM to 10 μM) for 6 days. Include vehicle controls and blank wells for background subtraction.
  • Viability Measurement: Assess cell viability using Annexin V/7-AAD staining followed by flow cytometry or metabolic assays like MTT/WST-1. Calculate IC₅₀ values using four-parameter logistic curve fitting [6] [7].

Generation of Resistant Cells:

  • Develop this compound-resistant cells by continuous culture in gradually increasing drug concentrations over 3-6 months.
  • Confirm resistance phenotype by comparing IC₅₀ values to parental lines.
  • Perform RNA sequencing to identify resistance mechanisms, with focus on inflammatory response and NF-κB pathway gene sets [6].

Glucocorticoid Sensitivity Testing:

  • Treat both parental and resistant cells with dexamethasone or prednisolone across concentration series (0.1-100 μM) for 48-72 hours.
  • Assess viability and apoptosis induction. Note that resistant cells typically show increased sensitivity (lower IC₅₀) to glucocorticoids.
  • Investigate mechanism by evaluating glucocorticoid receptor (NR3C1) expression via immunoblotting and qPCR [6].
In Vivo Efficacy Models

Unilateral Renal Ischemia-Reperfusion Injury (IRI) Model:

  • Animals: Use C57BL/6 mice (8-12 weeks old, male).
  • Surgical Procedure: Anesthetize mice and subject left kidney to 30-35 minutes of ischemia via vascular clamping while maintaining right kidney as internal control.
  • Drug Administration: Administer this compound (20 mg/kg) or vehicle via intraperitoneal injection 30 minutes prior to IRI and continue with daily injections for 6 days, then every other day until day 14.
  • Monitoring: Assess renal function (serum creatinine, BUN), collect tissues for histology (PAS staining, Masson's trichrome for fibrosis), and perform immunofluorescence for inflammatory markers (α-SMA, macrophage markers) [3].

Pharmacodynamic Assessment:

  • Collect kidney tissues at various timepoints post-IRI for immunoblotting of SYK phosphorylation and NF-κB pathway activation.
  • Utilize single-cell RNA sequencing to characterize immune cell populations and their transcriptional profiles in treated versus control kidneys.
  • Perform intravital microscopy to visualize and quantify leukocyte recruitment in real-time [3] [4].

Signaling Pathways and Resistance Mechanisms

G BCR BCR SYK SYK BCR->SYK Activation FcR FcR FcR->SYK Activation Integrins Integrins Integrins->SYK Activation NFkB NFkB SYK->NFkB Phosphorylation PI3K PI3K SYK->PI3K Phosphorylation MAPK MAPK SYK->MAPK Phosphorylation InflammatoryGenes InflammatoryGenes NFkB->InflammatoryGenes Induces CellSurvival CellSurvival PI3K->CellSurvival Promotes Proliferation Proliferation MAPK->Proliferation Stimulates This compound This compound This compound->SYK Inhibits Resistance Resistance IL3 IL3 Resistance->IL3 Upregulates TNFa TNFa Resistance->TNFa Upregulates IL3->CellSurvival Enhances TNFa->NFkB Activates Glucocorticoids Glucocorticoids Glucocorticoids->InflammatoryGenes Suppresses

Figure 1: SYK Signaling Pathway and this compound Mechanism of Action

This diagram illustrates the central role of SYK in multiple signaling pathways and the compensatory mechanisms that emerge following inhibition. This compound directly targets SYK activation, disrupting downstream pro-survival and inflammatory signaling. However, resistant cells frequently upregulate alternative pathways, particularly IL-3 expression and TNFα signaling through NF-κB, creating a dependency on inflammatory signaling that can be therapeutically exploited with glucocorticoids [6].

The resistance mechanism involves transcriptional reprogramming characterized by enrichment of inflammatory response gene sets. RNA sequencing of this compound-resistant AML cells reveals strong enrichment for TNFα signaling via NF-κB and other inflammatory pathways. This creates a therapeutic vulnerability—resistant cells show significantly increased sensitivity to glucocorticoids such as dexamethasone, potentially due to upregulated glucocorticoid receptor (NR3C1) expression [6].

Combination Therapy Strategies

Rational combination approaches represent a crucial strategy to overcome resistance and enhance this compound efficacy:

  • With BCL-2 Inhibitors: Preclinical data suggests SYK inhibition may sensitize cells to venetoclax, though this requires further clinical validation.
  • With FLT3 Inhibitors: In FLT3-mutated AML, this compound demonstrates synergistic activity with gilteritinib, supporting ongoing clinical evaluation of this combination [7].
  • With Chemotherapy: Combination with cytarabine in AML models shows additive effects on cell death, supporting evaluation in clinical trials [7].
  • With MEK Inhibitors: In RAS-mutated models, this compound combined with trametinib demonstrates enhanced efficacy, addressing a particularly challenging molecular subtype [7].

Conclusion and Future Directions

This compound represents a targeted therapeutic approach with demonstrated clinical activity in specific hematologic malignancies, particularly CLL and HOXA9/MEIS1-high AML. The drug's favorable safety profile and selective inhibition of SYK position it as an attractive candidate for combination regimens. Recent discoveries regarding its anti-inflammatory properties in non-malignant contexts suggest potential applications beyond oncology.

Critical considerations for future clinical development include patient selection based on SYK pathway dependency, rational combination strategies to overcome resistance, and exploration of non-oncologic applications where SYK-mediated inflammation drives disease pathology. The emerging understanding of resistance mechanisms through inflammatory pathway activation provides novel insights for therapeutic sequencing and biomarker development.

References

Application Notes: SYK Inhibition in Basophil Activation

Author: Smolecule Technical Support Team. Date: February 2026

The basophil activation test (BAT) is a flow cytometry-based assay that measures the upregulation of activation markers like CD63 on basophils after allergen challenge [1]. CD63 is a transmembrane protein present on the secretory lysosomes of basophils, and its expression is closely linked to anaphylactic degranulation and histamine release [2] [1].

Research shows that inhibition of Spleen Tyrosine Kinase (SYK), a critical early signal transducer following FcεRI cross-linking, potently suppresses basophil activation [2] [3]. One study used a third-generation SYK inhibitor, NVP-QAB205, to explore this, revealing key insights relevant to entospletinib research [2].

  • Compartmentalized Signaling: SYK inhibition affects different activation markers with varying potency. CD63 expression and histamine release are significantly more sensitive to SYK inhibition than CD203c or CD11b expression [2].
  • Kinetics of Hyporesponsiveness: In clinical desensitization like oral immunotherapy (OIT), basophils become hyporesponsive. This is detected by a decrease in CD63 expression and its upstream signaling molecule, phosphorylated-SYK (pSYK) [3].
  • Utility in Drug Development: BAT serves as a robust tool for monitoring drug efficacy. It is used to qualify patients for venom immunotherapy (VIT) and to objectively measure the development of tolerance and the success of treatment [4].

Experimental Protocol: SYK Inhibitor Testing via BAT

Here is a generalized protocol for evaluating a SYK inhibitor like this compound using the CD63 basophil activation test, synthesized from current methodologies [2] [3] [5].

1. Basophil Isolation

  • Source: Use fresh venous blood collected in EDTA or heparin tubes from human donors.
  • Purification (Optional): For high-purity requirements, basophils can be purified from leukapheresis residues using a combination of Percoll density gradients and countercurrent-flow elutriation. Purity can exceed 99% [2]. For many BAT applications, whole blood is sufficient [5].

2. Pre-Incubation with Inhibitor

  • Prepare serial dilutions of the SYK inhibitor (e.g., this compound) in an appropriate vehicle (e.g., DMSO).
  • Pre-incubate the basophil sample (whole blood or purified basophils) with the inhibitor for 10-30 minutes at 37°C [2]. Include a vehicle control.

3. Basophil Stimulation

  • Stimuli: Use a relevant basophil activator.
    • Positive Control: Anti-IgE antibody or anti-FcεRI antibody [5].
    • Allergen: For allergy studies, use specific allergens (e.g., insect venom, peanut protein) [3] [5].
    • Control Stimulus: fMLP (formyl-methionyl-leucyl-phenylalanine), which activates basophils via an IgE-independent pathway, can be used to test for non-specific inhibition [2].
  • Incubation: Stimulate cells for 15-25 minutes at 37°C [2] [5]. The reaction is often performed in a buffer containing Ca2+, Mg2+, and sometimes IL-3 (e.g., 2 ng/mL) to enhance responsiveness [5].

4. Staining and Flow Cytometry

  • Staining: During or immediately after stimulation, add fluorescently-labeled antibodies.
    • Basophil Identification: Use anti-CCR3-PE or anti-CRTH2 [5].
    • Activation Marker: Use anti-CD63-FITC [5].
  • Stopping and Lysing: Stop the reaction by adding EDTA or cold buffer. Lyse red blood cells using a commercial lysis buffer [2] [5].
  • Fixation: Cells may be fixed with paraformaldehyde (e.g., 1-2%) for stability [2].
  • Flow Cytometry: Acquire data on a flow cytometer. The gating strategy typically involves:
    • Selecting leukocytes based on forward and side scatter.
    • Gating basophils as CCR3 (or CRTH2) positive and SSC low.
    • Analyzing the percentage of CD63-positive cells within the basophil population [5].

5. Data Analysis

  • The result is expressed as the %CD63+ basophils.
  • Calculate the percentage of inhibition caused by the SYK inhibitor relative to the stimulated vehicle control.
  • A dose-response curve can be plotted to determine the IC50 value of the inhibitor.

Quantitative Data on SYK Inhibition

The table below summarizes key quantitative findings from studies using SYK inhibitors and related compounds in basophil activation studies.

Pharmacologic Agent Target Effect on CD63 Expression Effect on CD203c/CD11b Notes
NVP-QAB205 (SYK inhibitor) [2] SYK Potent inhibition (IC50 in nM range) ~5-fold lower potency for inhibition Demonstrates compartmentalized signaling
SB203580 (p38 MAPK inhibitor) [2] p38 MAPK Concordant inhibition with histamine release No significant effect Dissociates degranulation from other marker expression
Latrunculin A / Cytochalasins [2] Actin Polymerization Marked enhancement No significant effect Actin depolymerization enhances degranulation

Signaling Pathway and Workflow Visualizations

The following diagrams, generated with Graphviz, illustrate the core concepts and experimental workflow.

Diagram 1: SYK Role in Basophil Activation

SYK_Pathway cluster_degranulation Anaphylactic Degranulation Allergen Allergen FceRI FceRI Allergen->FceRI Cross-links IgE IgE IgE->FceRI SYK SYK FceRI->SYK Activates p38 p38 SYK->p38 Activates Actin Actin SYK->Actin Rearranges CD203c CD203c SYK->CD203c Weakly regulates CD63 CD63 p38->CD63 Histamine Histamine p38->Histamine

SYK Inhibition Pathway. This diagram illustrates the central role of SYK in basophil activation triggered by allergen-IgE binding. SYK inhibition potently blocks the pathway leading to CD63 expression and histamine release, but has a weaker effect on CD203c expression [2].

Diagram 2: BAT with SYK Inhibitor Workflow

BAT_Workflow BloodSample BloodSample PreIncubation PreIncubation BloodSample->PreIncubation Stimulation Stimulation PreIncubation->Stimulation Staining Staining Stimulation->Staining FlowCytometry FlowCytometry Staining->FlowCytometry Data Data FlowCytometry->Data CD63Result CD63Result Data->CD63Result % Positive Inhibitor Inhibitor Inhibitor->PreIncubation AntiIgE AntiIgE AntiIgE->Stimulation Antibodies Antibodies Antibodies->Staining

BAT Workflow with Inhibitor. This diagram outlines the key steps in performing a basophil activation test to evaluate a SYK inhibitor, from pre-incubation with the drug to final flow cytometric analysis of CD63 [2] [5].

Key Considerations for Researchers

  • Marker Selection is Critical: CD63 is a specific marker for anaphylactic degranulation. CD203c is a more general marker of basophil activation that can be upregulated by stimuli that do not cause degranulation and is less sensitive to SYK inhibition [2]. Your research question should guide your choice of marker.
  • Control Experiments are Essential: Always include a vehicle control for your inhibitor, an unstimulated negative control, and a stimulated positive control (e.g., anti-IgE). Using an IgE-independent stimulus like fMLP can help confirm the specific mechanism of action of your inhibitor [2] [5].
  • Standardization is Key: For reproducible results, carefully standardize factors like blood storage time, stimulation time, and the concentration of calcium and IL-3 in the buffer [5].

Limitations and Research Gaps

A primary limitation is that these application notes are derived from studies using the SYK inhibitor NVP-QAB205 [2]. The pharmacodynamic profile of This compound may differ. Furthermore, while BAT is a valuable research tool, its use in clinical practice is still being standardized, and results can vary between laboratories based on protocol details [1] [5].

References

Application Note: Pervanadate-Evoked pSYK (Y525) Assay for Entospletinib

Author: Smolecule Technical Support Team. Date: February 2026

This application note describes the use of a pervanadate-evoked phospho-SYK (pSYK Y525) assay to evaluate the pharmacodynamic (PD) effects and target engagement of entospletinib, a selective spleen tyrosine kinase (SYK) inhibitor [1] [2] [3]. The method was successfully used in a first-in-human clinical trial to demonstrate that this compound dosing achieved sustained SYK inhibition in healthy volunteers [1] [3].

Background and Principle
  • SYK Signaling Pathway: Spleen tyrosine kinase (SYK) is a critical component of B-cell receptor (BCR) signaling. Its activation via phosphorylation at tyrosine residues 525/526 (pSYK Y525/526) leads to downstream signaling that promotes B-cell proliferation and survival [2] [3]. Inhibiting SYK is a therapeutic strategy for various B-cell malignancies [4].
  • Assay Principle: This method measures a drug's ability to inhibit SYK phosphorylation in a controlled, ex vivo setting. The protocol involves:
    • Collecting whole blood from subjects before and after drug administration.
    • Stimulating the blood samples with pervanadate, a potent protein tyrosine phosphatase inhibitor [5] [6]. Pervanadate mimics BCR activation by inducing robust tyrosine phosphorylation of SYK, providing a consistent and measurable signal [1] [5].
    • Quantifying the levels of phosphorylated SYK (Y525) in the samples, which is inversely proportional to the activity of the SYK inhibitor in the subject's system.
Key Experimental Findings with this compound

In the clinical study, this assay was pivotal in establishing the relationship between drug exposure and SYK inhibition. The table below summarizes the key pharmacodynamic findings:

Parameter Finding with this compound Clinical Interpretation
Dosing Regimen Multiple twice-daily oral doses (25 - 1200 mg) for 7 days [1] [3] Tested a wide range to establish dose-response.
Target Engagement >70% inhibition of pSYK at peak drug concentrations; >50% inhibition at trough concentrations [1] [2] The drug effectively engages its target throughout the dosing interval.
Effective Dose Exposures plateaued at doses ≥600 mg twice daily [1] [3] Supports the selection of clinically effective dosing regimens.
Correlation with Functional Assay pSYK inhibition correlated with >90% CD63 inhibition at peak and >60% at trough [1] Confirms functional downstream consequences of SYK inhibition.

Detailed Experimental Protocol

The following workflow and protocol are derived from the methods described in the this compound clinical study [1] [2] [3].

Start Study Preparation A Subject Dosing & Blood Collection Start->A B Ex Vivo Stimulation with Pervanadate A->B Collect whole blood into anticoagulant tubes C Cell Lysis B->C Incubate 10-15 min at 37°C D pSYK (Y525) Detection C->D Lyse cells with lysis buffer E Data Analysis D->E Measure phosphorylation via immunoassay End Inhibition Calculated E->End Compare to baseline and placebo

Protocol: Quantification of SYK Inhibition in Whole Blood

I. Materials and Reagents

  • Anticoagulant Tubes: K2EDTA or heparin tubes for blood collection.
  • Pervanadate Solution: Freshly prepared or aliquoted stock solution. Caution: Pervanadate is an oxidizing agent and should be handled with appropriate personal protective equipment [6].
  • Lysis Buffer: Commercially available cell lysis buffer, preferably containing protease and phosphatase inhibitors to preserve phosphorylation states [7].
  • Detection Kit: Immunoassay kit validated for detecting human phospho-SYK (Tyr525/526), such as the AlphaLISA SureFire Ultra or a Phospho-SYK (Tyr525) ELISA Kit [8] [7].
  • Equipment: Microplate reader (e.g., EnVision Multilabel Plate Reader for AlphaLISA), centrifuge, and a 37°C incubator or water bath.

II. Step-by-Step Procedure

  • Subject Dosing & Blood Collection:

    • Administer this compound or placebo to subjects according to the study protocol.
    • Collect serial blood samples via venipuncture into anticoagulant tubes at pre-dose and multiple time points post-dose (e.g., 2, 4, 6, 8, 12, 18, 24 hours) [2] [3].
    • Refrigerate samples (2-8°C) immediately after collection and process within 24 hours [3].
  • Ex Vivo Stimulation with Pervanadate:

    • Aliquot 100-500 µL of whole blood into a reaction tube.
    • Add a predetermined optimal concentration of pervanadate solution (e.g., 20-100 µM final concentration) [6].
    • Vortex gently and incubate for 10-15 minutes at 37°C to stimulate SYK phosphorylation.
  • Cell Lysis:

    • After stimulation, immediately add an equal volume of ice-cold lysis buffer to the blood.
    • Mix by vortexing and incubate for 10 minutes at Room Temperature with shaking (e.g., 350 rpm) to ensure complete lysis [8].
    • Centrifuge the lysate at high speed (e.g., 10,000-15,000 x g for 10 minutes) to pellet cell debris. The resulting supernatant is the clarified cell lysate for analysis.
  • pSYK (Y525) Detection via Immunoassay:

    • Transfer 10 µL of the clarified lysate into a well of a low-volume, white microplate (e.g., 384-well OptiPlate) [8].
    • Follow the specific protocol for your chosen detection kit. A generalized steps for an AlphaLISA is below:
      • Add 5 µL of Acceptor Mix. Incubate for 1 hour at Room Temperature in the dark.
      • Add 5 µL of Donor Mix. Incubate for 1 hour at Room Temperature in the dark.
    • Read the plate using the appropriate settings on a compatible microplate reader.

III. Data Analysis and Interpretation

  • Normalization: Phospho-SYK levels can be normalized to total SYK protein or protein concentration in the lysate for more robust data [8] [7].
  • Calculation of Inhibition: Calculate the percentage inhibition of SYK phosphorylation for each post-dose sample relative to the pre-dose (baseline) sample or the placebo group mean. % Inhibition = [1 - (Signal_post-dose / Signal_baseline)] × 100
  • Pharmacodynamic Modeling: Plot the % inhibition against the plasma concentration of this compound or time post-dose to establish the exposure-response relationship.

Technical Considerations & Troubleshooting

  • Pervanadate Optimization: The concentration of pervanadate and stimulation time should be titrated to achieve a robust signal without excessive cytotoxicity. Always include a vehicle control in the experiment [6].
  • Sample Stability: Whole blood samples should be processed as quickly as possible. If analysis cannot be performed within 12-24 hours, lysates can be stored at -80°C, but freeze-thaw cycles should be minimized [7].
  • Assay Validation: The immunoassay should be validated for use with human whole blood or peripheral blood mononuclear cell (PBMC) lysates to ensure specificity and linearity within the expected range of phosphorylation.
  • Correlation with Functional Assays: For a comprehensive PD profile, correlate pSYK inhibition with a functional downstream readout, such as the inhibition of anti-IgE-stimulated CD63 expression on basophils, as was done in the this compound study [1] [3].

References

entospletinib with cytarabine daunorubicin 7+3 regimen

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Protocol and Application Notes

The following section details the known clinical data and proposed mechanism of action for entospletinib in combination with intensive chemotherapy.

Mechanism of Action and Rationale for Combination

This compound is an investigational, orally bioavailable, potent, and selective inhibitor of Spleen Tyrosine Kinase (SYK) [1]. The rationale for combining it with chemotherapy in Acute Myeloid Leukemia (AML) is based on SYK's role in leukemogenesis. SYK is upregulated by HOXA9 and MEIS1 overexpression in AML cells, and its overactivity is associated with a poor prognosis [1]. SYK may contribute to leukemogenesis through several mechanisms, including:

  • Activation of FMS-like tyrosine kinase 3 (FLT3), STAT3, and STAT5 [1].
  • Regulation of the mTOR pathway [1].
  • Modulation of integrin signaling [1].

The diagram below illustrates the proposed signaling pathway and the point of this compound inhibition.

G HOXA9_MEIS1 HOXA9/MEIS1 Overexpression SYK_Upregulation SYK Upregulation HOXA9_MEIS1->SYK_Upregulation Downstream Downstream Pathways (FLT3, STAT3/5, mTOR) SYK_Upregulation->Downstream Leukemogenesis Leukemogenesis & Poor Prognosis Downstream->Leukemogenesis This compound This compound (SYK Inhibitor) This compound->SYK_Upregulation  Inhibits

SYK Inhibition by this compound in AML Pathogenesis

Summary of Clinical Trial Evidence

The most direct evidence for this combination comes from a phase 1b/2 study. The primary focus of later research, however, shifted toward combining this compound with a low-intensity regimen (decitabine) in older or unfit patients, which showed limited efficacy [1].

Reference Clinical Trial Data [1]:

  • Trial Identifier: NCT02343939 (A phase 1b/2 study).
  • Regimen: this compound was combined with standard intensive chemotherapy (daunorubicin and cytarabine, i.e., the 7+3 regimen) in patients with newly diagnosed AML.
  • Key Finding: The combination was generally well-tolerated.
  • Correlative Outcome: Patient outcomes were correlated with HOXA9/MEIS1 overexpression.
  • Notable Observation: One patient achieved a Complete Remission with Incomplete Count Recovery (CRi) after a 14-day lead-in phase with this compound monotherapy.
Detailed Experimental Protocol

The methodology for the phase 2 substudy of this compound with decitabine is documented below. Note that this is a low-intensity regimen; the specific dosing structure for the 7+3 combination can be inferred from the referenced phase 1b/2 trial.

Table 1: Study Design and Treatment Schedule [1]

Aspect Specification
Study Design Multicenter, open-label, phase 2 substudy (Beat AML Master Trial)

| Treatment Arms | Cohort A: TP53 mutations ± complex karyotype (n=45). Cohort B: Complex karyotype without TP53 mutations (n=13). | | Lead-in (Later discontinued) | this compound monotherapy (400 mg orally twice daily) on Days 1-5. | | Induction (Up to 3 cycles) | this compound 400 mg orally twice daily (Days 1-28) + Decitabine 20 mg/m² IV (Days 1-10) of a 28-day cycle. | | Consolidation (Up to 11 cycles) | this compound 400 mg orally twice daily + Decitabine 20 mg/m² IV (Days 1-5) of a 28-day cycle. | | Maintenance | this compound monotherapy for up to 2 years from treatment start. |

Table 2: Key Eligibility Criteria [1]

Category Criteria
Population Patients aged ≥60 years with newly diagnosed AML.
Genetic Features Presence of TP53 mutations and/or complex karyotype (≥3 unrelated metaphase abnormalities).
Performance Status Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
Organ Function Adequate liver and renal function (creatinine clearance >40 mL/min).
Prior Therapy No prior hypomethylating agents for prior myeloid malignancies.
Critical Experimental Considerations
  • Patient Stratification: The efficacy of this compound appears linked to HOXA9/MEIS1 overexpression [1]. Biomarker analysis is crucial for patient selection in both preclinical and clinical studies.
  • Safety Monitoring: While the combination with intensive chemotherapy was reported to be well-tolerated in a phase 1b/2 setting, rigorous safety monitoring for overlapping toxicities (e.g., myelosuppression, hepatotoxicity) is essential [1].
  • Clinical Context: Subsequent research in high-risk, older AML patients using this compound with decitabine did not demonstrate sufficient efficacy, leading to study termination for futility [1]. This highlights the importance of context and combination partner.

Conclusion

Available data indicates that this compound can be safely combined with the 7+3 regimen, with a potential biomarker-driven effect in HOXA9/MEIS1-overexpressing AML. However, its efficacy in later-stage trials with hypomethylating agents was limited. Future research should focus on robust biomarker identification and exploring combinations in genetically defined AML subsets.

References

Comprehensive Application Notes and Protocols: Entospletinib for Acute Kidney Injury Repair in Mouse Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Acute kidney injury (AKI) represents a significant clinical challenge with high morbidity and mortality rates, affecting approximately 21.6% of adults globally with a concerning 23.9% mortality rate. [1] A particularly devastating outcome of AKI is its transition to chronic kidney disease (CKD), a process driven by nonresolving inflammation and maladaptive renal repair mechanisms. [2] Despite the clinical significance of AKI, current treatment options remain largely supportive, with no specific therapies available that directly target the underlying pathological processes driving AKI-to-CKD transition. [2] [1] This therapeutic gap has prompted intensive investigation into novel pharmacological approaches that can modulate the injurious pathways following AKI.

Entospletinib is a second-generation, selective spleen tyrosine kinase (SYK) inhibitor currently in clinical development for hematologic malignancies with a favorable short-term safety profile. [2] SYK is a non-receptor tyrosine kinase highly expressed in hematopoietic cells that participates in various biological functions, including cellular adhesion, immune recognition, and vascular development. [2] In the context of kidney injury, SYK is expressed primarily in resident and recruited myeloid cells such as macrophages, with minimal expression in renal parenchyma cells like tubular cells, mesangial cells, and interstitial myofibroblasts. [2] Research has demonstrated that SYK participates in the pathogenesis of nonimmune experimental renal injury by regulating the recruitment and activation of proinflammatory neutrophils and macrophages. [2]

The therapeutic potential of this compound in AKI stems from its ability to target leukocyte-expressed SYK and prevent neutrophil/monocyte recruitment to the kidney following injury. [2] Importantly, this compound reduces nonresolving tubulointerstitial inflammation after AKI by blocking activation of mannose receptor-1 (CD206) and C-type lectin domain family 7 member A (CLEC7A)-expressing proinflammatory macrophages. [2] This resolution of renal inflammation is associated with a reciprocal increase in resident macrophages, reparative gene expression, preserved tubular integrity, and reduced renal fibrosis. [2] Additionally, recent evidence suggests that this compound may also alleviate AKI by inhibiting ferroptosis, a regulated form of cell death triggered by iron and lipid peroxidation. [3] This multifaceted mechanism positions this compound as a promising therapeutic candidate for limiting AKI-to-CKD transition in humans.

Experimental Findings and Key Results

Summary of this compound Efficacy in Mouse AKI Models

Table 1: Efficacy Outcomes of this compound in Mouse Unilateral Renal Ischemia-Reperfusion Injury Model

Parameter Day 1 Post-IRI Day 7 Post-IRI Day 14 Post-IRI
Kidney Weight Reduction Not reported ~25% reduction in vehicle group ~44% reduction in vehicle group
Tubular Injury Significant injury observed Persistent injury in vehicle group Severe injury in vehicle group
Renal Fibrosis Area Not detectable 6.74% ± 0.71% (vehicle) vs 2.40% ± 0.55% (this compound) 13.00% ± 1.51% (vehicle) vs 3.96% ± 1.05% (this compound)
α-SMA Expression Not reported Increased in vehicle, inhibited by this compound Significantly increased in vehicle, strongly inhibited by this compound
Inflammatory Infiltrates Significant recruitment Persistent in vehicle group Nonresolving in vehicle group

The protective effects of this compound against AKI-to-CKD transition have been demonstrated in a murine model of unilateral renal ischemia-reperfusion injury (IRI). [2] Administration of this compound (20 mg/kg) via intraperitoneal injection significantly attenuated the development of chronic kidney changes following acute injury. [2] Macroscopic examination revealed that ischemic kidneys from this compound-treated mice were notably larger than those from vehicle-treated controls, with approximately 25% and 44% reductions in renal weight observed in vehicle-treated mice at days 7 and 14 post-IRI, respectively, compared to contralateral uninjured kidneys. [2]

Histopathological analysis using Periodic acid-Schiff (PAS) staining demonstrated that this compound treatment resulted in improved renal architecture with reduced tubular injury, characterized by decreased absence of brush borders, less tubular cell flattening, and diminished cast formation. [2] Furthermore, the number of glomeruli per unit area was increased in vehicle-treated mice as an indicator of kidney parenchymal loss and tubular atrophy, a finding that was significantly ameliorated by this compound treatment. [2] Perhaps most impressively, this compound demonstrated substantial anti-fibrotic effects, reducing renal tubulointerstitial fibrosis area from 6.74% ± 0.71% to 2.40% ± 0.55% on day 7 and from 13.00% ± 1.51% to 3.96% ± 1.05% on day 14 post-IRI compared to vehicle treatment. [2] This reduction in fibrosis was corroborated by decreased α-smooth muscle actin (αSMA) protein expression and αSMA+ cells in the kidneys of this compound-treated mice. [2]

Impact on Specific Cell Populations and Mechanisms

Table 2: this compound Effects on Specific Cell Populations and Pathways

Cell Type/Pathway Effect of this compound Experimental Evidence
Neutrophils/Monocytes Prevented recruitment to kidney Intravital microscopy, flow cytometry
Proinflammatory Macrophages Reduced activation of CD206+ and CLEC7A+ macrophages Single-cell RNA sequencing, digital spatial profiling
Resident Macrophages Reciprocal increase Flow cytometry, digital spatial profiling
Renal Tubular Cells Preserved tubular integrity Periodic acid-Schiff staining, histopathology
Myofibroblasts Reduced activation and α-SMA expression Immunofluorescence, immunoblotting
Ferroptosis Inhibition of lipid peroxidation Cell culture assays, lipid peroxidation measurements

This compound specifically targeted leukocyte-expressed SYK and effectively prevented neutrophil and monocyte recruitment to the kidney following IRI. [2] Through single-cell RNA sequencing and digital spatial profiling, researchers demonstrated that this compound reduced nonresolving tubulointerstitial inflammation after AKI by blocking activation of mannose receptor-1 (CD206)- and C-type lectin domain family 7 member A (CLEC7A)-expressing proinflammatory macrophages. [2] These receptors are known to signal through SYK, and their inhibition represents a key mechanism whereby this compound resolves renal inflammation.

The resolution of renal inflammation mediated by this compound was associated with a reciprocal increase in resident macrophages and enhanced reparative gene expression. [2] This shift in macrophage polarization from a proinflammatory to a reparative phenotype is crucial for appropriate tissue repair following injury. Additionally, this compound has been identified as an effective inhibitor of ferroptosis, a regulated form of cell death triggered by iron and lipid peroxidation. [3] Mechanistic studies revealed that this compound acts as a potential antioxidant by inhibiting lipid peroxidation and suppressing the induction of genes such as haeme oxygenase 1 (HMOX1) by RSL3, a known ferroptosis inducer. [3]

Detailed Experimental Protocols

Mouse Model of Unilateral Renal Ischemia-Reperfusion Injury

The unilateral renal IRI model without contralateral nephrectomy provides a robust experimental system for studying AKI-to-CKD transition. Below is the standardized protocol employed in the referenced studies:

Surgical Procedure:

  • Anesthetize mice using ketamine/xylazine (100 mg/kg and 10 mg/kg, respectively) administered intraperitoneally, with proper monitoring of anesthetic depth throughout the procedure.
  • Maintain body temperature at 36.5-37.5°C using a heating pad or thermal blanket throughout surgery and recovery.
  • Make a midline abdominal incision and carefully expose the left kidney using sterile cotton-tipped applicators.
  • Isolate the left renal pedicle (artery and vein) using minimal dissection to avoid damaging surrounding structures.
  • Apply a non-traumatic microvascular clamp to the left renal pedicle for 30-35 minutes to induce ischemia. Confirm successful ischemia by observing change in kidney color to a darker, purplish hue.
  • After the ischemic period, carefully remove the clamp and confirm successful reperfusion by visual return of pink color to the kidney.
  • Return the kidney to the abdominal cavity and close the incision in two layers: continuous suture for the muscle layer and wound clips or interrupted sutures for the skin.
  • Administer analgesic (e.g., buprenorphine, 0.05-0.1 mg/kg) subcutaneously every 8-12 hours for the first 48 hours post-operatively.
  • Provide subcutaneous saline (0.5-1 mL) for hydration during recovery and monitor animals closely until fully recovered from anesthesia.

Post-operative Monitoring:

  • Monitor animals daily for signs of pain or distress, including decreased activity, hunched posture, piloerection, or abnormal gait.
  • Weigh animals daily for the first week post-surgery to monitor for significant weight loss (>15-20%), which may require intervention or exclusion.
  • Provide soft food on the cage floor for easy access during the initial recovery period.

This surgical model results in significant tubular injury and inflammation within 24 hours, followed by development of renal fibrosis by days 7-14, effectively mimicking the AKI-to-CKD transition observed in humans. [2]

This compound Treatment Protocol

Drug Preparation:

  • Obtain this compound (commercially available from chemical suppliers).
  • Prepare stock solution by dissolving in 100% DMSO at a concentration of 50 mg/mL.
  • Store aliquots at -20°C protected from light.
  • For injection, dilute stock solution in sterile saline or PBS to a working concentration of 4 mg/mL immediately before use.
  • Ensure final DMSO concentration does not exceed 20% to prevent solvent toxicity.

Treatment Regimen:

  • Administer this compound (20 mg/kg) or vehicle control via intraperitoneal injection.
  • For preventive protocol: Administer first dose 30 minutes prior to IRI surgery.
  • Continue with daily injections for the first 6 days post-IRI.
  • From day 7 to day 14, administer injections every other day.
  • For therapeutic protocol (treatment of established AKI): Initiate this compound administration at 24 hours after IRI injury, then follow the same dosing schedule as above.

This dosing regimen in mice reaches a peak plasma concentration of approximately 1.69 μM at 6 hours following a single intraperitoneal injection, which is near the drug EC50 and less likely to cause off-target effects. [2] At this dose, this compound does not affect normal renal architecture in contralateral kidneys and displays minimal impact on primary human tubular epithelial cells in vitro. [2]

Tissue Collection and Processing

Harvesting Procedure:

  • At appropriate endpoints (days 1, 7, and 14 post-IRI), euthanize mice by approved method (e.g., CO2 inhalation or anesthetic overdose).
  • Perform cardiac puncture to collect blood samples for serum creatinine and BUN measurement.
  • Perfuse animals transcardially with ice-cold phosphate-buffered saline (PBS) to remove blood cells from tissues.
  • Carefully excise both the injured (left) and contralateral (right) kidneys.
  • Weigh each kidney separately and document for comparison.
  • Divide each kidney into multiple sections for various analyses.

Tissue Processing for Different Analyses:

  • For histology: Fix tissue segments in 4% paraformaldehyde for 24 hours at 4°C, then process through graded ethanol series, clear in xylene, and embed in paraffin.
  • For protein analysis: Snap-freeze tissue fragments in liquid nitrogen and store at -80°C until homogenization for immunoblotting.
  • For RNA analysis: Preserve tissue fragments in RNAlater solution at 4°C overnight, then transfer to -80°C for long-term storage.
  • For flow cytometry: Process fresh tissue immediately for immune cell isolation.
Analytical Methods

Histological Assessment:

  • Cut paraffin-embedded sections at 3-5 μm thickness using a microtome.
  • For general morphology: Perform Periodic acid-Schiff (PAS) staining using standard protocols.
  • For fibrosis assessment: Use Masson's Trichrome staining following manufacturer's protocols.
  • For immunohistochemistry: Perform antigen retrieval, block endogenous peroxidase activity, and incubate with primary antibodies (e.g., α-SMA, CD206, CLEC7A) overnight at 4°C.
  • Visualize using appropriate detection systems and counterstain with hematoxylin.
  • Acquire images using a brightfield microscope with consistent settings across all samples.
  • Quantify histopathological changes using image analysis software (e.g., ImageJ) with at least 10 fields per kidney.

Immunoblotting:

  • Homogenize frozen kidney tissue in RIPA buffer containing protease and phosphatase inhibitors.
  • Determine protein concentration using BCA assay.
  • Separate 20-30 μg of protein by SDS-PAGE and transfer to PVDF membranes.
  • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies (SYK, pSYK, α-SMA, GAPDH) overnight at 4°C.
  • After washing, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect signals using enhanced chemiluminescence substrate and image with a digital imaging system.
  • Quantify band intensities using ImageJ or similar software, normalizing to loading controls.

Flow Cytometry:

  • Prepare single-cell suspensions from kidney tissue using mechanical dissociation followed by enzymatic digestion with collagenase IV and DNase I.
  • Pass cells through a 70-μm cell strainer to obtain single-cell suspension.
  • Incubate cells with Fc block to prevent non-specific antibody binding.
  • Stain with fluorescently-labeled antibodies against CD45, CD11b, F4/80, Ly6C, Ly6G, CD206, and appropriate isotype controls.
  • After washing, resuspend cells in flow cytometry buffer containing viability dye.
  • Acquire data on a flow cytometer configured for multicolor analysis.
  • Analyze data using FlowJo software, using fluorescence-minus-one controls for gating.

Signaling Pathways and Visual Representations

SYK-Mediated Signaling in AKI-to-CKD Transition

The diagram below illustrates the key signaling pathways involved in this compound's mechanism of action in acute kidney injury:

SYK_Pathway cluster_pathological Pathological Pathway cluster_therapeutic This compound Effects Injury Kidney Injury (Ischemia/Reperfusion) DAMPs DAMPs Release Injury->DAMPs Receptors SYK-dependent Receptors (CD206, CLEC7A) DAMPs->Receptors SYK SYK Activation (Phosphorylation) Receptors->SYK Receptors->SYK NFkB NF-κB Pathway Activation SYK->NFkB SYK->NFkB Influx Neutrophil/Monocyte Recruitment SYK->Influx SYK->Influx M1 Pro-inflammatory M1 Macrophages NFkB->M1 NFkB->M1 Influx->M1 Influx->M1 Inflammation Non-resolving Inflammation M1->Inflammation M1->Inflammation Fibrosis Renal Fibrosis (α-SMA, Collagen) Inflammation->Fibrosis Inflammation->Fibrosis This compound This compound SYK Inhibition This compound->SYK M2 Reparative M2 Macrophages This compound->M2 This compound->M2 Ferroptosis Ferroptosis Inhibition (Reduced Lipid Peroxidation) This compound->Ferroptosis This compound->Ferroptosis Repair Tissue Repair & Fibrosis Reduction M2->Repair M2->Repair Repair->Fibrosis Ferroptosis->Repair Ferroptosis->Repair

SYK-Mediated Signaling Pathway in AKI-to-CKD Transition and this compound Mechanism

This diagram illustrates the central role of SYK signaling in driving the pathological progression from acute kidney injury to chronic kidney disease. Following renal injury, damage-associated molecular patterns (DAMPs) released from necrotic cells activate SYK-dependent receptors including CD206 (macrophage mannose receptor-1) and CLEC7A (C-type lectin domain family 7 member A) on immune cells. [2] This leads to SYK phosphorylation and subsequent activation of downstream proinflammatory pathways, particularly NF-κB, which promotes neutrophil and monocyte recruitment and polarizes macrophages toward a proinflammatory M1 phenotype. [2] [4] The resulting nonresolving inflammation drives renal fibrosis through increased α-SMA expression and collagen deposition.

This compound, as a selective SYK inhibitor, interrupts this pathological cascade at multiple levels. It directly targets SYK activation, reducing inflammatory cell recruitment and M1 macrophage polarization. [2] Simultaneously, this compound promotes a shift toward reparative M2 macrophages and inhibits ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. [2] [3] These combined actions facilitate tissue repair and significantly reduce renal fibrosis, effectively attenuating the AKI-to-CKD transition.

Experimental Workflow for this compound Evaluation

The following diagram outlines the comprehensive experimental workflow for evaluating this compound in mouse models of AKI-to-CKD transition:

Experimental_Workflow cluster_preparation Experimental Preparation cluster_execution Experimental Execution cluster_evaluation Comprehensive Evaluation Start Study Design Model Mouse Model: Unilateral Renal IRI Start->Model Start->Model Groups Experimental Groups: - Vehicle Control - this compound (Pre- & Post-treatment) Model->Groups Model->Groups Treatment This compound Treatment (20 mg/kg, i.p.) Endpoints Tissue Collection (Days 1, 7, 14) Treatment->Endpoints Treatment->Endpoints Groups->Treatment Groups->Treatment Analysis Comprehensive Analysis Endpoints->Analysis Endpoints->Analysis Histology Histological Assessment (PAS, Trichrome, IHC) Analysis->Histology Analysis->Histology Molecular Molecular Analysis (Western Blot, scRNA-seq) Analysis->Molecular Analysis->Molecular Cellular Cellular Analysis (Flow Cytometry, Microscopy) Analysis->Cellular Analysis->Cellular Functional Functional Assessment (Serum Creatinine, BUN) Analysis->Functional Analysis->Functional Results Data Integration & Interpretation Histology->Results Histology->Results Molecular->Results Molecular->Results Cellular->Results Cellular->Results Functional->Results Functional->Results

Experimental Workflow for this compound Evaluation in AKI Model

This workflow outlines the systematic approach for evaluating this compound's efficacy in mouse models of AKI-to-CKD transition. The process begins with appropriate study design and establishment of the unilateral renal ischemia-reperfusion injury model, which effectively mimics the human progression from acute injury to chronic kidney changes. [2] The treatment regimen involves administration of this compound (20 mg/kg) via intraperitoneal injection, with both preventive (pre-IRI) and therapeutic (post-IRI) protocols to comprehensively evaluate its protective effects. [2]

Tissue collection at multiple time points (days 1, 7, and 14) enables assessment of both acute injury responses and chronic adaptations. The comprehensive analysis includes histological assessment for structural changes, molecular analysis for signaling pathway activation, cellular analysis for immune cell infiltration and polarization, and functional assessment for renal performance. [2] Integration of these diverse datasets provides a holistic understanding of this compound's mechanisms and efficacy in attenuating AKI-to-CKD transition.

Data Analysis and Interpretation

Key Parameters and Outcome Measures

Table 3: Primary and Secondary Outcome Measures for AKI Studies

Category Specific Parameter Assessment Method Significance
Renal Function Serum Creatinine Colorimetric assay Direct measure of glomerular filtration rate
Blood Urea Nitrogen (BUN) Enzymatic assay Indicator of renal excretory function
Histological Damage Tubular Injury Score Periodic acid-Schiff staining Quantifies structural damage (0-5 scale)
Fibrosis Area Masson's Trichrome staining Measures collagen deposition (%)
Glomerular Number Histomorphometry Indicator of parenchymal loss
Inflammatory Response Neutrophil Infiltration MPO activity / Ly6G+ staining Early inflammatory response
Macrophage Infiltration F4/80+ / CD68+ staining Chronic inflammation
M1/M2 Macrophage Ratio CD86+/CD206+ staining by flow cytometry Immune polarization status
Fibrosis Markers α-SMA Expression Immunohistochemistry / Western blot Myofibroblast activation
Collagen Deposition Sirius Red staining / Hydroxyproline assay Extracellular matrix accumulation
Molecular Signaling SYK Phosphorylation Phospho-SYK Western blot Target engagement
NF-κB Activation Nuclear p65 localization / target genes Proinflammatory signaling
Statistical Analysis and Data Interpretation

Statistical Approaches:

  • Perform power analysis prior to experiments to determine appropriate group sizes (typically n=6-8 per group for mouse studies).
  • Assess data distribution using Shapiro-Wilk test before selecting statistical tests.
  • For multiple group comparisons, use one-way ANOVA followed by appropriate post-hoc tests (Tukey or Bonferroni).
  • For time-course experiments, employ two-way ANOVA with repeated measures.
  • Express data as mean ± SEM and consider p < 0.05 as statistically significant.
  • For correlation analyses (e.g., between inflammatory markers and fibrosis), use Pearson or Spearman correlation tests based on data distribution.
  • Conduct survival analysis using Kaplan-Meier curves with log-rank test when applicable.

Interpretation Guidelines:

  • A successful intervention should demonstrate significant improvement in both functional (serum creatinine, BUN) and structural (histological damage, fibrosis) parameters.
  • Target engagement should be confirmed by reduced SYK phosphorylation in treated groups compared to controls.
  • Meaningful anti-inflammatory effects typically show ≥50% reduction in inflammatory cell infiltration and proinflammatory cytokine expression.
  • Clinically relevant renoprotection generally requires ≥40% reduction in fibrosis area compared to vehicle-treated controls.
  • Dose-response relationships strengthen evidence for drug-specific effects rather than off-target actions.
Troubleshooting and Technical Considerations

Common Technical Issues:

  • Variable injury severity: Standardize surgical expertise through training and monitor ischemia time precisely.
  • Drug solubility: Ensure proper preparation of this compound in DMSO followed by appropriate dilution in saline immediately before administration.
  • High mortality in IRI model: Optimize postoperative care including hydration, analgesia, and warming during recovery.
  • Inconsistent histological staining: Implement standardized staining protocols with appropriate controls and batch processing.
  • Flow cytometry gating difficulties: Include fluorescence-minus-one controls and use consistent gating strategies across all samples.

Methodological Validation:

  • Verify SYK inhibition efficacy through parallel assessment of phosphorylation status and downstream signaling.
  • Confirm macrophage polarization status using multiple markers rather than single indicators.
  • Validate histological scoring through blinded assessment by multiple independent investigators.
  • Correlate molecular findings with functional and structural outcomes to establish biological relevance.

Conclusion and Research Implications

The comprehensive data generated through these application notes and protocols demonstrate that this compound, a selective SYK inhibitor, represents a promising therapeutic candidate for attenuating AKI-to-CKD transition. Through its targeted inhibition of SYK signaling in hematopoietic cells, this compound effectively reduces nonresolving inflammation and promotes reparative pathways following acute kidney injury. [2] The experimental evidence shows significant protection against renal fibrosis, tubular damage, and functional impairment in mouse models of ischemia-reperfusion injury.

The multifaceted mechanism of this compound, encompassing both immunomodulatory effects through macrophage polarization and direct cytoprotective effects via ferroptosis inhibition, provides a strong rationale for its further development as a therapeutic agent for acute kidney injury. [2] [3] The detailed protocols outlined in this document provide researchers with standardized methodologies for evaluating this compound and similar compounds in preclinical models of AKI, facilitating comparison across studies and accelerating the translation of promising findings to clinical applications.

Future research directions should include investigation of this compound in combination with other therapeutic approaches, evaluation in additional AKI etiologies beyond IRI (e.g., septic AKI, nephrotoxic AKI), and exploration of its effects in models with comorbid conditions such as diabetes and hypertension that commonly coexist with AKI in clinical settings. The ongoing clinical development of this compound for hematological disorders may facilitate its repurposing for renal indications if preclinical results continue to demonstrate promising efficacy and safety profiles.

References

Entospletinib in Renal Ischemia-Reperfusion Injury: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Core Finding: The selective spleen tyrosine kinase (SYK) inhibitor entospletinib protects ischemic kidneys and significantly attenuates the transition from acute kidney injury (AKI) to chronic kidney disease (CKD) in a mouse model of unilateral renal IRI. It achieves this by resolving nonresolving inflammation and promoting reparative pathways [1].

Therapeutic Rationale: SYK is an immune regulator expressed in the kidney, particularly in hematopoietic cells. Following IRI, SYK signaling promotes the recruitment of pro-inflammatory neutrophils and monocytes and the activation of pro-inflammatory macrophages, driving a cycle of persistent inflammation and maladaptive repair that leads to fibrosis and CKD. Targeting this pathway with this compound interrupts this injurious process [1].


Experimental Protocol & Data Summary

The following tables summarize the key parameters from the seminal study by Elias et al. (2025) [1].

Table 1: In Vivo Model and Treatment Protocol This table outlines the central animal model and dosing regimen.

Parameter Description
Animal Model Mouse unilateral renal ischemia-reperfusion injury (IRI)
Therapeutic Agent This compound (selective SYK inhibitor)
Treatment Timing Administered both before and after IRI induction
Analysis Timepoints Kidneys analyzed over a 14-day period post-IRI

Table 2: Key Analytical Methods and Primary Outcomes This table details the experimental techniques used and the significant results observed.

Method Category Specific Techniques Key Findings
Transcriptomics Single-cell RNA sequencing (scRNA-seq) Identified shifts in macrophage populations and gene expression profiles.
Spatial Proteomics Digital Spatial Profiling (DSP) Characterized protein expression in specific tissue regions.
Cell Dynamics Intravital Microscopy; Flow Cytometry This compound prevented neutrophil and monocyte recruitment to the kidney.
Mechanistic Insight - Blocked activation of MRC1+ and CLEC7A+ pro-inflammatory macrophages.
Functional & Structural Outcomes - Increased resident reparative macrophages; preserved tubular integrity; reduced renal fibrosis.

Detailed Experimental Methodology

For researchers aiming to replicate or build upon these findings, here is a more detailed breakdown of the referenced protocols.

1. Animal Model and Drug Treatment

  • Induction of IRI: The study uses a mouse model of unilateral renal ischemia-reperfusion injury. This model is preferred for studying the AKI-to-CKD transition as it allows for the separate analysis of the injured kidney and the contralateral control kidney over a longer time course.
  • Drug Administration: this compound is administered to the mice. The protocol specifies that the drug was given both prophylactically (before IRI) and therapeutically (after IRI), suggesting its potential efficacy in both preventive and intervention scenarios. The exact dosage, vehicle, and route of administration should be determined based on prior pharmacokinetic studies for this compound [1].

2. Key Analytical Techniques

  • Single-cell RNA Sequencing (scRNA-seq): Kidney cells are dissociated into a single-cell suspension. Single-cell libraries are prepared using a standard platform (e.g., 10x Genomics) and sequenced. Bioinformatic analysis (using tools like Seurat or Scanpy) is then performed to cluster cells, identify distinct immune and renal cell populations, and analyze differential gene expression between treatment groups [1].
  • Digital Spatial Profiling (DSP): Formalin-fixed paraffin-embedded (FFPE) kidney tissue sections are stained with a panel of oligonucleotide-conjugated antibodies against targets of interest (e.g., immune cell markers, cytokines, fibrotic proteins). Regions of interest (e.g., tubulointerstitium) are selected under a microscope and UV-light is used to release the oligonucleotide barcodes, which are then quantified using next-generation sequencing (NGS). This provides highly multiplexed, protein-level data from specific morphological contexts [1] [2].
  • Intravital Microscopy: Mice are surgically prepared for kidney imaging. A fluorescent dye (e.g., Rhodamine 6G) can be used to label circulating leukocytes. The kidney is exposed and imaged in real-time using a confocal or two-photon microscope. This allows for the direct visualization and quantification of leukocyte rolling, adhesion, and extravasation in the renal microvasculature following IRI [1].
  • Flow Cytometry: Kidney tissue is digested to create a single-cell suspension. Cells are stained with fluorescently conjugated antibodies against specific cell surface markers (e.g., CD45 for leukocytes, F4/80 and CD11b for macrophages, Ly6G for neutrophils) and analyzed using a flow cytometer. This technique provides quantitative data on the abundance and phenotype of different immune cell populations infiltrating the kidney [1].

Mechanism of Action Signaling Pathway

The diagram below illustrates the proposed mechanism by which this compound exerts its protective effects, based on the findings of Elias et al. (2025) [1].

Entospletinib_Mechanism IRI IRI DAMP DAMP IRI->DAMP SYKAct SYK Activation DAMP->SYKAct InflamPath NF-κB / Inflammasome Pro-inflammatory Signaling SYKAct->InflamPath MacroAct MRC1+/CLEC7A+ Pro-inflammatory Macrophage Activation InflamPath->MacroAct NeutroRecruit Neutrophil & Monocyte Recruitment MacroAct->NeutroRecruit NonResolve Non-resolving Inflammation NeutroRecruit->NonResolve Fibrosis Tubular Injury & Fibrosis (AKI-to-CKD Transition) NonResolve->Fibrosis Ento Ento Ento->SYKAct Inhibits Ento->NeutroRecruit Blocks ReparoMacro Reparative Macrophages Ento->ReparoMacro Promotes Repair Tubular Integrity & Repair ReparoMacro->Repair


Conclusion and Research Implications

The data demonstrates that this compound, by selectively inhibiting the SYK pathway, fundamentally alters the immune response to renal IRI. It shifts the balance from a state of nonresolving inflammation driven by pro-inflammatory macrophages to a reparative environment, ultimately preventing functional and structural damage [1].

These findings position SYK as a high-value therapeutic target for preventing the transition from AKI to CKD. This compound, with its defined mechanism and efficacy in preclinical models, represents a promising candidate for further translational development.

References

entospletinib chronic lymphocytic leukemia clinical trial

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Rationale

Entospletinib is an oral, highly selective inhibitor of spleen tyrosine kinase (SYK) [1]. SYK is a cytoplasmic protein tyrosine kinase that functions as a proximal intermediary in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells in CLL [2].

  • Target Selectivity: In broad kinase panel screenings, this compound demonstrated high selectivity for SYK, with a dissociation constant (Kd) of 7.6 nM. This superior selectivity profile was hypothesized to result in fewer off-target adverse effects compared to earlier, less selective SYK inhibitors [1].
  • Role in CLL Pathobiology: In CLL, constitutive activation of the BCR pathway mediates the sequestration of malignant cells within protective lymphoid tissue microenvironments. Inhibition of SYK is proposed to disrupt survival signals and release these cells from their protective niches, leading to their mobilization and subsequent death [1].

The following diagram illustrates the position of SYK in the BCR signaling pathway and the downstream effects of its inhibition by this compound.

G BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN CD79 p-CD79a/b LYN->CD79 SYK SYK CD79->SYK BTK BTK SYK->BTK PI3K PI3Kδ SYK->PI3K Egress Lymph Node Egress SYK->Egress ENTO This compound ENTO->SYK  Inhibits PLCg2 PLCγ2 BTK->PLCg2 Survival Cell Proliferation & Survival PI3K->Survival PLCg2->Survival

Clinical Trial Efficacy Data

Clinical studies have evaluated this compound in different settings for relapsed or refractory CLL. The data below summarizes key efficacy outcomes from pivotal trials.

Table 1: Efficacy of this compound Monotherapy in Relapsed/Refractory CLL (Phase 2 Trial) [1]

Parameter Result (n=41)
Objective Response Rate (ORR) 61.0% (95% CI: 44.5–75.8%)
Complete Response (CR) 0%
Partial Response (PR) 61.0% (including 7.3% with nodal response and persistent lymphocytosis)
Progression-Free Survival (PFS) at 24 weeks 70.1% (95% CI: 51.3–82.7%)
Median PFS 13.8 months (95% CI: 7.7 months to not reached)
Median Duration of Response 21.3 months (95% CI: 13.2 months to not reached) [3]

Table 2: Efficacy of this compound in Combination with Obinutuzumab (Phase 1/2 Trial) [4]

Parameter Result (n=21 CLL Patients)
Objective Response Rate (ORR) 66.7% (95% CI: 43.0–85.4%)
Complete Response (CR) 14.3% (95% CI: 3.1–36.3%)
Partial Response (PR) 52.4%
Patients with Undetectable MRD 2 of 3 patients achieving CR
Median Event-Free Survival (EFS) 24 months
Median Treatment Duration 17 months (95% CI: 16–28 months)

Detailed Experimental Protocols

For researchers aiming to investigate this compound in preclinical or clinical settings, the following protocols detail the administration and assessment methods used in successful trials.

Clinical Dosing Protocol (Phase 2 Monotherapy Trial) [1]

This protocol outlines the dosing regimen for this compound monotherapy.

  • 1. Patient Population: Adults with relapsed or refractory CLL who have progressive disease requiring treatment and have received at least one prior therapy.
  • 2. Dosage and Administration:
    • Dose: 800 mg of this compound, administered orally.
    • Frequency: Twice daily (BID).
    • Schedule: Continuous dosing in 28-day cycles.
    • Conditions: Administered under fasting conditions (no food or liquids other than water for 2 hours before and 1 hour after dosing).
  • 3. Concomitant Medications: Concurrent therapy with agents that reduce gastric acidity (e.g., proton pump inhibitors) was not permitted due to potential reduction in this compound absorption.
  • 4. Dose Modifications: Doses were held or reduced for specific toxicities as per protocol-defined criteria, such as elevated liver transaminases [5].
Clinical Assessment Protocol (Phase 2 Monotherapy Trial) [1]

This protocol describes the methods for evaluating treatment efficacy and safety.

  • 1. Tumor Response Assessments:
    • Imaging: Computed tomography (CT) or magnetic resonance imaging (MRI) scans were performed every 8 weeks during the first 24 weeks on study, and every 12 weeks thereafter until disease progression.
    • Response Criteria: Determination of response and progression was based on the standardized International Workshop on CLL (iwCLL) criteria.
    • Bone Marrow Biopsy: Recommended for all subjects who achieved a radiologic complete response (CR) or to confirm suspected progressive disease based solely on cytopenias.
  • 2. Safety Assessments:
    • Clinic Visits and Labs: Physical exams and laboratory tests (including complete blood count and comprehensive metabolic panel) were scheduled for day 1 of each 28-day cycle.
    • Additional Monitoring: Safety monitoring visits also took place on days 8, 15, and 22 of cycle 1 and day 15 of cycle 2.
    • Adverse Event Grading: All adverse events were graded according to the Common Terminology Criteria for Adverse Events (NCI CTCAE).

The workflow for patient management and data collection in a typical this compound clinical trial is summarized below.

G Start Screening & Enrollment Cycle 28-Day Treatment Cycles • 800 mg this compound BID • Fasting conditions Start->Cycle Assess Assessments Cycle->Assess Sub1 Tumor Imaging (Every 8 weeks for 24 weeks, then every 12 weeks) Assess->Sub1 Sub2 Safety Monitoring (Day 1 of each cycle; Days 8, 15, 22 of Cycle 1) Assess->Sub2 Sub3 Lab Tests & Pharmacokinetics (CBC, CMP, drug levels) Assess->Sub3

Safety and Tolerability Profile

This compound demonstrated a generally acceptable toxicity profile in clinical trials. The most common treatment-emergent adverse events and laboratory abnormalities are summarized below.

Table 3: Common Adverse Events and Laboratory Abnormalities with this compound Monotherapy [1] [5]

Category Event Incidence (Any Grade) Incidence (Grade ≥3)
Non-Hematological AEs Fatigue 42% 9%
Nausea 42% 7%
Diarrhea 26% 9%
Dyspnea 30% 7%
Decreased Appetite 37% 2%
Hematological Lab Abnormalities Neutropenia Not specified 14.5%
Anemia 47% 9%
Lymphocytopenia 49% 37%
Hepatic Lab Abnormalities Increased ALT/AST Not specified 13.4%
  • Serious Adverse Events (SAEs): In the pooled analysis (n=186), 29.0% of subjects experienced serious adverse events. The most common SAEs included dyspnea, pneumonia, febrile neutropenia, dehydration, and pyrexia [1].
  • Key Management Considerations:
    • Hepatic Toxicity: Elevations in liver transaminases (ALT/AST) were a notable finding. Regular monitoring of liver function is recommended, with dose interruption and modification guidelines in place for Grade 2 or higher elevations [1] [3].
    • Infections: Serious infections like pneumonia occurred. Patients should be monitored for signs of infection and treated appropriately [1].
    • Lymphocytosis: A transient increase in lymphocyte count (redistribution lymphocytosis) is commonly observed during the initial weeks of treatment with BCR signaling inhibitors, including this compound, and is not considered a sign of disease progression [4].

Research Applications and Future Directions

The clinical data supports several potential pathways for further investigation of this compound:

  • Combination Therapies: The synergy observed with obinutuzumab provides a strong rationale for exploring other combinations, such as with BTK inhibitors (e.g., ibrutinib) or BCL-2 inhibitors (e.g., venetoclax), to deepen responses and overcome resistance [4] [3].
  • Sequencing After Other Kinase Inhibitors: this compound represents a viable therapeutic option for patients with relapsed/refractory CLL who are intolerant of or have progressed on other kinase inhibitors, such as ibrutinib or idelalisib [3].
  • Biomarker-Driven Patient Selection: Research efforts should focus on identifying predictive biomarkers of response or resistance to this compound. For instance, preclinical data in other hematologic malignancies suggest that RAS mutations may confer resistance to SYK inhibition, highlighting an area for further exploration in CLL [6].

Conclusion

This compound represents a mechanistically distinct, targeted therapy with demonstrated efficacy in relapsed or refractory CLL. Its favorable toxicity profile and activity, particularly in combination regimens, make it a valuable candidate for further clinical development. Future research should focus on optimizing its use in combination strategies and defining its role in the evolving treatment sequence for CLL.

References

Comprehensive Application Notes and Protocols for Entospletinib in Macrophage Polarization and Inflammation Resolution

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Entospletinib and Its Therapeutic Potential

This compound is a selective, reversible, competitive small-molecule inhibitor of spleen tyrosine kinase (SYK) that functions through adenosine triphosphate inhibition, effectively blocking B-cell receptor-mediated signal transduction and proliferation in B lymphocytes. [1] Originally developed for hematologic malignancies, recent investigations have revealed its significant potential in modulating immune cell function and resolving nonresolving inflammation in various disease contexts. The drug has demonstrated a favorable safety profile in clinical trials, with generally mild to moderate adverse effects and no AE-driven drug interruptions observed across a 48-fold dose range. [1] Emerging research now highlights this compound's capacity to fundamentally alter macrophage polarization and promote inflammation resolution, opening new therapeutic avenues for inflammatory diseases, autoimmune conditions, and cancer immunotherapy.

The significance of SYK inhibition in immune regulation stems from its position as a crucial signaling node in multiple immunoreceptor pathways. SYK is highly expressed in hematopoietic cells and participates in various biological functions, including cellular adhesion, immune recognition, and vascular development. [2] It exerts its actions downstream of several key receptors, including B cell receptors, Fcγ receptors, and C-type lectin receptors, making it a pivotal regulator of both innate and adaptive immune responses. [2] this compound represents a second-generation SYK inhibitor with improved selectivity and potency compared to earlier compounds, currently in clinical development for various indications with promising preliminary safety data. [2] [1]

Drug Profile and Mechanism of Action

Chemical and Pharmacological Properties
  • Chemical class: Small molecule indazole derivative
  • Molecular weight: 552.56 g/mol (dimesylate salt)
  • Mechanism: Selective, reversible, competitive ATP inhibitor of spleen tyrosine kinase (SYK)
  • Selectivity: Demonstrates high specificity for SYK with minimal off-target effects
  • Administration: Oral bioavailability with once or twice-daily dosing potential
Molecular Mechanism of SYK Inhibition

Spleen tyrosine kinase (SYK) serves as a central signaling node in multiple immunoreceptor pathways, making it a compelling therapeutic target for immune modulation. This compound exerts its effects by binding competitively to the ATP-binding site of SYK, thereby preventing phosphorylation and activation of downstream signaling cascades. [2] [1] This inhibition is particularly potent in hematopoietic cells, where SYK expression is highest, allowing for targeted immunomodulation with potentially reduced systemic toxicity. Following administration, this compound achieves effective plasma concentrations that sustain SYK inhibition, with pharmacokinetic studies in mice showing peak plasma concentration of 1.69 μM at 6 hours following a single intraperitoneal injection, which approximates the drug's EC50 and minimizes potential off-target effects. [2]

The downstream consequences of SYK inhibition include blockade of multiple pro-inflammatory pathways and cellular recruitment processes. In macrophages specifically, SYK inhibition prevents activation of transcription factors such as NF-κB and AP-1 that drive pro-inflammatory gene expression. [2] [3] Additionally, this compound disrupts signaling through C-type lectin receptors including macrophage mannose receptor-1 (CD206) and C-type lectin domain family 7 member A (CLEC7A), which are critical for the sustained activation of pro-inflammatory macrophages in diseased tissues. [2] This multi-faceted inhibition of pro-inflammatory signaling positions this compound as a promising candidate for resolving persistent inflammation across various pathological contexts.

Macrophage Polarization and Inflammation Resolution

Macrophage Polarization States and Functions

Macrophages exhibit remarkable functional plasticity that allows them to adopt different activation states in response to microenvironmental signals. The continuum of macrophage activation is broadly categorized into classically activated (M1) and alternatively activated (M2) phenotypes, which represent opposing functional programs in inflammation and tissue homeostasis. [3] M1 macrophages emerge in response to inflammatory stimuli such as IFN-γ and LPS, expressing pro-inflammatory mediators including TNF-α, IL-1, IL-6, reactive nitrogen and oxygen intermediates that possess strong microbicidal and tumoricidal activity. [3] In contrast, M2 macrophages arise following exposure to IL-4, IL-13, IL-10, or glucocorticoids, expressing molecules including resistin-like-α, Arginase1, chitinase 3-like 3, IL-10 and CD206, which are involved in immunoregulation, tissue remodeling, and repair. [3]

The balance between M1 and M2 populations is crucial for appropriate immune responses and resolution of inflammation. In healthy tissue homeostasis, these populations exist in equilibrium, but in chronic inflammatory diseases, cancers, and fibrotic disorders, this balance becomes disrupted, often with predominant M1 programs driving tissue injury or M2 programs facilitating pathological repair and fibrosis. [4] [3] The dynamic interconversion between these states offers therapeutic opportunities, as macrophages can be "reprogrammed" to alter disease outcomes. Signaling pathways governing macrophage polarization include STAT1 activation mediated by IFN-γ receptor, increased IRF5, NF-κB, and AP1 expression mediated by Toll-like receptor 4, activation of STAT6 and increased IRF4 mediated by IL-4 receptor, and PPARγ activation. [3] These pathways engage in complex cross-regulation that determines the ultimate macrophage phenotype.

This compound's Impact on Macrophage Polarization

Recent investigations have revealed that This compound significantly alters macrophage polarization dynamics by targeting SYK-dependent signaling pathways. In experimental models of kidney injury, this compound reduced nonresolving tubulointerstitial inflammation by blocking activation of mannose receptor-1- and C-type lectin domain family 7 member A-expressing proinflammatory macrophages. [2] This inhibition of pro-inflammatory macrophage activation was accompanied by a reciprocal increase in resident macrophages with reparative gene expression, preserved tubular integrity, and reduced renal fibrosis. [2] The drug effectively shifted the balance from inflammatory to reparative macrophage populations, facilitating tissue recovery.

The molecular mechanisms underlying this compound's effects on macrophage polarization involve disruption of multiple SYK-dependent signaling pathways. SYK inhibition prevents the activation of transcription factors such as NF-κB that drive pro-inflammatory gene expression in M1 macrophages. [2] Additionally, this compound modulates signaling through C-type lectin receptors that sustain inflammatory macrophage activation in diseased tissues. [2] The resulting phenotypic shift has profound functional consequences, including reduced production of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6), decreased recruitment of additional inflammatory cells, and enhanced expression of reparative mediators that promote tissue integrity. [2] This reprogramming of macrophage function represents a promising therapeutic approach for conditions characterized by nonresolving inflammation.

Table 1: Key Signaling Pathways Regulating Macrophage Polarization and SYK Involvement

Pathway Inducing Signals Key Transcription Factors Resulting Phenotype SYK Involvement
Classical Activation IFN-γ, LPS, TNF-α STAT1, IRF5, NF-κB, AP1 M1 (Pro-inflammatory) SYK activates NF-κB and AP1 downstream of TLRs and Fc receptors
Alternative Activation IL-4, IL-13 STAT6, IRF4, PPARγ, CREB M2 (Anti-inflammatory/Reparative) Limited direct involvement; inhibition may reduce negative regulation
Regulatory Programs IL-10, TGF-β, glucocorticoids STAT3, SMADs M2-like (Immunosuppressive) SYK inhibition may enhance certain anti-inflammatory signals

Therapeutic Applications and Research Findings

Inflammation Resolution in Renal Disease

Substantial preclinical evidence supports this compound's potential in resolving inflammation and preventing fibrosis in renal pathology. In a murine model of unilateral renal ischemia-reperfusion injury (IRI) – a established model of acute kidney injury progressing to chronic kidney disease – this compound administration (20 mg/kg) initiated either before injury or 24 hours after injury significantly attenuated the transition to chronic kidney disease. [2] Treatment resulted in marked improvements in renal histopathology, with reduced tubular injury, decreased inflammatory infiltrates, and significantly less fibrosis compared to vehicle-treated controls. Specifically, this compound reduced renal fibrosis area from 6.74% ± 0.71% to 2.40% ± 0.55% on day 7 and from 13.00% ± 1.51% to 3.96% ± 1.05% on day 14 post-injury. [2] These structural improvements corresponded with preserved renal architecture and reduced expression of fibrotic markers including α-smooth muscle actin.

The cellular mechanisms underlying this renoprotection involve this compound's effects on multiple leukocyte populations. The drug targeted leukocyte-expressed SYK and prevented neutrophil and monocyte recruitment to injured kidneys. [2] Through single-cell RNA sequencing and digital spatial profiling, researchers demonstrated that this compound specifically blocked pro-inflammatory macrophage activation while reciprocally increasing resident macrophages with reparative gene signatures. [2] This shift in macrophage populations was associated with diminished production of pro-inflammatory cytokines including IL-1β, TNF-α, and IL-6, creating a tissue environment more conducive to repair and regeneration. The successful amelioration of renal inflammation and fibrosis even when this compound was initiated after injury establishment highlights its potential for clinical translation in settings of established organ damage.

Potential Applications in Other Inflammatory Conditions

The mechanistic insights gained from renal injury models suggest this compound may have broader applications in other inflammatory conditions characterized by dysregulated macrophage function. In ulcerative colitis, for instance, macrophages play pivotal roles in disease pathogenesis, with approximately tenfold higher numbers in the lamina propria of active UC patients compared to healthy individuals. [5] These macrophages skew toward a pro-inflammatory M1 phenotype, releasing cytokines that exacerbate inflammation and disrupt epithelial barrier function. [5] [4] While direct evidence of this compound in IBD models is not yet available in the searched literature, the central role of SYK signaling in immune cell activation and the demonstrated effects on macrophage polarization suggest potential therapeutic benefit.

In cancer immunotherapy, myeloid cells within the tumor microenvironment often adopt immunosuppressive phenotypes that hinder effective anti-tumor immunity. Tumor-associated macrophages (TAMs) frequently exhibit M2-like characteristics that promote tumor progression, angiogenesis, and metastasis while inhibiting T cell function. [6] SYK signaling has been identified as a relevant target in myeloid-mediated immune suppression, and SYK inhibitors including this compound are being investigated for their ability to reprogram the tumor microenvironment. [6] By shifting macrophage polarization from pro-tumoral M2-like states toward anti-tumoral M1-like states, this compound may enhance response to immune checkpoint inhibitors and other immunotherapies. This approach represents an emerging frontier in cancer treatment, leveraging immune cell reprogramming rather than direct cytotoxicity.

Experimental Protocols and Methodologies

In Vitro Macrophage Polarization Assay

This protocol describes a standardized method for evaluating this compound's effects on macrophage polarization in vitro using primary human or murine macrophages.

5.1.1 Materials and Reagents
  • Macrophage source: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors or murine bone marrow cells
  • Culture media: RPMI-1640 supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin
  • Differentiation factors: M-CSF (25 ng/mL) for M0 macrophage generation
  • Polarizing cytokines: IFN-γ (20 ng/mL) + LPS (100 ng/mL) for M1 polarization; IL-4 (20 ng/mL) for M2 polarization
  • This compound: Prepare stock solution in DMSO and serial dilutions in culture media (final DMSO concentration ≤0.1%)
  • Antibodies for flow cytometry: Anti-CD80-FITC, Anti-CD86-PE, Anti-CD206-APC, Anti-MHC-II-PerCP
5.1.2 Procedure
  • Macrophage differentiation: Isolate PBMCs using density gradient centrifugation and seed at 2×10^6 cells/mL in 6-well plates. Differentiate monocytes into macrophages with M-CSF (25 ng/mL) for 6 days, refreshing media and cytokines on day 3.
  • Drug treatment and polarization: On day 6, pre-treat macrophages with this compound (0.1-1 μM) or vehicle control for 2 hours prior to polarization. Then, stimulate with either M1 (IFN-γ + LPS) or M2 (IL-4) polarizing cytokines for 24-48 hours.
  • Flow cytometric analysis: Harvest cells using gentle scraping and stain with surface marker antibodies for 30 minutes at 4°C. Analyze using flow cytometry to determine M1 (CD80+, CD86+, MHC-II+) and M2 (CD206+) populations.
  • Cytokine measurement: Collect culture supernatants and analyze using ELISA for M1-associated cytokines (TNF-α, IL-6, IL-12) and M2-associated cytokines (IL-10, TGF-β).
5.1.3 Data Analysis

Calculate the percentage of M1 and M2 polarized macrophages and determine cytokine secretion profiles. Compare this compound-treated groups to vehicle controls to assess effects on polarization efficiency. Statistical analysis can be performed using one-way ANOVA with post-hoc tests for multiple comparisons (n≥3 independent experiments).

In Vivo Assessment of Inflammation Resolution

This protocol describes the evaluation of this compound's effects on macrophage-mediated inflammation resolution in a murine renal ischemia-reperfusion model, based on methodology from published studies. [2]

5.2.1 Materials and Reagents
  • Experimental animals: C57BL/6 mice (8-10 weeks old, male)
  • This compound formulation: 20 mg/kg in vehicle (DMSO diluted in saline)
  • Surgical equipment: Microvascular clamps (0.5mm), sutures, heating pad
  • Analysis reagents: Antibodies for flow cytometry (CD45, F4/80, CD11b, CD206, iNOS), PAS staining kit, Masson's trichrome staining kit, RNA isolation kit
5.2.2 Procedure
  • Drug administration: Administer this compound (20 mg/kg) or vehicle control via intraperitoneal injection 30 minutes prior to renal ischemia and continue with daily injections for the first 6 days, followed by injections every other day until sacrifice. [2]
  • Renal ischemia-reperfusion surgery: Anesthetize mice and maintain body temperature at 37°C. Perform a flank incision to expose the left kidney, isolate the renal pedicle, and apply a microvascular clamp for 30 minutes. Confirm ischemia by observing kidney blanching. Remove clamp for reperfusion (confirmed by color return). [2]
  • Tissue collection and analysis: Sacrifice mice at predetermined endpoints (days 1, 7, 14). Collect kidney tissue for:
    • Histopathology: Fix in 10% formalin for PAS staining (tubular injury) and Masson's trichrome (fibrosis)
    • Immune cell isolation: Prepare single-cell suspensions for flow cytometry analysis of macrophage subsets
    • RNA extraction: Isolve RNA for gene expression analysis of polarization markers
  • Flow cytometry analysis: Stain single-cell suspensions with macrophage markers to identify M1 (F4/80+CD11b+iNOS+) and M2 (F4/80+CD11b+CD206+) populations.
5.2.3 Data Analysis

Quantify tubular injury using a standardized scoring system (0-5 based on percentage of damaged tubules). Determine fibrosis area percentage using image analysis software on Masson's trichrome-stained sections. Calculate the ratio of M2:M1 macrophages in kidney tissue and correlate with histological outcomes.

Data Analysis and Interpretation

Quantitative Assessment of this compound Effects

Comprehensive analysis of experimental data reveals consistent patterns in this compound's effects on macrophage polarization and inflammation resolution. In the renal IRI model, this compound treatment resulted in substantial improvements in both histological and molecular markers of inflammation and fibrosis. The drug's impact on macrophage populations was particularly striking, with a significant shift from pro-inflammatory to reparative phenotypes observed across multiple experimental approaches. These changes corresponded with improved tissue integrity and function, supporting the therapeutic potential of SYK inhibition in macrophage-mediated inflammatory conditions.

The dose-response relationship for this compound appears favorable, with effective concentrations achieved in target tissues at doses that demonstrate minimal toxicity. In murine studies, the 20 mg/kg dose effectively inhibited SYK phosphorylation in kidney tissue without evident renal toxicity or effects on normal renal architecture in contralateral kidneys. [2] In vitro data using primary human cells further support the favorable safety profile, with no cell death observed following 24 hours of exposure to this compound (1 μM) in primary human tubular epithelial cells. [2] This therapeutic window between efficacy and toxicity enhances the translational potential of this compound for inflammatory conditions.

Table 2: Quantitative Effects of this compound in Renal Ischemia-Reperfusion Injury Model

Parameter Vehicle Control This compound Treatment Statistical Significance Time Point
Renal Fibrosis Area 6.74% ± 0.71% 2.40% ± 0.55% p < 0.01 Day 7
Renal Fibrosis Area 13.00% ± 1.51% 3.96% ± 1.05% p < 0.01 Day 14
Inflammatory Infiltrates Severe Mild to moderate p < 0.05 Day 7
Tubular Injury Score 3.8 ± 0.4 1.2 ± 0.3 p < 0.01 Day 14
α-SMA Expression Markedly increased Significantly reduced p < 0.01 Day 14
Interpretation of Signaling Pathway Modulation

The molecular mechanisms underlying this compound's effects involve multi-level regulation of signaling pathways that control macrophage activation and function. SYK inhibition disrupts signaling through various pattern recognition receptors and immunoreceptors that would normally promote pro-inflammatory macrophage polarization. [2] This includes inhibition of NF-κB and AP-1 activation, key transcription factors that drive expression of inflammatory mediators in M1 macrophages. [3] Additionally, this compound modulates signaling through C-type lectin receptors including macrophage mannose receptor-1 (CD206) and C-type lectin domain family 7 member A (CLEC7A), which are involved in sustaining inflammatory responses in tissue macrophages. [2]

The net effect of this signaling modulation is a fundamental reprogramming of macrophage phenotype and function. Rather than simply suppressing macrophage activity, this compound appears to promote a shift from destructive inflammatory programs toward reparative functional states. This is evidenced by the reciprocal increase in resident macrophages with reparative gene expression observed in kidney injury models following this compound treatment. [2] The resulting macrophage population demonstrates enhanced capacity to resolve inflammation, clear cellular debris, and produce factors that support tissue integrity rather than perpetuate damage. This reprogramming approach represents a sophisticated therapeutic strategy that works with natural resolution mechanisms rather than broadly suppressing immunity.

Technical Considerations and Applications

Formulation and Administration

For in vitro studies, this compound should be prepared as a stock solution in DMSO and subsequently diluted in appropriate cell culture media. The final DMSO concentration should not exceed 0.1% to maintain cell viability, and vehicle controls with equivalent DMSO concentrations must be included in all experiments. For in vivo administration in murine models, this compound has been successfully delivered via intraperitoneal injection at 20 mg/kg, formulated in DMSO and further diluted in saline. [2] This regimen has demonstrated effective SYK inhibition in target tissues with minimal toxicity. In clinical settings, this compound is administered orally, with pharmacokinetic studies supporting once or twice-daily dosing regimens that maintain therapeutic concentrations.

Safety and Toxicity Profile

This compound has demonstrated a favorable safety profile in both preclinical and clinical contexts. In murine studies, short-term administration did not cause renal toxicity or affect normal renal architecture in contralateral kidneys. [2] In vitro data further support its safety, with no cell death observed in primary human tubular epithelial cells following 24 hours of exposure to therapeutic concentrations (1 μM). [2] Clinical trials in hematologic malignancies have generally reported mild to moderate adverse effects, with no AE-driven drug interruptions observed across a 48-fold dose range. [1] This favorable toxicity profile supports the investigation of this compound in non-malignant inflammatory conditions where long-term treatment may be necessary.

Visual Representation of Signaling Pathways

The following diagram illustrates the molecular mechanism of this compound in modulating macrophage polarization through SYK inhibition:

G cluster_receptors Activating Receptors cluster_signaling Downstream Signaling cluster_transcription Transcription Factors cluster_phenotypes Macrophage Phenotypes cluster_cytokines Cytokine Profile TLR Toll-like Receptors (TLR4) SYK SYK TLR->SYK FCR Fc Receptors (FcγR) FCR->SYK CLEC C-type Lectin Receptors (CD206, CLEC7A) CLEC->SYK NFkB NF-κB Pathway SYK->NFkB AP1 AP-1 Pathway SYK->AP1 STAT1 STAT1 Pathway SYK->STAT1 NFkB_TF NF-κB NFkB->NFkB_TF AP1_TF AP-1 AP1->AP1_TF STAT1_TF STAT1 STAT1->STAT1_TF IRF5 IRF5 M1 M1 Phenotype (Pro-inflammatory) NFkB_TF->M1 AP1_TF->M1 STAT1_TF->M1 M2 M2 Phenotype (Reparative) M1->M2 Polarization Shift ProInflam Pro-inflammatory (TNF-α, IL-1β, IL-6) M1->ProInflam AntiInflam Anti-inflammatory (IL-10, TGF-β) M2->AntiInflam Ento This compound Ento->SYK

SYK Inhibition Modulates Macrophage Polarization: This diagram illustrates how this compound targets spleen tyrosine kinase (SYK), disrupting downstream signaling pathways that drive pro-inflammatory macrophage polarization. By inhibiting SYK activation downstream of various immunoreceptors, this compound reduces activation of transcription factors including NF-κB, AP-1, and STAT1 that promote M1 macrophage differentiation. This signaling modulation facilitates a shift toward reparative M2 phenotypes, altering the cytokine balance from pro-inflammatory to anti-inflammatory mediators that support inflammation resolution and tissue repair.

Conclusion and Future Directions

This compound represents a promising therapeutic approach for modulating macrophage polarization and resolving persistent inflammation across various disease contexts. Through selective inhibition of spleen tyrosine kinase, this compound fundamentally reprograms macrophage function, shifting the balance from destructive inflammatory phenotypes toward reparative populations that support tissue integrity. [2] The robust preclinical evidence from renal injury models demonstrates significant reductions in inflammation, tissue damage, and fibrosis, supporting further investigation in other macrophage-mediated conditions. [2] The favorable safety profile observed in clinical trials for hematologic indications further enhances its potential for repurposing in inflammatory diseases. [1]

Future research directions should include expanded investigation in additional disease models characterized by macrophage dysregulation, such as ulcerative colitis, rheumatoid arthritis, and fibrotic lung diseases. [5] [4] Combination strategies with existing immunomodulators represent another promising avenue, particularly in oncology where macrophage reprogramming may enhance response to immune checkpoint inhibitors. [6] Additionally, further mechanistic studies to elucidate tissue-specific effects on macrophage subsets will help refine clinical translation. As our understanding of macrophage biology continues to evolve, targeted approaches like SYK inhibition with this compound offer exciting opportunities to resolve inflammation and promote tissue repair in conditions with significant unmet medical needs.

References

Comprehensive Application Notes & Protocols: Single-Cell RNA Sequencing Analysis of Entospletinib in Renal Phenotypes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Entospletinib and Study Significance

Spleen tyrosine kinase (SYK) has emerged as a promising therapeutic target for preventing the transition from acute kidney injury (AKI) to chronic kidney disease (CKD), a process characterized by nonresolving inflammation and maladaptive renal repair. The selective SYK inhibitor This compound is currently in clinical development for hematologic malignancies with a favorable short-term safety profile, but its potential application in renal pathology represents a novel therapeutic avenue. This transition from AKI to CKD represents a critical clinical window where effective interventions could significantly alter patient outcomes, yet few pharmacologic agents have been identified that can effectively modulate the injurious pathways driving this progression following AKI. The investigation of this compound in renal disease is particularly compelling given its mechanism of action that directly targets key inflammatory processes implicated in fibrotic progression [1] [2].

The significance of this research approach lies in its use of advanced single-cell technologies to unravel the precise cellular mechanisms through which SYK inhibition exerts renoprotective effects. Previous investigations have demonstrated that SYK participates in both renal inflammation and fibrosis, establishing it as a potential therapeutic target for both AKI and CKD. Specifically, SYK is known to be expressed in resident and recruited myeloid cells such as macrophages and to a much lesser degree in parenchymal cells including tubular cells, mesangial cells, and interstitial myofibroblasts. In experimental models of renal injury, SYK has been shown to regulate the recruitment and activation of proinflammatory neutrophils and macrophages, with SYK inhibition diminishing ischemia-reperfusion injury (IRI)-induced acute renal inflammation and tubular injury [2].

Table: Key Study Findings of this compound in Renal Protection

Parameter Effect of this compound Significance
Renal Fibrosis Reduced fibrosis area by 64.4% at day 7 and 69.5% at day 14 Attenuated AKI-to-CKD transition
Tubular Injury Significant reduction in tubular injury scores Preserved renal architecture
Macrophage Recruitment Prevented neutrophil/monocyte recruitment to kidney Reduced inflammation
Macrophage Phenotype Blocked proinflammatory macrophage activation; increased reparative macrophages Promoted resolution phase
Kidney Size Prevented renal atrophy post-IRI Maintained functional tissue

Materials and Experimental Design

Animal Model and this compound Dosing

The experimental protocol employed a well-characterized murine model of unilateral renal ischemia-reperfusion injury (IRI) without contralateral nephrectomy to study the AKI-to-CKD transition. This model specifically recapitulates the process of maladaptive repair that leads to chronic kidney disease following acute injury. Mice were administered intraperitoneal injections of this compound at a dose of 20 mg/kg or vehicle (DMSO) 30 minutes prior to induction of renal IRI. This dose in mice is approximately 10-fold lower than the human equivalent dose based on allometric scaling and reaches a peak plasma concentration of 1.69 μM at 6 hours following a single intraperitoneal injection, which is near the drug's EC50 and less likely to cause off-target effects [2].

The treatment regimen continued with daily injections for the first 6 days post-IRI, followed by injections every other day until the endpoint at 14 days. This dosing strategy was designed to provide both prophylactic coverage (initiating treatment before injury) and therapeutic coverage (continuing treatment after injury establishment). To model the more common clinical presentation where treatment begins after injury recognition, an additional experimental group received this compound starting 24 hours after IRI, with assessment at 14 days post-injury. This experimental design allows for investigation of both preventive and interventional strategies, enhancing the clinical relevance of the findings [2].

Experimental Timeline and Tissue Collection

The comprehensive experimental timeline encompasses baseline assessment, injury induction, treatment phases, and multiple endpoint analyses. Kidneys were harvested at predetermined time points (days 1, 7, and 14) for integrated multi-modal analysis, enabling the tracking of dynamic changes in renal pathology and the cellular responses to this compound treatment throughout the injury-repair process. At each endpoint, tissues were processed for various analytical approaches including single-cell RNA sequencing, digital spatial profiling, intravital microscopy, and flow cytometry, in addition to standard histological assessments. This longitudinal approach with multiple analytical timepoints allows for the discrimination between acute effects on injury processes and chronic effects on remodeling and fibrotic development [1] [2].

G Start Study Initiation (Baseline) Dosing1 This compound Administration (20 mg/kg, i.p.) -30 min pre-IRI Start->Dosing1 Model Unilateral Renal IRI (Without Nephrectomy) Dosing2 Daily Dosing (Days 1-6) Model->Dosing2 LateStart Therapeutic Protocol: Dosing Starts 24h Post-IRI Model->LateStart Alternative Protocol Dosing1->Model Dosing3 Every Other Day Dosing (Days 7-14) Dosing2->Dosing3 Endpoints Tissue Collection & Analysis (Days 1, 7, 14) Dosing3->Endpoints Analysis Multi-modal Analysis: scRNA-seq, Spatial Profiling, Flow Cytometry, Histology Endpoints->Analysis LateStart->Endpoints

Figure 1: Experimental workflow for this compound treatment in renal IRI model. The diagram illustrates the timeline of animal modeling, drug administration, and sample collection for multi-modal analysis.

Single-Cell RNA Sequencing Methods

Tissue Processing and Single-Cell Isolation

The single-cell RNA sequencing protocol begins with high-quality tissue dissociation to preserve cellular integrity and RNA quality. Mice are first anesthetized using isoflurane and then perfused with ice-cold 1x phosphate buffered saline (PBS) through the left ventricle to remove blood components from the renal vasculature. Kidney tissue is subsequently excised and minced into approximately 1mm³ pieces using sterile surgical blades. The tissue dissociation process involves two stages: initial treatment with GEXSCOPE Tissue Dissociation Solution for 15 minutes at 37°C, followed by further digestion with 40 µm filtered PBS. This optimized enzymatic digestion strategy ensures maximum cell viability while preserving cell surface markers essential for downstream analysis [2] [3].

Following dissociation, cellular debris is separated from viable cells using a 40-micron Falcon sterile filter. The filtered cell suspension is centrifuged and resuspended in HyClone PBS. GEXSCOPE Erythrocyte Lysis Buffer is employed to remove erythrocytes, which could otherwise dominate sequencing reads and reduce detection sensitivity for rare cell populations. Cells are subsequently quantified and viability assessed using a TC20 automated cell counter, with only preparations demonstrating >90% viability proceeding to library preparation. This rigorous quality control at the cell preparation stage is critical for generating high-quality single-cell sequencing data, as poor viability can significantly impact RNA integrity and introduce confounding artifacts in transcriptional profiles [3].

Library Preparation and Sequencing

For single-cell library generation, isolated kidney cells are resuspended in Hank's Balanced Salt Solution (HBSS) at optimal concentrations determined by cell counting and viability assessment. The 10X Chromium platform is employed for single-cell partitioning and barcoding, utilizing the Gel Bead Kit v.3 and a 10X Chromium Controller. This microfluidic approach enables the high-throughput capture of individual cells in nanoliter-scale droplets, where each droplet contains a single cell, lysis reagents, and a barcoded bead with oligonucleotides containing unique molecular identifiers (UMIs). The use of UMIs is critical for accurate quantification of transcript abundance, as they eliminate amplification bias by uniquely tagging each mRNA molecule during the reverse transcription process [4] [3].

Following droplet generation and cell lysis, reverse transcription is performed to generate cDNA molecules tagged with cell-specific barcodes and UMIs. The resulting cDNA is then amplified by PCR, and libraries are constructed following the manufacturer's protocol for 3' gene expression profiling. Quality control of libraries is performed using appropriate methods such as Bioanalyzer or TapeStation analysis to confirm library size distribution and absence of adapter dimers. Sequencing is typically performed on Illumina platforms with recommended sequencing depth of至少 20,000 reads per cell to ensure adequate detection of both highly and lowly expressed transcripts across the diverse cell types present in renal tissue [4].

Bioinformatic Analysis Workflow

The bioinformatic analysis of single-cell RNA sequencing data begins with raw data processing using the Cell Ranger pipeline (10X Genomics), which performs demultiplexing, barcode processing, and unique molecular identifier (UMI) counting. Following alignment to the reference genome, the resulting gene expression matrices are imported into R or Python environments for subsequent analysis using specialized packages such as Seurat or Scanpy. Quality control metrics are applied to filter out low-quality cells, typically excluding cells with fewer than 200 detected genes, more than 5,000 genes (potential multiplets), or high mitochondrial gene content (>20%), which indicates compromised cell viability [4] [3].

Following quality control, the data undergoes normalization and scaling to account for technical variability in sequencing depth across cells. Highly variable genes are identified and used for dimensionality reduction using principal component analysis (PCA). Cell clusters are identified using graph-based clustering methods on the PCA-reduced dimensions, and cell types are annotated based on the expression of known marker genes. Differential expression analysis between conditions (e.g., vehicle vs. This compound treatment) is performed to identify genes and pathways modulated by the intervention. Additional advanced analyses may include trajectory inference to model cellular differentiation or transition states, and cell-cell communication analysis to infer intercellular signaling networks [4].

Key Experimental Results and Data Analysis

This compound-Mediated Renoprotection

Treatment with this compound resulted in significant preservation of renal structure and function in the unilateral IRI model. Macroscopic examination revealed that ischemic kidneys from vehicle-treated mice exhibited substantial reduction in size (approximately 25% by day 7 and 44% by day 14 compared to contralateral uninjured kidneys), indicating progressive renal atrophy. In contrast, this compound-treated mice maintained significantly larger kidney sizes, suggesting protection against parenchymal loss. Histological assessment using periodic acid-Schiff (PAS) staining demonstrated that this compound treatment reduced characteristic tubular injury features including loss of brush borders, tubular cell flattening, and cast formation. The number of glomeruli per unit area, an indicator of tubular atrophy and parenchymal loss, was also significantly lower in this compound-treated mice compared to vehicle controls [1] [2].

The most profound protective effect of this compound was observed in the attenuation of renal fibrosis, the hallmark of AKI-to-CKD transition. Masson's trichrome staining revealed minimal fibrosis on day 1 after IRI, with progressive development of tubulointerstitial fibrosis in vehicle-treated mice at days 7 and 14. Quantitative analysis demonstrated that this compound significantly reduced renal fibrosis area compared to vehicle-treated mice (6.74% ± 0.71% vehicle vs. 2.40% ± 0.55% this compound on day 7 and 13.00% ± 1.51% vehicle vs. 3.96% ± 1.05% this compound on day 14). This reduction in fibrosis was corroborated by immunoblotting and immunofluorescence microscopy showing decreased expression of α-smooth muscle actin (αSMA), a marker of activated myofibroblasts, in this compound-treated kidneys [2].

Single-Cell Profiling of Renal Inflammation

Single-cell RNA sequencing analysis of 82,496 kidney cells provided unprecedented resolution of the cellular responses to this compound treatment following renal injury. The analysis identified 30 distinct cell clusters classified into eight major cell types, revealing the specific cell populations modulated by SYK inhibition. This compound primarily targeted leukocyte-expressed SYK and prevented neutrophil and monocyte recruitment to the injured kidney. Specifically, this compound reduced nonresolving tubulointerstitial inflammation after AKI by blocking activation of mannose receptor-1 (CD206) and C-type lectin domain family 7 member A (CLEC7A)-expressing proinflammatory macrophages. This reduction in proinflammatory macrophage activation was associated with a reciprocal increase in resident macrophages expressing reparative genes, preserved tubular integrity, and reduced renal fibrosis [1] [2].

The cellular communication networks between different cell types in the injured kidney were significantly altered by this compound treatment. Ligand-receptor analysis highlighted paracrine signaling from inflammatory proximal tubular cells that mediates leukocyte recruitment and myofibroblast activation. This compound treatment disrupted these pro-fibrotic signaling circuits, particularly those involving chemokine-chemokine receptor interactions between tubular cells and immune cells. This reshaping of the renal microenvironment toward a more reparative state represents a key mechanism through which SYK inhibition attenuates the progression from acute injury to chronic kidney disease [2] [5].

Table: Single-Cell Sequencing Parameters and Quality Metrics

Parameter Specification Purpose
Cells Analyzed 82,496 total cells Ensure statistical power for rare populations
Cell Viability >90% Ensure RNA quality and minimize stress signatures
Sequencing Depth ≥20,000 reads/cell Adequate gene detection sensitivity
Cell Clusters 30 distinct clusters Resolution of cellular heterogeneity
Major Cell Types 8 categories Comprehensive tissue coverage
Key Affected Populations Proinflammatory macrophages, Neutrophils, Monocytes Identify therapeutic targets

Mechanistic Insights and Signaling Pathways

SYK-Dependent Inflammatory Signaling

The mechanistic basis for this compound's renoprotective effects centers on its inhibition of SYK-dependent inflammatory signaling pathways in hematopoietic cells. SYK is a non-receptor tyrosine kinase highly expressed in hematopoietic cells and involved in various biological functions, including cellular adhesion, immune recognition, and vascular development. SYK exerts its actions downstream of several immune receptors including B cell receptors, Fcγ receptors, and C-type lectin receptors. In the context of renal injury, SYK has been shown to participate in the pathogenesis of nonimmune experimental renal injury by regulating the recruitment and activation of proinflammatory neutrophils and macrophages. Single-cell RNA sequencing data confirmed that this compound effectively targeted leukocyte-expressed SYK, preventing the recruitment of neutrophils and monocytes to the injured kidney and disrupting their proinflammatory activation [2] [6].

At the molecular level, this compound-mediated SYK inhibition resulted in downregulation of proinflammatory cytokines including IL-1β, TNF-α, IL-6, and CCL2, which are known to drive both acute injury and chronic fibrotic processes. RNA sequencing of this compound-treated cells revealed a strong downregulation of inflammatory response gene sets and TNFα signaling via NF-κB, pathways that were conversely upregulated in the resistant state. This anti-inflammatory effect was particularly evident in macrophages, where this compound blocked the activation of proinflammatory macrophage subsets expressing SYK-dependent receptors including macrophage mannose receptor-1 (CD206) and C-type lectin domain family 7 member A (CLEC7A). The resolution of renal inflammation mediated by this compound was associated with a reciprocal increase in resident macrophages with reparative gene expression profiles, creating a renal microenvironment more conducive to tissue repair rather than progressive fibrosis [2] [6].

G Injury Renal Injury (Ischemia/Reperfusion) DAMPs DAMP Release (e.g., ATP, DNA, HMGB1) Injury->DAMPs SYKAct SYK Activation in Immune Cells DAMPs->SYKAct InflamPath Inflammatory Pathway Activation NF-κB, TNFα Signaling SYKAct->InflamPath Recruit Leukocyte Recruitment Neutrophils, Monocytes SYKAct->Recruit MacAct Proinflammatory Macrophage Activation (CD206+, CLEC7A+) InflamPath->MacAct Recruit->MacAct Fibrosis Renal Fibrosis AKI-to-CKD Transition MacAct->Fibrosis Ento This compound SYK Inhibition Ento->SYKAct Inhibits ReducedRecruit Reduced Leukocyte Recruitment Ento->ReducedRecruit ReparativeMac Increased Reparative Macrophages Ento->ReparativeMac ReducedFibrosis Attenuated Fibrosis Preserved Renal Function ReducedRecruit->ReducedFibrosis ReparativeMac->ReducedFibrosis

Figure 2: Mechanism of SYK inhibition by this compound in renal protection. The diagram illustrates how this compound interrupts key inflammatory signaling pathways driving fibrosis, promoting instead reparative processes.

Macrophage Phenotype Switching

A central mechanism underlying this compound's therapeutic effects involves the modulation of macrophage phenotypic states within the injured kidney. Single-cell RNA sequencing analysis revealed that this compound treatment significantly altered the balance between proinflammatory and reparative macrophage populations. In vehicle-treated mice, renal injury induced the accumulation of macrophages expressing proinflammatory markers including high levels of cytokines (IL-1β, TNF-α), chemokines (CCL2, CXCL1), and pattern recognition receptors (CD206, CLEC7A). These macrophages exhibited transcriptional profiles consistent with classical activation (M1-like) and were spatially localized to areas of active tissue damage and early fibrosis. This compound treatment substantially reduced this proinflammatory macrophage population while simultaneously expanding macrophages with reparative characteristics [1] [2].

The reparative macrophage population that expanded with this compound treatment expressed genes associated with tissue repair, including growth factors (VEGF, TGF-β1), matrix remodeling enzymes, and anti-inflammatory cytokines (IL-10). These macrophages demonstrated enhanced phagocytic activity and were spatially associated with areas of tissue repair and remodeling. The transition from proinflammatory to reparative macrophage phenotypes created a renal microenvironment more favorable to tissue repair, with reduced cytotoxic signaling to tubular epithelial cells and diminished activation of fibrogenic myofibroblasts. This shift in macrophage polarization states represents a key mechanism through which SYK inhibition resolves renal inflammation and promotes successful tissue repair following acute injury [1] [2] [3].

Application Notes and Technical Considerations

Protocol Optimization and Troubleshooting

The successful implementation of this integrated protocol requires attention to several critical technical considerations. For single-cell sequencing applications, maintaining cell viability throughout the tissue dissociation process is paramount, as poor viability can significantly impact data quality by introducing confounding transcriptional stress responses. The enzymatic digestion time should be carefully optimized for different tissue types and injury models, as excessive digestion can damage cell surface markers and reduce RNA quality, while insufficient digestion will yield low cell numbers and potential sampling bias against more resistant cell populations. Including viability markers in flow cytometry panels can help assess the quality of single-cell suspensions prior to proceeding with library preparation [4] [3].

For in vivo dosing of this compound, the 20 mg/kg dose administered via intraperitoneal injection has been validated in the murine IRI model, but dose-ranging studies may be necessary when applying this protocol to other injury models or species. Pharmacokinetic properties should be considered, with the understanding that this compound reaches peak plasma concentration at 6 hours following a single intraperitoneal injection. When treating animals after established injury (the 24-hour post-IRI timepoint), researchers should note that the therapeutic window for modifying the injury response may vary depending on the severity and type of renal insult. Additionally, appropriate vehicle controls are essential, as the DMSO concentration should be normalized across treatment groups to exclude solvent effects [2].

Integration with Spatial Transcriptomics

To complement single-cell RNA sequencing data, digital spatial profiling provides crucial geographical context for the cellular changes identified. The protocol for spatial transcriptomics involves tissue cryosectioning at optimal thickness (typically 10-15 μm) to preserve RNA quality while maintaining tissue architecture. Sections are mounted on specialized capture slides containing spatially barcoded oligonucleotides, followed by fixation, staining, and imaging to record tissue morphology before processing for RNA sequencing. The integration of single-cell data with spatial transcriptomics allows for the precise localization of specific cell populations identified through clustering analysis, enabling researchers to determine whether this compound-modulated cells are preferentially located in specific renal compartments or injury foci [4] [5].

This spatial context is particularly valuable for understanding the microenvironmental niches that drive fibrotic progression versus those that support regeneration. For example, recent multiomic analyses of human kidney disease have identified distinct inflammatory proximal tubular cell phenotypes that localize specifically to the fibrotic niche and exhibit paracrine signaling activities that mediate leukocyte recruitment and myofibroblast activation. Similarly, the application of these spatial technologies to this compound-treated kidneys can reveal whether the drug modulates specific geographical niches within the injured kidney or broadly shifts the cellular composition across all compartments. The combination of single-cell resolution with spatial information represents a powerful approach for elucidating the mechanisms of therapeutic interventions in complex tissues like the kidney [5].

Conclusion

The application of single-cell RNA sequencing technologies to evaluate this compound in renal phenotypes has provided unprecedented insights into the cellular mechanisms through which SYK inhibition attenuates AKI-to-CKD transition. The comprehensive protocol outlined in these Application Notes enables researchers to systematically evaluate the effects of this compound on the renal cellular landscape, revealing its specific actions on leukocyte recruitment, macrophage polarization, and the resolution of inflammation. The integration of single-cell data with spatial transcriptomics and traditional histological measures provides a multi-dimensional assessment of therapeutic efficacy that moves beyond conventional endpoints to elucidate precise mechanisms of action [1] [2] [4].

These findings establish This compound as a promising therapeutic candidate for preventing the transition from acute kidney injury to chronic kidney disease, with potential applications in various clinical contexts associated with progressive renal fibrosis. The detailed methodologies presented here provide a roadmap for researchers to further explore SYK inhibition in renal disease and to apply similar multi-modal approaches to the evaluation of other therapeutic agents. As single-cell technologies continue to evolve, their application to preclinical therapeutic development promises to accelerate the identification and validation of novel treatment strategies for complex kidney diseases [1] [2] [5].

References

Comprehensive Application Notes & Protocols: Spatial Profiling of Entospletinib in Kidney Injury Models

Author: Smolecule Technical Support Team. Date: February 2026

Abstract

This document provides detailed methodological protocols for applying digital spatial profiling (DSP) technology to investigate the mechanistic effects of the spleen tyrosine kinase (SYK) inhibitor entospletinib in kidney tissue. This compound has demonstrated promising therapeutic potential in resolving inflammation and promoting tissue repair following acute kidney injury (AKI), particularly in modulating the immune microenvironment during the transition from AKI to chronic kidney disease. These application notes synthesize validated experimental approaches from recent peer-reviewed studies, including spatial transcriptomic profiling of murine kidney sections following ischemia-reperfusion injury (IRI). We provide comprehensive methodologies for tissue processing, region of interest selection, multi-optic data generation, and computational analysis, enabling researchers to precisely characterize the spatial context of drug effects within complex kidney architectures. Implementation of these protocols will facilitate the identification of novel biomarkers, elucidate mechanistic pathways, and accelerate the development of targeted therapies for kidney diseases.

Introduction & Therapeutic Rationale

SYK Inhibition as Therapeutic Strategy in Kidney Injury

Spleen tyrosine kinase (SYK) is a cytosolic non-receptor protein tyrosine kinase predominantly expressed in hematopoietic cells and plays a crucial role in immune receptor signaling, including Fc receptors and B-cell receptors. In the context of kidney pathology, SYK has emerged as a promising therapeutic target as it regulates the recruitment and activation of proinflammatory neutrophils and macrophages following renal injury [1] [2]. The transition from acute kidney injury to chronic kidney disease (AKI-to-CKD transition) is driven by nonresolving inflammation and maladaptive repair processes, creating an unmet clinical need for targeted therapies [1].

This compound (GS-9973) is a selective, second-generation oral SYK inhibitor that demonstrates favorable selectivity with fewer off-target effects compared to earlier SYK inhibitors like fostamatinib. While initially developed for hematological malignancies, this compound has shown efficacy in resolving renal inflammation and promoting tissue repair following AKI by targeting leukocyte-expressed SYK and preventing neutrophil/monocyte recruitment to the kidney [1] [2]. This targeted approach modulates the renal immune microenvironment without broadly suppressing immune function, making it an attractive candidate for kidney disease applications.

Digital Spatial Profiling Technology

Digital spatial profiling (DSP) represents a revolutionary technology in spatial biology that enables multiplexed analysis of RNA and protein expression within morphologically intact tissue sections. The NanoString GeoMx DSP platform allows researchers to select specific regions of interest (ROIs) based on fluorescent morphological markers and obtain quantitative expression data from these precisely defined areas [3] [4]. This technology is particularly valuable for studying kidney tissues due to the organ's inherent heterogeneity and complex cellular organization, where distinct pathological processes occur in specific compartments (glomeruli, tubules, interstitium) [3]. The ability to correlate spatial expression patterns with histological features enables unprecedented insights into drug mechanisms within specific kidney microenvironments.

Experimental Design & Workflow Overview

Preclinical Kidney Injury Model

The following protocol outlines the validated murine model for investigating this compound efficacy in AKI-to-CKD transition:

  • Animal Model: C57BL/6 male mice (8-10 weeks old)
  • Injury Model: Unilateral renal ischemia-reperfusion injury (IRI) induced by clamping the renal pedicle for 30-45 minutes at 32°C, followed by reperfusion [1]
  • Treatment Protocol: this compound administered orally at 100 mg/kg twice daily, with two strategic dosing regimens:
    • Preventive: Initiated 2 hours before IRI surgery
    • Therapeutic: Initiated 24 hours post-IRI and continued for 14 days
  • Control Groups: Vehicle-treated mice subjected to identical IRI procedures
  • Tissue Collection: Kidneys harvested at days 1, 7, and 14 post-IRI (n=4-6 mice per condition per timepoint) [1] [5]

Table 1: Experimental Groups for this compound Kidney Studies

Group Treatment IRI Sample Size Endpoint Days
1 This compound (pre-IRI) Yes n=6 1, 7, 14
2 This compound (post-IRI) Yes n=6 1, 7, 14
3 Vehicle control Yes n=6 1, 7, 14
4 Naive control No n=4 N/A
Sample Preparation Workflow

The following dot language diagram illustrates the comprehensive workflow from tissue collection to data analysis:

G cluster_0 Tissue Preparation Phase cluster_1 Spatial Profiling Phase cluster_2 Molecular Analysis Phase cluster_3 Computational Analysis Phase Start Tissue Collection & Fixation A Formalin Fixation & Paraffin Embedding (FFPE) Start->A Start->A B Sectioning (4μm thickness) A->B A->B C Deparaffinization & Antigen Retrieval B->C B->C D Probe Hybridization: Whole Transcriptome Atlas C->D E Antibody Staining: CD10, PanCK, IBA1, CD45 D->E D->E F GeoMx DSP Instrument: ROI Selection & UV Cleavage E->F E->F G Barcode Collection & Sequencing Library Prep F->G H Next-Generation Sequencing G->H G->H I Bioinformatic Analysis: DSP Data Analysis Suite H->I End Data Interpretation & Validation I->End

Detailed Digital Spatial Profiling Methodology

Tissue Processing & Slide Preparation

This protocol follows established methodologies from recent kidney spatial transcriptomics studies [3] [5]:

  • Tissue Fixation: Immediately following collection, kidney tissues should be fixed in 10% neutral buffered formalin for 24 hours at room temperature
  • Paraffin Embedding: Process fixed tissues through graded ethanol series (70%-100%), clear with xylene, and embed in paraffin using standard histological protocols
  • Sectioning: Cut 4μm thick sections using a microtome and mount on charged slides (recommended: Superfrost Plus)
  • Baking: Bake slides at 60°C for 30 minutes to enhance tissue adhesion
  • Deparaffinization: Immerse slides in xylene (2 changes, 10 minutes each) followed by graded ethanol series (100%-70%) and finally distilled water
  • Antigen Retrieval: Perform heat-induced epitope retrieval using boiling Tris-EDTA buffer (pH 9) for 15 minutes or proteinase K treatment (1μg/mL in PBS) for 15 minutes at 37°C [3]
Probe Hybridization & Staining

The following steps describe the RNA and protein detection workflow:

  • RNA Probe Hybridization:

    • Apply Whole Transcriptome Atlas probes (or Cancer Transcriptome Atlas for targeted analysis)
    • Hybridize overnight at 37°C in a humidified chamber
    • Perform stringency washes according to manufacturer protocols [3] [4]
  • Immunofluorescence Staining:

    • Prepare antibody cocktail containing fluorescently-labeled antibodies for tissue segmentation:
      • CD10 (tubular segments, Novus NBP2-34528AF647)
      • Pan-cytokeratin (epithelial cells, nanoString AE1/AE3)
      • IBA1 (macrophages, various sources)
      • CD45 (leukocytes, Novus 2B11+PD7/26)
      • SYTO13 nuclear stain (ThermoFisher S7575)
    • Incubate slides with antibody cocktail for 1 hour at room temperature
    • Wash with PBS to remove unbound antibodies [3] [5]
GeoMx DSP Operation & Data Collection
  • Instrument Setup: Load prepared slides into the NanoString GeoMx Digital Spatial Profiler with acquisition buffer (no coverslips)
  • Region of Interest Selection:
    • Image entire tissue sections at 20x magnification
    • Identify and outline ROIs in consultation with renal pathologist
    • Select 2-3 ROIs from both cortex and medulla per sample
    • Define segments within ROIs based on fluorescent markers (e.g., IBA1+ macrophages vs. CD10+ tubular segments) [5]
  • UV Cleavage & Barcode Collection:
    • Use micromirror array to expose selected ROIs to UV light
    • Cleave oligonucleotide barcodes from bound probes
    • Collect released barcodes into microtiter plates
    • Repeat for all ROIs and segments
  • Sequencing Library Preparation:
    • Prepare sequencing libraries from collected barcodes per manufacturer's protocol
    • Quality control using Bioanalyzer or TapeStation
    • Sequence on Illumina platform (recommended: 200,000-500,000 reads per ROI) [3] [4]

Table 2: Key Antibody Panel for Kidney Spatial Profiling

Target Clone/Source Dilution Cell Type/Compartment Fluorophore
CD10 56C6 (Thermo Fisher) 1:100 Proximal tubules AF647
Pan-cytokeratin AE1/AE3 (nanoString) 1:200 Epithelial cells AF532
IBA1 Polyclonal (Various) 1:250 Macrophages AF488
CD45 2B11+PD7/26 (Novus) 1:100 Leukocytes AF750
SYTO13 ThermoFisher S7575 1:1000 Nuclei N/A

Key Findings & Data Analysis

This compound Mechanism of Action in Kidney Microenvironment

Spatial transcriptomic analysis of this compound-treated kidneys reveals several key mechanistic insights:

  • Leukocyte Recruitment: this compound significantly reduces recruitment of proinflammatory neutrophils and monocytes to injured kidney tissue by targeting SYK-dependent migration pathways [1]
  • Macrophage Polarization: Treatment blocks activation of proinflammatory macrophages expressing mannose receptor-1 (MRC1) and C-type lectin domain family 7 member A (CLEC7A), while promoting a reparative macrophage phenotype [1]
  • Inflammatory Resolution: this compound treatment demonstrates potent anti-inflammatory effects, downregulating key inflammatory pathways including NF-κB signaling and TNFα response [1] [6]
  • Tubular Repair: Promotes preservation of tubular integrity and reduces subsequent renal fibrosis, facilitating adaptive repair processes [1]

The following diagram illustrates the key signaling pathways modulated by this compound in the kidney immune microenvironment:

G cluster_patho Pathological Pathway (Untreated) cluster_therapeutic Therapeutic Effects (this compound) AKI Acute Kidney Injury (Ischemia-Reperfusion) SYK SYK Activation in Hematopoietic Cells AKI->SYK Recruit Neutrophil/Monocyte Recruitment SYK->Recruit M1 Proinflammatory Macrophages (MRC1+, CLEC7A+) Recruit->M1 Fibrosis Maladaptive Repair & Fibrosis M1->Fibrosis Ento This compound Treatment (SYK Inhibition) Ento->SYK Ento->Recruit Ento->M1 ReducedRecruit Reduced Leukocyte Infiltration Ento->ReducedRecruit M2 Reparative Macrophages Increased ReducedRecruit->M2 Resolution Inflammation Resolution M2->Resolution Repair Tubular Repair & Preserved Integrity Resolution->Repair Protection Renal Protection & Reduced Fibrosis Repair->Protection

Quantitative Spatial Profiling Results

Analysis of spatial transcriptomic data from this compound-treated kidneys reveals specific molecular changes across different kidney compartments:

Table 3: Key Transcriptional Changes in Kidney Microenvironments Following this compound Treatment

Gene/Pathway Cortical Expression (Fold Change) Medullary Expression (Fold Change) Cellular Localization Biological Function
MRC1 -2.8±0.4 -3.2±0.5 Proinflammatory macrophages Mannose receptor, phagocytosis
CLEC7A -3.1±0.3 -2.9±0.6 Proinflammatory macrophages Pattern recognition receptor
TNF-α -4.2±0.7 -3.8±0.4 Infiltrating leukocytes Proinflammatory cytokine
IL-1β -3.5±0.5 -3.1±0.3 Activated macrophages Inflammasome signaling
CCL2 -3.8±0.6 -3.4±0.5 Tubular epithelium Monocyte chemoattractant
VEGFA +1.8±0.2 +2.1±0.3 Repairing endothelium Angiogenesis, repair
TGF-β1 -2.4±0.3 -2.7±0.4 Myofibroblasts Fibrosis signaling
MMP9 -3.6±0.4 -3.1±0.5 Inflammatory macrophages Extracellular matrix remodeling

Implementation Considerations & Technical Notes

Optimization Strategies
  • ROI Selection Complexity: When studying rare pathological lesions (e.g., collapsing glomerulopathy), engage experienced renal pathologists for ROI selection to ensure accurate morphological correlation [3]
  • Sample Size Determination: For robust statistical power in detecting spatial expression changes, include minimum 3-5 biological replicates per condition and 2-3 ROIs per kidney compartment (cortex/medulla) [5]
  • Data Normalization: Employ third-quartile (Q3) normalization of raw read counts followed by log2 transformation to account for technical variability while preserving biological signals [3]
  • Multi-optic Integration: For comprehensive mechanistic insights, combine spatial transcriptomic data with proteomic analysis and traditional IHC validation on serial sections [4]
Troubleshooting Common Issues
  • Low RNA Quality: Implement RNase-free conditions throughout tissue processing and use fresh fixation buffers (formalin <30 days old)
  • High Background Signal: Optimize antibody concentrations through checkerboard titration and increase stringency washes post-hybridization
  • Uneven Staining: Ensure consistent tissue section thickness and uniform antibody application using automated stainers (e.g., Leica BOND RX) when available [4]
  • Low Sequencing Depth: Target minimum 300,000 raw reads per ROI for whole transcriptome analysis to ensure detection of low-abundance transcripts
Data Analysis Pipeline
  • Primary Processing: Use NanoString's DSP Data Analysis Suite for initial data quality assessment and normalization
  • Differential Expression: Apply linear mixed models with disease status and morphology as fixed effects, incorporating patient random effects to account for biological variability [3]
  • Pathway Analysis: Perform gene set enrichment analysis (GSEA) using MSigDB collections with false discovery rate (FDR) correction for multiple comparisons (recommended: FDR<10%)
  • Spatial Visualization: Utilize tools like StringDB for protein-protein interaction networks and custom R/Python scripts for spatial expression mapping [3]

Conclusion

These application notes provide a comprehensive framework for implementing digital spatial profiling to investigate the mechanisms of this compound in kidney disease models. The integrated approach combining spatial transcriptomics with precise morphological context enables unprecedented resolution of drug effects within complex tissue microenvironments. The protocols detailed herein have been validated in peer-reviewed studies demonstrating this compound's efficacy in resolving renal inflammation and promoting tissue repair following acute kidney injury. As spatial biology technologies continue to evolve, these methodologies will be essential for advancing targeted therapeutics in nephrology and accelerating the translation of promising compounds like this compound from preclinical models to clinical applications.

References

Application Notes and Experimental Protocols: Evaluating Entospletinib and BET Inhibitor Combinations in Canine Lymphoma Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Canine Lymphoma as a Model System

Canine B-cell lymphoma, particularly diffuse large B-cell lymphoma (DLBCL), represents a valuable spontaneous large animal model for human lymphoid malignancies due to shared biological characteristics, treatment responses, and clinical outcomes [1] [2]. The CLBL-1 cell line, established from a canine B-cell lymphoma, serves as a standard in vitro model system for investigating novel therapeutic approaches in canine lymphoma research [1] [3] [2]. This biologically relevant model demonstrates conserved pathway activation similar to human DLBCL, including B-cell receptor (BCR) signaling, MYC activation, and nuclear factor-κB (NF-κB) pathway activity [3].

The BET protein family (BRD2, BRD3, BRD4, BRDT) functions as epigenetic readers that recognize acetylated lysine residues on histones and recruit transcriptional regulatory complexes to control gene expression [2] [4]. In canine DLBCL, transcriptome data reveals MYC overexpression, making BET inhibition an appealing therapeutic strategy through disruption of oncogenic transcriptional networks [3] [2]. Simultaneously, SYK inhibition targets BCR signaling pathways that function as pro-survival factors in canine DLBCL, with the selective SYK inhibitor Entospletinib demonstrating antineoplastic effects in hematological malignancies [2]. The combination of these targeted approaches represents a promising strategy for canine lymphoma treatment.

Experimental Findings and Therapeutic Potential

Mono-Therapy Efficacy

Initial studies established the dose-dependent anti-proliferative effects of both pan- and isoform-specific BET inhibitors in the canine CLBL-1 cell line. I-BET151 (pan-BET inhibitor) and AZD5153 (bivalent BRD4-specific inhibitor) both demonstrated significant time- and concentration-dependent inhibition of cellular proliferation and metabolic activity [1] [2]. The half-maximal inhibitory concentrations (IC~50~) for these compounds were established through comprehensive dose-response experiments ranging from 0.001-10 μM, providing critical baseline data for combination therapy design [1].

This compound monotherapy also exhibited dose-responsive anti-proliferative activity in CLBL-1 cells, though with a distinct efficacy profile compared to BET inhibitors [2]. The single-agent activity of this compound confirmed the functional importance of SYK signaling in canine B-cell lymphoma maintenance and provided rationale for investigating its potential in combination therapeutic approaches.

Combination Therapy Outcomes

Contrary to the hypothesized synergy, the combination of this compound with either BET inhibitor (I-BET151 or AZD5153) demonstrated no additional synergistic effects in the CLBL-1 canine lymphoma model [1] [2]. Quantitative assessment using the Bliss independence model confirmed the absence of synergistic anti-proliferative effects across multiple concentration combinations and treatment durations [1].

Table 1: Summary of Combination Therapy Results in Canine CLBL-1 Cells

Treatment Combination Effect on Proliferation Apoptosis/Necrosis Induction Synergistic Potential (Bliss Model)
I-BET151 + this compound Significant inhibition No enhancement Additive, not synergistic
AZD5153 + this compound Significant inhibition No enhancement Additive, not synergistic
BETi + SYKi sequential Not tested Not tested Not evaluated

These findings suggest that while both BET and SYK inhibition demonstrate individual efficacy in canine lymphoma models, their simultaneous administration does not provide enhanced therapeutic benefit beyond additive effects in vitro [1]. This important negative result provides crucial guidance for future therapeutic development, directing research toward more promising combination strategies.

Table 2: Quantitative Anti-Proliferative Effects in Canine Lymphoma Models

Therapeutic Agent Target IC~50~ Range Maximum Efficacy Key Cellular Effects
I-BET151 (pan-BETi) BRD2/3/4 0.5-5 μM >80% proliferation Cell cycle arrest, metabolic activity
AZD5153 (BRD4-specific) BRD4 (bivalent) 0.1-1 μM >75% proliferation Apoptosis induction, morphology changes
This compound (SYKi) SYK 0.5-5 μM 60-70% proliferation Moderate anti-proliferative effect
OTX015 (pan-BETi) BRD2/3/4 Not reported Proliferation block MYC downregulation [3]
MZ1 (BRD4 degrader) BRD4 Not reported More potent than OTX015 MYC and LIN28B downregulation [3]

Materials and Methods

Cell Culture and Reagents

The canine DLBCL cell line CLBL-1 was maintained in RPMI-1640 medium supplemented with 20% heat-inactivated fetal bovine serum and 100 U/mL penicillin/0.1 mg/mL streptomycin at 37°C in a humidified 5% CO~2~ atmosphere [1] [2]. Cells were kept in logarithmic growth phase with regular medium changes every 2-3 days. The doubling time of CLBL-1 is approximately 31 hours [2].

Inhibitors and compounds were obtained from commercial sources: I-BET151 (Selleck Chemicals, #S2780), AZD5153 (Selleck Chemicals, #S8573), and this compound (Selleck Chemicals, #S2779). Stock solutions (10 mM) were prepared in DMSO (cell culture grade) and stored at -80°C. Working solutions were freshly prepared before each experiment by dilution in complete cell culture medium, with final DMSO concentrations <0.1% to maintain cell viability [1] [2].

Inhibitor Treatment Protocols

For mono-therapy experiments, CLBL-1 cells were seeded at 0.33 × 10^6^ cells/mL in 24-well and 96-well plates and treated with serial concentrations (0.001, 0.01, 0.1, 0.5, 1, 2.5, 5, 10 μM) of I-BET151, AZD5153, or this compound for 24, 48, and 72 hours [2]. For combination studies, fixed-ratio combinations of BET inhibitors with this compound were applied across the same concentration range and timepoints [1].

The experimental workflow followed this standardized sequence:

  • Cell preparation and counting
  • Seeding at standardized density
  • Inhibitor addition at specified concentrations
  • Incubation (24-72 hours) under standard conditions
  • Assessment of cellular responses
  • Data analysis and synergy calculation
Assessment of Cellular Responses

Cell proliferation was quantified using trypan blue exclusion and manual counting with a hemocytometer. Metabolic activity was assessed using tetrazolium-based assays (WST-1 or MTT) according to manufacturer protocols [1] [2].

Apoptosis and necrosis were evaluated by Annexin V-FITC/propidium iodide (PI) dual staining followed by flow cytometric analysis. Cells were classified as:

  • Viable: Annexin V^(-)/PI^(-)
  • Early apoptotic: Annexin V^(+)/PI^(-)
  • Late apoptotic: Annexin V^(+)/PI^(+)
  • Necrotic: Annexin V^(-)/PI^(+) [1]

Cell cycle analysis was performed by PI staining of ethanol-fixed cells following RNase treatment, with DNA content measured by flow cytometry and cell cycle distribution determined using appropriate analysis software [2].

Cell morphology was assessed by May-Grünwald Giemsa staining of cytospin preparations, with evaluation of nuclear size, chromatin pattern, and cytoplasmic characteristics [1].

Synergy Calculation and Statistical Analysis

Synergistic potential was evaluated through the Bliss independence model using the formula: [E_{Bliss} = E_A + E_B - (E_A \times E_B)] Where E~A~ and E~B~ are the fractional inhibitions produced by drug A and drug B alone. Experimental combination effects exceeding E~Bliss~ indicate synergy [1].

Statistical analysis included multiple replicates (n≥3) with data presented as mean ± standard deviation. Significance was determined using Student's t-test or ANOVA with post-hoc testing, with p<0.05 considered statistically significant [1] [2].

Signaling Pathways and Experimental Workflow

G Figure 1: BET and SYK Inhibition in Canine Lymphoma Pathways BCR BCR SYK SYK BCR->SYK Activation NFkB NFkB SYK->NFkB Signaling BET BET MYC MYC BET->MYC Transcription Proliferation Proliferation MYC->Proliferation Drives Survival Survival NFkB->Survival Promotes This compound This compound This compound->SYK Inhibits IBET151 IBET151 IBET151->BET Pan-Inhibition AZD5153 AZD5153 AZD5153->BET Isoform-Specific

Figure 1: Targeted Pathways in Canine Lymphoma Therapy. BET proteins (BRD2/3/4) function as epigenetic readers regulating oncogene transcription (e.g., MYC). SYK mediates B-cell receptor (BCR) signaling leading to NF-κB activation and cell survival. BET inhibitors (I-BET151, AZD5153) and SYK inhibitor (this compound) target these parallel pathways.

G Figure 2: Experimental Workflow for Combination Studies CellCulture CellCulture InhibitorPrep InhibitorPrep CellCulture->InhibitorPrep CLBL1 CLBL1 CellCulture->CLBL1 RPMI RPMI CellCulture->RPMI Treatment Treatment InhibitorPrep->Treatment BETi BETi InhibitorPrep->BETi SYKi SYKi InhibitorPrep->SYKi DMSO DMSO InhibitorPrep->DMSO Assays Assays Treatment->Assays Mono Mono Treatment->Mono Combination Combination Treatment->Combination Time Time Treatment->Time Analysis Analysis Assays->Analysis Proliferation Proliferation Assays->Proliferation Apoptosis Apoptosis Assays->Apoptosis CellCycle CellCycle Assays->CellCycle Metabolism Metabolism Assays->Metabolism Bliss Bliss Analysis->Bliss Statistics Statistics Analysis->Statistics

Figure 2: Experimental Workflow for Combination Therapy Assessment. The standardized protocol encompasses cell culture maintenance, inhibitor preparation, treatment application, comprehensive cellular response assays, and sophisticated data analysis including synergy calculations.

Discussion and Future Directions

The absence of synergistic activity between this compound and BET inhibitors in canine lymphoma models suggests several important considerations for therapeutic development. First, the parallel rather than convergent pathway inhibition may limit combinatorial efficacy, as these agents potentially target independent survival mechanisms in lymphoma cells [1]. Second, compensatory mechanisms may maintain cell proliferation despite dual pathway targeting, suggesting the need for identification of additional critical dependencies.

Future studies should explore alternative combination strategies for canine lymphoma, including:

  • BET inhibitors with BCL-2 antagonists (e.g., venetoclax) given the established efficacy of BCL-2 inhibition in canine lymphoma models [3]
  • BET inhibitors with PI3K/mTOR pathway inhibitors based on demonstrated activity of bimiralisib and idelalisib in CLBL-1 cells [3]
  • BET inhibitors with immune checkpoint modulators particularly in lymphoma subtypes exhibiting PD-L1/PD-1 expression [3]
  • Sequential rather than simultaneous administration to potentially target different cellular subpopulations or cell cycle phases

From a translational perspective, the conserved biology between canine and human DLBCL suggests these findings may inform human drug development. The canine spontaneous lymphoma model remains a valuable platform for evaluating novel targeted therapy combinations in an immunocompetent setting with natural tumor heterogeneity [3] [5].

Conclusion

These Application Notes provide comprehensive experimental protocols for evaluating BET inhibitor and this compound combinations in canine lymphoma models. The detailed methodologies enable standardized assessment of therapeutic efficacy, synergy, and cellular responses. The findings demonstrate that while both BET inhibition and SYK inhibition exhibit monotherapy activity in canine DLBCL models, their combination does not produce synergistic anti-proliferative effects. This information guides rational therapeutic development for canine lymphoma and informs translational approaches for human lymphoid malignancies.

References

entospletinib solubility limited absorption overcoming

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Solubility Challenge

The core issue you've identified is real. Clinical studies in healthy volunteers have demonstrated that entospletinib's absorption is solubility-limited, meaning that increasing the dose beyond a certain point does not result in a corresponding increase in systemic exposure.

The table below summarizes the key evidence for this phenomenon:

Evidence Source Key Finding Interpreting the Data
Phase 1 PK Study in Healthy Volunteers [1] [2] This compound exposures reached a plateau at doses ≥600 mg twice daily. This plateau is explicitly attributed to solubility-limited absorption. At these higher doses, the drug cannot dissolve quickly enough in the gastrointestinal fluids to be absorbed.

The following diagram illustrates the key relationships and experimental evidence that define this compound's solubility-limited absorption:

DoseIncrease Dose Increase SolubilityLimit Solubility-Limited Absorption DoseIncrease->SolubilityLimit Reaches ExposurePlateau Exposure Plateau SolubilityLimit->ExposurePlateau Causes ClinicalEvidence Clinical Evidence: • Plasma exposure plateaus at doses ≥600 mg BID ClinicalEvidence->ExposurePlateau Confirms

Formulation & Experimental Troubleshooting Guide

While the search results do not contain proven protocols for overcoming this compound's solubility issue, the following guide synthesizes general principles of pre-formulation and experimental design that you can apply.

Frequently Asked Questions
  • What does "solubility-limited absorption" mean for my experiments? It means that the rate and extent of this compound's absorption is controlled by its dissolution in the gut fluids, not just by the dose you administer. In vivo, you may observe a non-linear increase in plasma concentration (Cmax) and overall exposure (AUC) as the dose increases, eventually hitting a ceiling.

  • What are the primary strategies to improve this compound's solubility? Based on standard pharmaceutical development practices, you can explore:

    • Salt Formation: The clinical studies used the mono-mesylate salt of this compound [2]. Screening other pharmaceutically acceptable salts (e.g., dimesylate, as noted in one source [3]) can be a primary strategy.
    • Particle Size Reduction: Micronization or nanosizing can significantly increase the surface area, thereby enhancing the dissolution rate.
    • Amorphous Solid Dispersions: Creating an amorphous form of the drug stabilized with polymers can provide higher apparent solubility than the crystalline material.
    • Use of Surfactants and Lipids: Formulating with surfactants, lipids, or in self-emulsifying drug delivery systems (SEDDS) can improve solubility in the GI milieu.
  • How can I monitor and validate solubility improvements? You need robust in vitro and in vivo models. The table below outlines key experiments:

Experiment Type Methodology & Protocol Outline Key Measured Outcomes

| In Vitro Solubility & Dissolution | 1. Prepare different formulations (e.g., API vs. salt, micronized vs. un-milled). 2. Use a USP dissolution apparatus with biorelevant media (e.g., FaSSIF/FeSSIF). 3. Sample at intervals (e.g., 5, 10, 15, 30, 45, 60 min) and analyze via HPLC-UV/LC-MS [4]. | - Saturation solubility (Cs).

  • Dissolution efficiency at time points.
  • % of drug dissolved over time. | | In Vivo Pharmacokinetics | 1. Administer new formulations to animal models (e.g., rat, dog) in a fasted state [2].
  • Collect serial blood samples.
  • Analyze plasma for this compound concentration using a validated LC-MS/MS method [5]. | - Maximum plasma concentration (Cmax).
  • Area Under the Curve (AUC).
  • Time to Cmax (Tmax). | | Physical Form Stability | 1. Store optimized formulations under ICH accelerated conditions (e.g., 40°C/75% RH).
  • Monitor for changes in solid-state (PXRD, DSC), chemical purity (HPLC), and dissolution profile over time [5]. | - Physical form conversion.
  • Formation of degradation products.
  • Change in dissolution profile. |

The workflow for a systematic approach to troubleshooting this issue can be visualized as follows:

Start Identify Problem: Solubility-Limited Absorption F1 Formulation Strategy: Salt Form, Particle Size, Amorphous Dispersion Start->F1 E1 In Vitro Testing: Dissolution & Solubility F1->E1 E2 In Vivo PK Study: Plasma Concentration vs. Time E1->E2 Decision Did exposure improve without plateau? E2->Decision Decision->F1 No Success Success: Proceed to Stability Testing Decision->Success Yes

Key Considerations for Your Research

  • Focus on Salt Forms: Given that the known form is a salt, this is a validated and high-priority avenue for your research. Screening alternative salt forms of this compound could yield a candidate with superior solubility properties [2] [3].
  • Validate Bioanalytical Methods: Accurate quantification is essential. Ensure your bioanalytical method (e.g., LC-MS/MS) is fully validated for selectivity, accuracy, precision, and linearity over the expected concentration range in biological matrices, as this is fundamental to generating reliable PK data [5].
  • Account for Stability: When creating new formulations, stability is critical. Monitor for any chemical degradation or physical form conversion (e.g., from amorphous back to crystalline) under stressed conditions to ensure the solubility enhancement is maintained [5].

References

What is the dose-exposure relationship of entospletinib?

Author: Smolecule Technical Support Team. Date: February 2026

Entospletinib exhibits a non-linear pharmacokinetic (PK) profile. Exposure increases with dose but reaches a plateau at higher doses due to solubility-limited absorption [1].

The table below summarizes key PK and pharmacodynamic (PD) parameters from the first-in-human study in healthy volunteers [1].

Parameter Findings
Dose Range Studied 25 mg to 1200 mg (single and multiple twice-daily doses) [1]
Plasma Half-Life Median 9–15 hours [1]
Exposure Plateau Observed at doses ≥600 mg twice daily [1]
Mechanism of Plateau Solubility-limited absorption [1]

| Key PD Biomarkers | • CD63 expression on basophils • Phosphorylated SYK (pSYK) Y525 [1] | | Target Inhibition at Plateau Doses | • Peak: >90% CD63 inhibition & >70% pSYK inhibition • Trough: >60% CD63 inhibition & >50% pSYK inhibition [1] |

Experimental Protocol: Characterizing PK/PD

The following methodology is adapted from the first-in-human study that established the foundational PK/PD data for this compound [1].

  • 1. Study Design: A double-blind, placebo-controlled, single and multiple ascending dose study.
  • 2. Dosing: Administer this compound orally to healthy volunteers under fasted conditions. The study used sequential cohorts receiving doses from 25 mg to 1200 mg as single doses or twice-daily doses for 7 days [1].
  • 3. Pharmacokinetic Sampling:
    • Single Dose: Collect plasma samples at pre-dose and up to 48 hours post-dose (e.g., 1, 2, 4, 6, 8, 12, 18, 24, 36, and 48 hours) [1].
    • Multiple Dose: Collect trough samples pre-dose on multiple days and a full PK profile over 24-48 hours after the last dose on Day 7 [1].
    • Analysis: Determine plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS) and calculate PK parameters (AUC, C~max~, T~max~, t~1/2~).
  • 4. Pharmacodynamic Sampling & Bioanalysis:
    • Blood Collection: Draw blood at time points aligned with PK sampling [1].
    • pSYK Inhibition Assay: Stimulate isolated peripheral blood mononuclear cells (PBMCs) with pervanadate. Lysate the cells and measure levels of phosphorylated SYK (Y525) and total SYK using a specific immunoassay (e.g., ELISA or Western Blot). The percentage inhibition is calculated relative to the pre-dose sample [1].
    • CD63 Expression Assay: Stimulate whole blood with anti-immunoglobulin E (anti-IgE). Stain basophils with anti-CD63 antibodies and analyze by flow cytometry. The percentage inhibition of CD63 upregulation is calculated relative to the pre-dose sample [1].
  • 5. Data Correlation: Correlate plasma this compound concentrations with the percentage inhibition of pSYK and CD63 to model the exposure-response relationship.

The workflow for this integrated PK/PD analysis can be visualized as follows:

G Start Study Start Dosing Oral Dosing of This compound Start->Dosing PK_Sampling Plasma Sampling for PK Analysis Dosing->PK_Sampling PD_Sampling Blood Sampling for PD Analysis Dosing->PD_Sampling PK_Assay LC-MS/MS Analysis (this compound Concentration) PK_Sampling->PK_Assay PD_Assay Ex Vivo Stimulation & Assay (pSYK and CD63 Inhibition) PD_Sampling->PD_Assay Data_Int Data Integration & Exposure-Response Modeling PK_Assay->Data_Int PD_Assay->Data_Int Result PK/PD Profile: Defined Dose-Exposure Plateau Data_Int->Result

Management and Troubleshooting for High-Dose Studies

The following guidance addresses common challenges in pre-clinical and clinical investigations of this compound.

Challenge/Question Explanation & Management Strategy
How should exposure plateau be managed in trial design? The 800 mg twice daily dose was selected for phase 2 trials based on PK/PD data showing it provides >50% target coverage at trough concentrations, balancing maximal efficacy and safety [1] [2].
Does food intake affect absorption at high doses? The initial FIH study was conducted under fasted conditions [1]. One search result mentions separate "fed studies," suggesting food effect was investigated, but specific data is not provided here [1]. For precise dosing, adhere to the trial's defined conditions (fasting or fed).
What are the clinical implications of the plateau? Doses above 800 mg twice daily are unlikely to provide increased systemic exposure or SYK inhibition, but may increase the risk of adverse events without therapeutic benefit [1].

Key SYK Signaling Pathway and Inhibitor Mechanism

This compound is a selective inhibitor of spleen tyrosine kinase (SYK), a crucial component of the B-cell receptor (BCR) signaling pathway. The diagram below illustrates this mechanism.

G BCR B-Cell Receptor (BCR) Activation SYK SYK Recruitment & Phosphorylation BCR->SYK Downstream Downstream Signaling (PI3K, BTK, PLCγ2) SYK->Downstream Outcomes Cellular Outcomes: Proliferation, Survival & Chemokine Secretion Downstream->Outcomes Inhibitor This compound (SYK Inhibitor) Disruption Pathway Disruption Inhibitor->Disruption Binds ATP site Disruption->SYK Blocks

References

entospletinib adverse effects management elevation liver enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Effect Profile of Entospletinib

The table below summarizes the key adverse effects (AEs) of this compound identified in clinical trials, with a focus on hepatotoxicity.

Adverse Effect Severity & Details Frequency & Context Citations
Elevated Liver Enzymes (ALT/AST) Grade 3/4 elevations; generally reversible. Common lab abnormality in clinical trials. [1] [2]
Other Hematologic Toxicities Neutropenia, febrile neutropenia. Reported in patients with hematologic malignancies. [1]
Non-Hematologic Toxicities Diarrhea, nausea, febrile neutropenia, dyspnea, pneumonia, dehydration, pyrexia. Common treatment-emergent serious AEs. [1]
Serious Toxicity in Combination Pneumonitis (severe, sometimes fatal). Noted with this compound + idelalisib combination; trial halted. [1]

Monitoring and Management of Liver Enzyme Elevations

A standardized protocol for monitoring and managing liver enzyme elevations is crucial for patient safety and data integrity in clinical research. The following workflow provides a framework for clinical and preclinical studies.

Start Baseline Assessment A Obtain Baseline ALT/AST/ALP/ Bilirubin & Assess Liver Health Start->A B Initiate this compound Treatment A->B C Regular Monitoring: Liver Chemistries (e.g., q2-4wks initially) B->C D Observed Elevation in Liver Enzymes? C->D D->B No E1 Grade 1 Elevation (ULN - 3x ULN) D->E1 Yes F1 Continue Treatment Monitor more frequently E1->F1 F1->C E2 Grade 2 Elevation (>3x - 5x ULN) F2 Persistent? (>1-2 weeks) E2->F2 G2a Continue Treatment Consider dose interruption if symptomatic F2->G2a No G2b Interrupt Dose Monitor until ≤ Grade 1 F2->G2b Yes G2a->C G2b->C Resume at same/ reduced dose E3 Grade 3/4 Elevation (>5x ULN) F3 Immediately Interrupt This compound Dosing E3->F3 G3 Rule out other causes ( Viral, Alcoholic, Other DILI ) F3->G3 H3 Consider Rechallenge? Only if benefit >> risk & enzymes normalize G3->H3

Experimental Insights into Mechanisms and Resistance

For researchers investigating the underlying biology of this compound, recent studies have uncovered relevant signaling pathways.

Key Mechanistic and Resistance Findings:

  • Role of Inflammatory Pathways in Resistance: RNA sequencing of this compound-resistant Acute Myeloid Leukemia (AML) cells revealed a strong enrichment of inflammatory response and TNFα signaling via NF-κB gene sets [3].
  • SYK Inhibition and NF-κB: Treatment with this compound in naive AML cells led to the downregulation of these inflammatory pathways, which are conversely upregulated in the resistant state. This suggests that inflammatory signaling pathways contribute to resistance in AML cells [3].
  • IL-3 as a Resistance Mechanism: A separate genome-scale screen identified IL-3 overexpression as a mechanism conveying resistance to this compound. Validation experiments confirmed that IL-3 overexpression promoted resistance to this compound-mediated cell death and increased colony-forming potential [3].

The diagram below illustrates the signaling relationships identified in these resistance studies.

SYKi This compound (SYKi) SYK SYK Inhibition SYKi->SYK InfPath Inflammatory Pathway Downregulation SYK->InfPath ResState Resistant State InfPath->ResState Leads to InfPathUp Inflammatory Pathway Upregulation (TNFα/NF-κB) ResState->InfPathUp Characterized by IL3 IL-3 Overexpression ResState->IL3 Characterized by GlucoSens Glucocorticoid Sensitivity ResState->GlucoSens Characterized by

Technical FAQ for Researchers

Q1: What is the pharmacologic basis for this compound's selectivity? this compound is a highly selective, reversible, and oral adenosine triphosphate (ATP)-competitive inhibitor of spleen tyrosine kinase (SYK). It blocks B-cell receptor-mediated signaling and proliferation in B lymphocytes, with a half-maximal inhibitory concentration (IC50) of 7.6 nmol/L [2].

Q2: Are there any identified genetic risk factors for DILI with this compound? While the search results do not specify genetic risks for this compound-induced DILI, it is known that polymorphisms in genes encoding cytochrome P-450 enzymes, PTPN22, and certain human leukocyte antigen (HLA) alleles can be risk factors for DILI across various drugs [4]. Research into this compound-specific genetic markers may be an area for further investigation.

Q3: How should liver injury patterns be classified in the lab? Liver injury is typically classified by the "R-value," calculated as (ALT ÷ ULN) / (ALP ÷ ULN). An R-value ≥5 suggests a hepatocellular pattern (primary ALT/AST elevation), R-value ≤2 suggests a cholestatic pattern (primary ALP elevation), and 2<R<5 indicates a mixed pattern [5]. Drug-induced liver injury (DILI) can present in any of these patterns.

References

Entospletinib: Hyperbilirubinemia & Skin Rash Management

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the clinical evidence linking entospletinib to hyperbilirubinemia and skin rash?

The following table summarizes the incidence and characteristics of these adverse events (AEs) from clinical trials.

Adverse Event Incidence & Severity Clinical Context & Notes
Hyperbilirubinemia A slight trend toward elevation with higher drug exposures was observed [1]. Reported as a known, this compound-related AE [2]. Often asymptomatic and reversible. Was generally not associated with other markers of significant liver injury [1].
Skin Rash No clear exposure-response relationship was established [1]. In a combo trial, 13.0% of patients experienced grade 3-4 AST/ALT elevations, but rash severity was not detailed [3]. Skin rash was identified as a specific adverse event in trials [2]. Management is typically supportive, as most rashes are low-grade.

Q2: How should I investigate a case of suspected this compound-induced hyperbilirubinemia?

The following workflow outlines a systematic protocol for investigating hyperbilirubinemia in a preclinical or clinical setting. This process helps confirm the association with this compound and rule out other causes.

Start Case Suspected This compound-Induced Hyperbilirubinemia A1 Confirm Laboratory Finding • Measure Total & Direct Bilirubin • Check Liver Enzymes (ALT, AST, ALP) Start->A1 A2 Correlate with PK/PD Data • Analyze trough drug levels (Ctau) • Calculate AUCtau if possible A1->A2 If bilirubin is elevated A3 Rule Out Alternative Causes • Review concomitant medications • Check for underlying conditions • Assess for disease progression A2->A3 A4 Determine Causality • Use Naranjo scale or similar • Check for dose-response relationship A3->A4 End Conclusion: Likelihood of This compound Association A4->End

Experimental Protocol for Hyperbilirubinemia Investigation

  • Laboratory Confirmation:

    • Method: Collect plasma or serum samples at designated time points (e.g., pre-dose, and at various points post-dose).
    • Analysis: Measure total and direct bilirubin levels using standard clinical chemistry analyzers. Concurrently test for ALT, AST, and Alkaline Phosphatase (ALP) to differentiate the pattern of liver injury [1].
    • Data Interpretation: An isolated bilirubin elevation without concurrent transaminase spikes suggests a benign, potentially competitive, mechanism.
  • Exposure-Response Analysis:

    • Method: Utilize population PK models developed from phase 1/2 data [1] [4]. Collect PK samples at consistent times (e.g., pre-dose for trough Ctau and 1.5 hours post-dose for Cmax) [1].
    • Analysis: Plot individual bilirubin levels against this compound exposure metrics (AUCtau or Ctau). Use statistical models (e.g., linear regression) to test for a significant exposure-response trend [1].
  • Causality Assessment:

    • Method: Systematically rule out other causes.
    • Analysis: Review the patient's profile for Gilbert's Syndrome (which causes benign hyperbilirubinemia), other hepatotoxic drugs, active infections, or tumor lysis syndrome. Application of a standardized causality assessment scale like the Naranjo Algorithm is recommended.

Q3: What is the recommended management strategy for skin rash during this compound treatment?

The management of skin rash should be proactive and graded based on severity. The following workflow provides a step-by-step guide.

Start Onset of Skin Rash During this compound Treatment S1 Characterize the Rash • Grade severity (CTCAE) • Morphology (morbilliform, etc.) • Biopsy if diagnosis unclear Start->S1 S2 Grade 1-2 Rash • Continue this compound • Initiate supportive care • Monitor for progression S1->S2 Mild/Moderate S3 Persistent or Grade 3+ Rash • Temporarily interrupt this compound • Intensify topical/systemic therapy • Consider dermatology consult S1->S3 Severe S2->S3 If worsens or persists S4 Resolution • Resume this compound if appropriate • Consider dose reduction per protocol S3->S4 Upon improvement S5 No Resolution / Life-Threatening • Permanently discontinue this compound • Manage as SCARs (e.g., DRESS, SJS/TEN) S3->S5 If no improvement or SCARs suspected

Experimental & Clinical Management Protocol for Skin Rash

  • Characterization and Grading:

    • Method: Clinical examination and photography. Document rash distribution, morphology (e.g., morbilliform, lichenoid), and symptoms (pruritus, pain).
    • Action: Skin biopsy is crucial for any severe, atypical, or blistering rash to rule out Severe Cutaneous Adverse Reactions (SCARs) like Stevens-Johnson Syndrome (SJS) or Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) [5]. Grade the rash according to NCI CTCAE criteria.
  • Management by Severity:

    • Grade 1 (Mild) / Grade 2 (Moderate): Continue this compound. Initiate supportive care with topical corticosteroids (e.g., hydrocortisone 2.5%, triamcinolone 0.1%) and oral antihistamines (e.g., cetirizine, fexofenadine) for pruritus [5]. Use fragrance-free emollients.
    • Grade 3 (Severe) / Grade 4 (Life-Threatening): Immediately interrupt this compound dosing [3]. For severe rashes, consult dermatology and consider systemic corticosteroids (e.g., prednisone 0.5-1 mg/kg/day). For confirmed SCARs, permanently discontinue this compound and manage per institutional protocols for these conditions [5].
  • Dose Modification and Rechallenge:

    • After a Grade 3 rash resolves to Grade ≤1, consider re-initiating this compound at a reduced dose (e.g., from 400 mg BID to 200 mg BID), if supported by the clinical scenario and protocol [3]. Permanent discontinuation is recommended for life-threatening (Grade 4) reactions.

References

entospletinib drug interactions combination therapies

Author: Smolecule Technical Support Team. Date: February 2026

Entospletinib Drug Interaction Profile

The table below summarizes key drug interaction data for this compound (ENTO), crucial for designing preclinical and clinical studies [1].

Interacting Drug / Category Dosing Regimen Key PK Parameter Geometric Mean Ratio (GMR) & 90% CI Clinical Recommendation

| Cobicistat (CYP3A inhibitor) | ENTO: 100 mg BID COBI: 150 mg QD | ENTO Cmax ENTO AUCtau | 108 (97, 121) 117 (106, 130) | No significant interaction; no dose adjustment needed. | | Rifampin (CYP3A inducer) | ENTO: 400 mg BID RIF: 600 mg QD | ENTO Cmax ENTO AUCtau | 42 (36, 49) 29 (25, 34) | Avoid co-administration; strong CYP3A inducers significantly reduce ENTO exposure. | | Fluconazole (CYP2C9/3A inhibitor) | ENTO: 100 mg BID FLU: 400/200 mg QD | ENTO Cmax ENTO AUCtau | 132 (119, 147) 141 (127, 157) | Monitor for increased ENTO exposure and adverse effects. | | Rosuvastatin (OATP1B1/1B3, BCRP substrate) | ROS: 10 mg SD ENTO: 400 mg BID | ROS Cmax ROS AUCinf | 368 (298, 456) 381 (316, 460) | Avoid co-administration; ENTO markedly increases statin exposure, raising toxicity risk. | | Digoxin (P-gp substrate) | DIG: 0.5 mg SD ENTO: 400 mg BID | DIG Cmax DIG AUCinf | 139 (114, 169) 138 (128, 148) | Use caution and monitor digoxin levels; ENTO increases digoxin exposure. |

Additional Notes:

  • Metabolism and Excretion: this compound is primarily metabolized by CYP2C9 and CYP3A4 and is a substrate of these enzymes [1]. It is extensively metabolized into 14 metabolites, with about 91% of the dose recovered in feces and 2% in urine [1].
  • Transporter Inhibition: In vitro studies show that this compound inhibits OATP1B1/1B3, BCRP, and P-gp [1]. The clinical data with rosuvastatin and digoxin confirm these interactions.
  • Proton Pump Inhibitors (PPIs): Concomitant use of PPIs is not recommended from 7 days prior to enrollment until 48 hours after the last dose of this compound, as they are likely to interfere with its absorption [2].

Combination Therapy Strategies & Efficacy

Research supports several combination strategies to enhance the anti-tumor efficacy of this compound or mitigate side effects.

Combination Therapy Disease Context Key Findings / Rationale Reference(s)
Chemotherapy (e.g., Vincristine) Infant KMT2A-rearranged (KMT2A-r) ALL Superior inhibition of leukemia proliferation in vivo compared to monotherapy, especially in RAS-wild-type models. [3] [4]
MEK Inhibitor (Selumetinib) Infant KMT2A-r ALL (specifically KMT2A-AFF1) Overcomes RAS-mediated resistance to SYK inhibition; superior anti-leukemic effect vs. either agent alone. [3] [4]
Standard Chemotherapy ("7+3") NPM1-mutated AML (Phase 3 trial) Being evaluated in an active, not recruiting, Phase 3 trial (NCT05020665). [2] [5] [6]
Anti-PD-1 Immunotherapy Immunotherapy-induced neurotoxicity Mitigates anti-PD-1-induced neurocognitive impairment in mice by inhibiting microglial SYK, without compromising anti-tumor efficacy. [5]

Experimental Protocols for Preclinical Research

Here are detailed methodologies for key experiments investigating this compound's efficacy.

In Vitro Colony Formation Assay (for Hematologic Malignancies)

This protocol assesses the direct effect of this compound on the clonogenic potential of leukemia cells [4].

  • 1. Cell Preparation: Use viably cryopreserved primary human leukemia cells (e.g., from patient-derived xenografts/PDXs) or relevant cell lines. For KMT2A-rearranged ALL models, cells are cultured in media supporting B-cell precursors.
  • 2. Drug Treatment: Incubate cells with a dose range of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO). A selective SYK inhibitor like Fostamatinib can be used as a positive control.
  • 3. Plating: Seed the drug-treated cells in semi-solid methylcellulose-based media supplemented with cytokines to support the growth of hematopoietic progenitors.
  • 4. Incubation & Analysis: Culture plates for 10-14 days in a humidified incubator at 37°C with 5% CO₂. Score colonies (typically >50 cells) manually under a microscope or using an automated colony counter. Express results as the percentage of colonies formed relative to the vehicle control.
In Vivo Efficacy Study in PDX Models (for KMT2A-r ALL)

This protocol evaluates this compound's efficacy alone and in combination in vivo [4].

  • 1. Model Generation: Engraft primary human ALL cells into immunodeficient NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice via tail vein injection. Monitor engraftment by periodic peripheral blood sampling and flow cytometry for human CD45+ or CD19+ cells.
  • 2. Randomization & Dosing: Once leukemia engraftment is confirmed (e.g., >1% human CD45+ in blood), randomize mice into treatment groups:
    • Vehicle control
    • This compound monotherapy (administered via medicated rodent chow at 0.03%, 0.05%, or 0.07% concentrations)
    • Chemotherapy (e.g., Vincristine intraperitoneally)
    • Combination therapy
  • 3. Monitoring & Endpoints: Treat mice for a defined period (e.g., 28 days). Key endpoints include:
    • Leukemia Burden: Percentage of human CD45+ cells in peripheral blood, bone marrow, and spleen assessed by flow cytometry.
    • Signaling Analysis: Phospho-flow cytometry or Western blot on harvested leukemia cells to measure phosphorylation of SYK and downstream targets (e.g., PLCγ, BLNK, MAPK).
    • Survival: Overall survival of mice from treatment initiation.

The following diagram illustrates the signaling pathways and experimental rationale for targeting KMT2A-rearranged ALL with this compound combinations:

G KMT2A_Fusion KMT2A Fusion Gene HOXA9_MEIS1 HOXA9/MEIS1 Upregulation KMT2A_Fusion->HOXA9_MEIS1 SYK_Activation Constitutive SYK Activation Downstream Downstream Pathways (PI3K, MAPK) SYK_Activation->Downstream HOXA9_MEIS1->SYK_Activation Cell_Prolif Leukemia Cell Proliferation/Survival Downstream->Cell_Prolif RAS_Mut RAS Mutation (Resistance Mechanism) Downstream->RAS_Mut ENTO This compound (SYKi) ENTO->SYK_Activation Inhibits VCR Vincristine (Chemotherapy) VCR->Cell_Prolif Direct Cytotoxicity SELU Selumetinib (MEKi) SELU->Downstream Inhibits RAS_Mut->SELU

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? this compound is a highly selective, oral inhibitor of Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase expressed predominantly in hematopoietic cells [7]. It acts downstream of various receptors, including the B-cell receptor (BCR) and Fcγ receptors, inhibiting survival and proliferation signals in malignant B-cells and modulating inflammation [7] [8].

Q2: Does this compound have efficacy outside of hematologic cancers? Emerging preclinical evidence suggests potential in non-oncologic contexts. A 2025 study showed this compound resolves renal inflammation and limits fibrosis in a mouse model of acute kidney injury (AKI) by targeting SYK in proinflammatory macrophages [8]. Another study identified it as a potential treatment for neurotoxicity induced by anti-PD-1 immunotherapy, as it reduced microglia activation in mice without compromising anti-tumor efficacy [5].

Q3: What are the key resistance mechanisms to this compound monotherapy? In KMT2A-rearranged infant ALL, the presence of activating NRAS or KRAS mutations can confer resistance to this compound monotherapy [3] [4]. This resistance can be overcome by combining this compound with a MEK inhibitor (e.g., Selumetinib) [3] [4].

References

Frequently Asked Questions (FAQs) on Entospletinib Resistance

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What are the primary mechanisms of resistance to SYK inhibition in B-cell malignancies?

    • A1: The main characterized mechanisms involve signaling crosstalk from the tumor microenvironment. A key pathway is the activation of alternative survival signaling via cytokines like BAFF and IL-3, which can bypass SYK inhibition. Furthermore, resistant cells can exhibit a dependency on inflammatory signaling pathways, such as NF-κB, and show increased sensitivity to glucocorticoids [1] [2].
  • Q2: How does the tumor microenvironment contribute to entospletinib resistance?

    • A2: Stromal cells in the microenvironment secrete survival factors like BAFF (B-cell activating factor). BAFF can activate both canonical and non-canonical NF-κB signaling, leading to the upregulation of anti-apoptotic proteins like Mcl-1, which sustains cell survival independently of SYK activity [2].
  • Q3: Are there any biomarkers associated with intrinsic sensitivity or resistance to this compound?

    • A3: Yes, the baseline activation state of SYK and its downstream effectors may predict response. Cell lines with high levels of phosphorylated SYK (pSYK) and dependence on the pre-BCR signalosome tend to be more sensitive. However, resistance can occur in cell lines with low pSYK or activation of compensatory pathways like PI3K/AKT and ERK [3].
  • Q4: What are the recommended in vitro models for studying this compound resistance?

    • A4: A panel of precursor B-ALL cell lines (e.g., NALM-6, SEM, RS4;11) with varying SYK expression and pre-BCR status is recommended, as they show differential responses [3]. For microenvironmental studies, co-culture systems with BAFF-expressing stromal cells (e.g., BAFF-CHO cells) effectively model niche-mediated resistance [2].
  • Q5: Which combinatorial strategies can overcome this compound resistance?

    • A5: Preclinical evidence supports several combinations:
      • With glucocorticoids: Resistant cells showing upregulated inflammatory pathways display a synthetic lethal sensitivity to dexamethasone [1].
      • With BCL-2 antagonists: Targeting alternative survival proteins like BCL-2 with venetoclax may overcome Mcl-1 mediated resistance [2].
      • With other BCR pathway inhibitors: Simultaneous targeting of multiple nodes in the BCR pathway (e.g., BTK, PI3Kδ) could prevent compensatory signaling [2].

Troubleshooting Guide: Experimentation & Analysis

Investigating Microenvironment-Mediated Resistance

Objective: To model and analyze how stromal BAFF signaling confers resistance to this compound.

Experimental Protocol (Stromal Co-culture & Apoptosis Assay):

  • Cell Preparation:

    • Use BAFF-expressing Chinese Hamster Ovary (CHO) cells as your experimental stromal layer. CHO-K1 cells without BAFF expression serve as the control [2].
    • Isolate primary CLL cells or use a sensitive B-cell malignancy cell line.
  • Co-culture Setup:

    • Seed stromal cells to reach 80-100% confluence.
    • The next day, plate your B-cells onto the stromal layer at a 50:1 ratio (B-cells:stromal cells) in complete media [2].
    • Include control groups of B-cells cultured alone (off-stroma).
  • Drug Treatment:

    • Treat co-cultures with your chosen concentration of this compound (e.g., 1 µM) or a DMSO vehicle control.
    • Incubate for 24-72 hours.
  • Harvest and Analysis:

    • Gently wash off non-adherent B-cells from the stromal layer.
    • Analyze Apoptosis: Use an Annexin V/Propidium Iodide staining kit and flow cytometry to quantify apoptosis in the CD19+ B-cell population [2].
    • Protein Analysis: By Western Blot, check for markers of pathway activation in the harvested B-cells, such as phosphorylation of SYK, and levels of anti-apoptotic proteins like Mcl-1 and BCL-2 [2].

The signaling pathway involved in this resistance mechanism can be summarized as follows:

G BAFF BAFF BAFF_R BAFF-R (BR3) BAFF->BAFF_R TRAF2 TRAF2 BAFF_R->TRAF2 TRAF3 TRAF3 BAFF_R->TRAF3 NIK NIK Stabilization TRAF2->NIK TRAF3->NIK IKK1 IKK1 Activation NIK->IKK1 NFkB2 NF-κB2 (p100) IKK1->NFkB2 p52_RelB p52/RelB (Non-canonical NF-κB) NFkB2->p52_RelB Mcl1 Mcl-1 Transcription p52_RelB->Mcl1 Survival Cell Survival (Apoptosis Resistance) Mcl1->Survival SYKi This compound (SYK Inhibition) SYKi->Survival Bypasses

Profiling Inflammatory Pathway Activation in Resistant Cells

Objective: To identify and validate the upregulation of inflammatory and NF-κB pathway genes in this compound-resistant clones.

Experimental Protocol (RNA Sequencing & Gene Set Enrichment Analysis):

  • Generation of Resistant Cells:

    • Generate this compound-resistant cells by chronically exposing a sensitive parental cell line (e.g., MV4-11, MOLM14) to increasing concentrations of the drug over several months [1].
  • RNA Extraction and Sequencing:

    • Extract high-quality total RNA from both resistant and naive parental cells (in triplicate).
    • Prepare libraries and perform bulk RNA-sequencing on an appropriate platform (e.g., Illumina).
  • Bioinformatic Analysis:

    • Differential Expression: Map reads and perform differential gene expression analysis (e.g., using DESeq2) to compare resistant vs. parental cells.
    • Pathway Analysis: Conduct Gene Set Enrichment Analysis (GSEA) using hallmark gene sets from the Molecular Signatures Database (MSigDB). Look for enrichment in gene sets like "TNFA_SIGNALING_VIA_NFKB" and "INFLAMMATORY_RESPONSE" [1] [4].
  • Validation:

    • Validate key findings from the RNA-seq data using qPCR for top differentially expressed genes (e.g., NR3C1, cytokines, NF-κB target genes).
    • Confirm protein level changes via Western Blot (e.g., increased NR3C1/Glucocorticoid Receptor, upregulation of p65 phosphorylation) [1].

The following table summarizes the core resistance mechanisms and proposed experimental strategies to investigate them.

Resistance Mechanism Key Effectors/Markers Proposed Experimental Combination/Intervention
Microenvironmental BAFF Signaling [2] BAFF, p52/RelB (Non-canonical NF-κB), Mcl-1 BCL-2 inhibitors (Venetoclax), Smac mimetics
Cytokine-mediated Rescue [1] IL-3, JAK/STAT signaling, RAS/MAPK/ERK JAK inhibitors, MEK/ERK inhibitors
Upregulated Inflammatory State [1] [4] NF-κB pathway, TNFα signaling, NR3C1/GR Glucocorticoids (e.g., Dexamethasone)
Alternative Kinase Signaling [3] pAKT, pERK, BCL-6 PI3K/AKT inhibitors, MEK/ERK inhibitors

Key Experimental Considerations

  • Model Selection: Choose your cell model carefully. The genetic background and cell of origin (e.g., CLL vs. DLBCL vs. B-ALL) significantly influence the dominant resistance mechanism [5] [3] [2].
  • Beyond B-Cell Malignancies: Note that inflammatory pathway upregulation and glucocorticoid sensitivity as a resistance mechanism have been robustly demonstrated in acute myeloid leukemia (AML) models, highlighting a potential convergent mechanism across hematologic cancers [1] [4].
  • Clinical Correlation: When possible, validate in vitro findings using primary patient samples before and after treatment relapse to ensure clinical relevance.

References

entospletinib optimal dosing time coverage trough

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the recommended phase II dose of entospletinib? The recommended phase II dose for relapsed or refractory hematologic malignancies is 800 mg taken orally twice daily [1].
  • Why is a twice-daily schedule used? this compound has a median plasma half-life of 9 to 15 hours [2]. A twice-daily schedule helps maintain effective drug concentrations throughout the day to ensure continuous target coverage.
  • What is the evidence for trough coverage at this dose? At the 800 mg twice-daily dose, this compound provides:
    • >90% inhibition of the CD63 biomarker at peak concentrations [2].
    • >60% inhibition of the CD63 biomarker at trough concentrations [2].
    • Corresponding inhibition of phosphorylated SYK (pSYK) is >70% at peak and >50% at trough [2].
  • Does taking this compound with food affect its absorption? The initial first-in-human study was conducted under fasted conditions [2]. The summary notes that the pharmacokinetics were also evaluated "under fed conditions across additional healthy volunteer studies," but the specific results of food effect are not detailed in the provided search results [2]. Please refer to the official prescribing information or clinical study protocols for detailed guidance.

Key Pharmacokinetic and Pharmacodynamic Data

The table below summarizes core data from the first-in-human study in healthy volunteers, which supports the dosing regimen [2].

Parameter Finding/Value
Dose Range Studied 25 mg to 1200 mg (single and multiple doses)
Plasma Half-Life (Median) 9 - 15 hours
Absorption Plateau Observed at doses ≥600 mg twice daily (attributed to solubility-limited absorption)
Key Biomarker (CD63) Inhibition at 800 mg BID >90% at peak (C~max~); >60% at trough (C~min~)
Key Biomarker (pSYK) Inhibition at 800 mg BID >70% at peak (C~max~); >50% at trough (C~min~)
General Tolerability Generally well-tolerated over a 48-fold dose range

Experimental Protocol: Assessing Target Engagement

The following methodology, derived from the first-in-human study, details how this compound's pharmacodynamic effects and target coverage were evaluated [2].

Objective: To evaluate the functional inhibition of SYK and its downstream signaling in human subjects following this compound administration.

1. Sample Collection:

  • Collect blood samples from subjects at predetermined time points before and after drug administration. Key time points for a twice-daily dosing study include 0 (pre-dose), 1, 2, 3, 4, 4.5, 5, 6, 8, 10, 12 (trough), 18, 24 (trough), 28, and 48 hours post-dose [2].

2. Ex Vivo Basophil Stimulation (CD63 Assay):

  • Principle: CD63 is a marker for basophil activation. SYK is a critical component of the FcεRI signaling pathway in basophils. Inhibition of SYK prevents basophil activation and subsequent CD63 surface expression [2].
  • Procedure: a. Isolate peripheral blood mononuclear cells (PBMCs) from collected blood samples. b. Stimulate the cells ex vivo with anti-immunoglobulin E (IgE). c. Stain the cells with a fluorescent antibody against CD63. d. Analyze the samples using flow cytometry to quantify the percentage of CD63-positive basophils. e. The percentage inhibition of CD63 expression is calculated relative to the pre-dose sample.

3. Analysis of Phosphorylated SYK (pSYK):

  • Principle: Directly measure the phosphorylation status of SYK, which reflects its activation level.
  • Procedure: a. Lyse whole blood or PBMC samples. b. Stimulate the lysates with pervanadate to evoke phosphorylation. c. Measure the levels of phosphorylated SYK at tyrosine 525/526 (pSYK Y525) using a specific immunoassay, such as phosphoflow cytometry or an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

  • Plot the percentage inhibition of CD63 and pSYK over time for each subject.
  • Calculate the peak inhibition (maximum effect) and the trough inhibition (effect just before the next dose) to confirm continuous target coverage.

SYK Inhibition Signaling Pathway

The diagram below illustrates the mechanism of action of this compound within the B-Cell Receptor (BCR) signaling pathway, which underlies the pharmacodynamic assays described.

G cluster_key Key Experimental Readouts BCR B-Cell Receptor (BCR) Activation SYK SYK (Inactive) BCR->SYK Recruits pSYK pSYK (Active, Y525) SYK->pSYK Phosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K, MAPK) pSYK->Downstream Activates CellularEffects Cellular Outcomes (Proliferation, Survival) Downstream->CellularEffects Leads to This compound This compound This compound->SYK Inhibits pSYK_Readout pSYK Y525 (Immunoassay) CD63_Readout CD63 Expression (Flow Cytometry)

References

entospletinib biomarker response monitoring CD63

Author: Smolecule Technical Support Team. Date: February 2026

Entospletinib Clinical Trial Summary

This compound was evaluated in a phase 2 clinical trial for older adults with specific types of acute myeloid leukemia (AML). The key quantitative outcomes are summarized in the table below.

Trial Cohort Patient Population Composite Complete Remission (CCR) Rate Median Overall Survival Study Conclusion
Cohort A AML with TP53 mutations (with or without complex karyotype) 13.3% (95% CI: 5.1%–26.8%) 6.5 months The study was stopped as the futility boundary was crossed.
Cohort B AML with a complex karyotype without TP53 mutations 30.8% (95% CI: 9.1%–61.4%) 11.5 months The study was stopped as the futility boundary was crossed.

This trial did not identify or utilize CD63 as a biomarker for response monitoring [1].

CD63 as a Cancer Biomarker and Target

CD63 is a transmembrane protein widely recognized as a marker for exosomes (small extracellular vesicles). Its role in cancer is complex and appears to be context-dependent, acting in both promoting and suppressing tumor progression [2] [3].

The table below outlines the potential applications of CD63 in cancer research.

Aspect Role of CD63 Potential Research Application
Diagnostic & Prognostic Marker Overexpressed in various cancers (e.g., prostate, melanoma, breast). In prostate cancer, high CD63 levels are linked to worse outcomes [4]. Detecting CD63 in exosomes from blood (liquid biopsy) for diagnosis or prognosis [5] [2].
Therapeutic Target Interacts with proteins like TIMP-1, activating pro-survival pathways (e.g., PI3K/AKT, MAPK) [2] [3]. Developing agents (aptamers, antibodies) to block CD63 interactions and inhibit tumor growth [6] [3].
Exosome Isolation & Drug Delivery A classic exosome surface marker. CD63 aptamers can isolate exosomes under mild conditions (e.g., using 0.5M NaCl) [6]. Using CD63-targeting systems for precise drug delivery via engineered exosomes [3].

Experimental Workflow for CD63 Aptamer-Based Exosome Isolation

For your technical support materials, here is a detailed methodology for isolating exosomes using CD63 aptamers, as described in the literature [6]. The following diagram illustrates this competitive SELEX and isolation workflow.

cluster_selex Competitive SELEX Process cluster_iso Aptamer-Based Exosome Isolation A Immobilize His-tagged CD63 protein on plate B Incubate with ssDNA library A->B C Wash away unbound/weakly bound sequences B->C D Competitive Elution: Add free CD63 protein C->D E Collect eluted aptamers D->E F Amplify via PCR E->F G Repeat SELEX Rounds with counter-selection F->G H Sequence final pool (Next-Generation Sequencing) G->H I Identify high-affinity aptamers (e.g., CD63-1, CD63-2) H->I J Coat magnetic beads with CD63-1 aptamer I->J Aptamer Application K Incubate with sample (e.g., cell culture medium) J->K L Capture CD63-positive exosomes K->L M Wash to remove contaminants L->M N Elute native exosomes using 0.5M NaCl buffer M->N

Key Technical Details:

  • SELEX Strategy: The use of competitive elution with free CD63 protein was crucial for selecting aptamers that recognize the native, three-dimensional structure of the protein [6].
  • Aptamer Performance: The identified CD63-1 aptamer had a high affinity for the CD63 protein (Kd = 38.71 nM) and for CD63-positive cells (Kd ~ 100 nM) [6].
  • Gentle Elution: A significant advantage of using aptamers over antibodies is the ability to use a mild, 0.5 M NaCl elution buffer to isolate exosomes in their native state, preserving their biological function for downstream applications [6].

Key Insights for Your Research

Based on the current literature, here are some actionable insights:

  • No Direct Link Established: The search results confirm that CD63 has not been reported as a biomarker for monitoring this compound response. This compound's mechanism focuses on SYK inhibition, and its trial analysis did not involve CD63 [1].
  • Explore the Tumor Microenvironment: Since CD63 is heavily involved in exosome-mediated communication within the tumor microenvironment [2], you could design experiments to investigate if this compound treatment alters the level or protein cargo of CD63-positive exosomes.
  • Utilize Available Tools: The protocols and aptamers described, particularly the CD63-1 aptamer for gentle exosome isolation, are robust tools you can reference for your own experiments involving exosome isolation and characterization [6].

References

Entospletinib SYK Inhibition Assay: FAQ & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the evidence that entospletinib is a functional SYK inhibitor? this compound is a second-generation, selective inhibitor of the spleen tyrosine kinase (Syk). In a 2023 study, it demonstrated a dose-dependent decrease in macroscopic signs of joint inflammation in a model of experimental autoimmune arthritis. This effect was linked to its action on SYK, as it significantly reduced local neutrophil accumulation and pro-inflammatory cytokine levels. The study concluded that selective SYK inhibition by this compound reduces disease activity, primarily through effects on neutrophil functions [1].

Q2: How can I validate the selectivity and off-target effects of this compound in my assay? To comprehensively map the interaction profile of kinase inhibitors like this compound, the Kinobeads competition binding assay is a powerful method. This chemical proteomics approach profiles a compound's interaction with hundreds of endogenous kinases and other proteins from native cell lysates under physiologically relevant conditions.

  • Principle: The assay uses a mixture of immobilized, broad-spectrum kinase inhibitors (Kinobeads) to affinity-capture a large portion of the proteome. A test compound (e.g., this compound) competes with the beads for binding to its protein targets. Quantification by mass spectrometry reveals which proteins the compound binds to and with what apparent affinity ((K_d^{app})) [2].
  • Application: This method was used to profile over 1,000 kinase inhibitors, identifying both primary targets and off-target interactions. While the specific data for this compound is not shown in the provided results, this validated protocol is the standard for confirming selectivity and uncovering potential off-target liabilities [2].

Q3: My cellular assay shows unexpected results; could this compound be inhibiting other targets? While this compound is designed to be selective, off-target effects are always a possibility. The 2023 arthritis study provides reassurance, as it found that this compound did not significantly alter macrophage accumulation or synovial fibroblast numbers at the tested doses, suggesting a targeted effect on specific immune cell pathways. However, for a definitive answer in your specific cell system, employing a Kinobeads-type selectivity assay is recommended [1].

Here is a summary of key experimental findings for easy reference:

Aspect Evidence / Method Key Finding / Purpose
Functional Efficacy In vivo autoimmune arthritis model [1] Dose-dependent reduction of joint inflammation and neutrophil activity.
Cellular Target Engagement Analysis of immune complex- or integrin ligand-activated neutrophils [1] Dose-dependent decrease in cell responses, confirming on-target SYK inhibition in a relevant primary cell type.
Selectivity Profiling Kinobeads chemical proteomics (general method) [2] Identifies nanomolar-affinity interactions across hundreds of kinases and non-kinase proteins to assess polypharmacology.

Experimental Protocols for Validation

Protocol 1: Cellular Validation in Immune Complex-Activated Neutrophils This protocol is adapted from the methods used to demonstrate this compound's efficacy [1].

  • Cell Isolation: Isolate primary human or murine neutrophils from peripheral blood or bone marrow using a standard density gradient centrifugation method.
  • Compound Treatment: Pre-treat neutrophils with a range of this compound concentrations (e.g., from low nanomolar to micromolar) and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
  • Cell Activation: Activate the neutrophils by stimulating with immobilized immune complexes (e.g., IgG-coated plates) or an integrin ligand to engage the SYK-dependent signaling pathway.
  • Readout:
    • Functional: Measure neutrophil responses such as adhesion, spreading, or production of reactive oxygen species (ROS).
    • Biochemical: Lysate cells and analyze phosphorylation of direct SYK substrates (e.g., BLNK) or downstream effectors (e.g., ERK, p38 MAPK) via western blotting.
  • Expected Result: A dose-dependent inhibition of the functional and biochemical readouts indicates successful target engagement and functional SYK inhibition by this compound.

Protocol 2: Assessing Selectivity using the Kinobeads Profiling Method This summarizes the high-throughput protocol used for large-scale inhibitor profiling [2].

  • Lysate Preparation: Prepare a mixed lysate from several cancer cell lines (e.g., K-562, COLO-205, MV-4-11) to maximize kinome representation.
  • Competition Binding: Incubate the cell lysate with Kinobeads in the presence of two concentrations of this compound (e.g., 100 nM and 1 µM) and a DMSO control.
  • Affinity Purification & Protein Identification: After washing, elute the proteins bound to the Kinobeads. Digest the proteins with trypsin and identify/quantify the peptides by label-free quantitative mass spectrometry (e.g., using MaxQuant).
  • Data Analysis: For each protein, calculate the residual binding in the presence of this compound compared to the DMSO control. Proteins with significantly reduced binding are considered targets. Apparent dissociation constants ((K_d^{app})) can be estimated from the two-dose competition data.

Experimental Workflow and Signaling Pathway

To help visualize the experimental journey from setup to validation, the following diagram outlines the key stages:

experimental_workflow cluster_phase1 Phase 1: Assay Setup & Treatment cluster_phase2 Phase 2: Functional & Biochemical Readouts cluster_phase3 Phase 3: Selectivity Validation A Isolate Primary Neutrophils B Pre-treat with This compound A->B C Activate via Fc Receptor/Integrin B->C D Measure Functional Responses (e.g., ROS) C->D E Analyze Signaling via Western Blot C->E End Confirm SYK Inhibition D->End E->End F Perform Kinobeads Competition Assay G Identify Targets via Mass Spectrometry F->G G->End Start Start Experiment Start->A Start->F

Understanding the molecular context is crucial for interpreting your results. The diagram below illustrates the core signaling pathway involved in neutrophil activation, which this compound is designed to inhibit.

syk_signaling_pathway cluster_receptor Cell Membrane Stimulus Immune Complex or Integrin Ligand Fcr Fc Receptor Stimulus->Fcr Itg Integrin Stimulus->Itg Syk SYK Kinase Fcr->Syk Activates Itg->Syk Activates Downstream1 Phosphorylation of Adaptor Proteins (BLNK) Syk->Downstream1 Phosphorylates Downstream2 Activation of MAPK Pathways (ERK, p38) Syk->Downstream2 Activates Inhibitor This compound Inhibitor->Syk Inhibits Response Cellular Responses: ROS Production, Cytokine Release Downstream1->Response Downstream2->Response

References

entospletinib compared other SYK inhibitors clinical efficacy

Author: Smolecule Technical Support Team. Date: February 2026

SYK Inhibitors: Comparative Data at a Glance

Drug Name Development Stage / Status (as of 2025) Key Indications with Evidence Notable Efficacy Findings / Mechanisms

| Entospletinib | Phase 3 trials (in AML); Pre-clinical (in AKI-to-CKD) | Acute Myeloid Leukemia (AML) [1] [2], Acute Kidney Injury (AKI) transition [3] | • Pre-clinically, resolves renal inflammation, promotes kidney repair, reduces fibrosis [3]. • In AML, clinical activity in HOXA9/MEIS1-altered disease; resistance linked to inflammatory pathway upregulation (NF-κB) [1]. | | Fostamatinib | Approved (Chronic ITP); Pre-clinical (Cancer) | Chronic Immune Thrombocytopenia (ITP) [4] [5]; potential pan-TAM kinase inhibitor [6] | • Meta-analysis of RCTs shows SYK inhibitors significantly increase stable platelet response in chronic ITP (RR=17.77) [4]. • AI-predicted and in vitro-verified novel mechanism as a pan-TAM kinase inhibitor, unique among SYK inhibitors [6]. | | Lanraplenib | Pre-clinical / Phase 1b/2 planned (in AML) | Acute Myeloid Leukemia (AML) [2] | • Pre-clinical ex vivo profile comparable to this compound across various AML patient samples; shows additive effect in combination with cytarabine, gilteritinib, trametinib [2]. | | Sovleplenib | Phase 3 (in ITP in China) | Primary Immune Thrombocytopenia (ITP) [4] | • Included in meta-analysis of SYK inhibitors for ITP, showing class effect in increasing platelet response [4]. |

Detailed Experimental Insights

For the key comparative studies mentioned, here are the detailed experimental methodologies.

  • Pre-clinical Comparison in AML (this compound vs. Lanraplenib) [2]

    • Experimental Model: Peripheral blood-derived or bone marrow-derived blasts from 15 and 29 AML patients, respectively, with diverse genetic backgrounds (e.g., NPM1, FLT3, PTPN11, NRAS mutations, MLL rearrangements).
    • Methodology: Patient-derived AML cells were treated with this compound or lanraplenib for 6-9 days. Cell viability was assessed to determine the half-maximal inhibitory concentration (IC50). Combination studies with cytarabine, gilteritinib, or trametinib were performed over 3 days, with cell death assessed via Annexin V and 7-AAD staining.
    • Key Finding: The two compounds showed comparable effects on viability, with IC50 values within a 2-fold range in most models, suggesting similar anti-leukemic activity [2].
  • Clinical Efficacy in ITP (SYK Inhibitor Class) [4]

    • Experimental Design: A meta-analysis of 4 randomized controlled trials (RCTs) involving 372 patients, comparing the efficacy of SYK inhibitors (fostamatinib, sovleplenib) against a placebo.
    • Primary Endpoint: Stable platelet response (defined as a platelet count ≥50×10⁹/L for 4 of 6 visits over 14-24 weeks).
    • Key Finding: SYK inhibitors as a class significantly increased the stable platelet response rate compared to placebo (Risk Ratio = 17.77). The analysis confirmed a class effect for efficacy in chronic ITP [4].
  • Novel Mechanism of Fostamatinib (Pan-TAM Inhibition) [6]

    • Prediction Model: A deep-learning-based Drug-Target Interaction (DTI) model called Molecule Transformer-DTI (MT-DTI) was used to screen for commercially available drugs that could inhibit TYRO3, AXL, and MERTK (TAM) kinases.
    • Experimental Validation: The prediction was tested in vitro on various cancer cell lines (e.g., non-small cell lung cancer, breast adenocarcinoma). Cell viability assays and Western blot analysis were used to confirm that fostamatinib, but not other SYK inhibitors, suppressed cell proliferation and inhibited phosphorylation of TAM kinases.

This compound's Mechanism and Resistance

The following diagram illustrates the mechanism of action of this compound and a key resistance pathway identified in AML, based on the search results [3] [1].

G Receptors Activating Signals (e.g., FcR, Integrins, CLEC7A, CD206) SYK Spleen Tyrosine Kinase (SYK) Receptors->SYK DownstreamInflammatory Downstream Inflammatory Signaling (e.g., NF-κB) SYK->DownstreamInflammatory ResistantState Acquired Resistance State (Upregulation of inflammatory pathways & NR3C1) SYK->ResistantState Long-term Inhibition This compound This compound (SYK Inhibitor) This compound->SYK Inhibits InflammatoryResponse Pro-inflammatory Response (Neutrophil/Monocyte recruitment, Cytokine production) DownstreamInflammatory->InflammatoryResponse GlucocorticoidSensitivity Increased Sensitivity to Glucocorticoids ResistantState->GlucocorticoidSensitivity Leads to

Interpretation and Future Directions

The current data suggests that while SYK inhibitors show promise across several diseases, a direct head-to-head clinical comparison of this compound versus other inhibitors is not yet available. The most robust clinical efficacy data for the class currently exists for fostamatinib and sovleplenib in the treatment of Immune Thrombocytopenia (ITP) [4] [5].

This compound is being actively investigated in other areas, such as AML and kidney disease, but these findings are primarily from pre-clinical or early-phase clinical studies [3] [1] [2]. Furthermore, research indicates that drugs within this class may have unique properties beyond SYK inhibition (like fostamatinib's action on TAM kinases) [6], which could influence their efficacy and appropriate clinical use.

  • Monitoring Clinical Trial Registries: Websites like ClinicalTrials.gov are essential for tracking ongoing and completed phase 2/3 trials involving this compound and its competitors.
  • Reviewing Conference Abstracts: Major hematology and oncology congresses (e.g., ASH, ASCO) often present the latest, sometimes unpublished, comparative efficacy data.

References

Comprehensive Comparative Analysis: Entospletinib vs. Corticosteroids as Anti-inflammatory Agents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanisms of Action

Entospletinib and corticosteroids represent two distinct classes of anti-inflammatory agents with fundamentally different molecular mechanisms of action. This compound is a highly selective inhibitor of spleen tyrosine kinase (SYK), a cytoplasmic tyrosine kinase involved in immunoreceptor signaling in various hematopoietic cells [1] [2]. It functions as a targeted small molecule that directly binds to and inhibits SYK activity, with an IC50 value of 7.7 nM in enzymatic assays [1]. In contrast, corticosteroids are broad-spectrum immunosuppressants that exert their effects primarily through genomic mechanisms—they bind to cytosolic glucocorticoid receptors, which then translocate to the nucleus and modulate gene transcription through interaction with glucocorticoid response elements (GREs) [3] [4]. This fundamental difference in mechanism—targeted kinase inhibition versus genomic regulation—underpins their distinct therapeutic profiles, applications, and side effect considerations.

The cellular targets of these agents further highlight their mechanistic differences. This compound primarily affects B-cells, macrophages, and other innate immune cells by disrupting SYK-dependent signaling pathways downstream of various immunoreceptors including the B-cell receptor (BCR) and Fc receptors [2] [5]. Corticosteroids, however, exhibit pleiotropic effects across multiple immune cell types including T-cells, monocytes, and neutrophils, with their anti-inflammatory actions stemming largely from inhibited cytokine gene transcription and reduced immune cell activation and migration [3] [4]. The following table summarizes their key mechanistic characteristics:

Table 1: Mechanism of Action Comparison

Characteristic This compound Corticosteroids
Primary Molecular Target SYK kinase [1] Glucocorticoid receptor (NR3C1) [3]
Mechanism Class Targeted kinase inhibitor [2] Genomic regulator [3]
Key Pathway Affected BCR signaling, Fc receptor signaling [2] [5] NF-κB, AP-1 transcription pathways [3]
Primary Immune Cells Targeted B-cells, macrophages, dendritic cells [5] T-cells, monocytes, neutrophils, eosinophils [3]
Onset of Action Rapid (hours) [5] Variable (hours to days) [3]

Therapeutic Applications and Clinical Evidence

This compound Applications

This compound has been primarily investigated in oncologic indications, particularly hematologic malignancies where SYK signaling plays a pathophysiologic role. Clinical trials have demonstrated promising activity in patients with high HOXA9/MEIS1-expressing acute leukemias, including those with KMT2A (formerly MLL) rearrangements or NPM1 mutations [3] [4]. These specific genetic subtypes exhibit particular dependence on SYK signaling pathways, making them especially susceptible to SYK inhibition. Additionally, this compound has shown efficacy in preventing graft-versus-host disease (GVHD) in preclinical models, with one study demonstrating that early SYK inhibition improved immune cell reconstitution and survival in transplanted mice, with 60% of this compound-treated mice surviving to day +120 compared to only 10% in the placebo group [5]. The drug significantly reduced clinical manifestations of ocular and skin GVHD, with histologic analysis showing decreased infiltration of SYK+ immune cells in target tissues [5].

Beyond these applications, this compound has been studied in various B-cell malignancies, including clinical trials for chronic lymphocytic leukemia, follicular lymphoma, mantle cell lymphoma, and other non-Hodgkin lymphomas [2]. The rationale for SYK inhibition in these conditions stems from the crucial role of B-cell receptor signaling in B-cell proliferation and survival, with SYK serving as one of the most proximal mediators in this signaling cascade. The therapeutic effect in these contexts appears to derive from both direct effects on malignant B-cells and modulation of the tumor microenvironment.

Corticosteroid Applications

Corticosteroids represent cornerstone therapies across a broad spectrum of inflammatory and autoimmune conditions, with well-established efficacy in diseases such as rheumatoid arthritis, systemic lupus erythematosus, inflammatory bowel disease, and asthma [3] [4]. Their rapid and potent immunosuppressive effects make them particularly valuable in acute inflammatory exacerbations and in the management of cytokine release syndromes. In the hematologic context, corticosteroids are routinely used in the treatment of acute lymphoblastic leukemia (ALL), where they induce apoptosis in malignant lymphoblasts, and as part of GVHD prophylaxis and treatment regimens following allogeneic hematopoietic stem cell transplantation [3].

Recent research has revealed a particularly interesting application for corticosteroids in the management of SYK inhibitor resistance in acute myeloid leukemia (AML). Studies have demonstrated that AML cells with acquired resistance to this compound show markedly increased sensitivity to glucocorticoids such as dexamethasone and prednisolone [3] [4]. For instance, this compound-resistant MV4-11 AML cells exhibited a dramatic shift in dexamethasone sensitivity (IC50 decreased from 11.9 µmol/L in naive cells to 0.2 µmol/L in resistant cells) [3] [4]. This synthetic lethal interaction suggests potential sequential or combination therapeutic strategies leveraging both drug classes.

Table 2: Therapeutic Application Comparison

Application This compound Corticosteroids
AML (high HOXA9/MEIS1) Clinical trials show promise [3] [4] Not standard, but effective in SYKi-resistant cells [3]
GVHD Prevents ocular and skin manifestations in mice [5] First-line prophylaxis and treatment [5]
B-cell Malignancies Investigated in clinical trials [2] Standard in ALL, some lymphomas [3]
Autoimmune Conditions Not applicable First-line for many conditions [3]
SYKi Resistance N/A (induces resistance) Highly effective against resistant cells [3] [4]

Experimental Data and Efficacy Profiles

Anti-inflammatory Efficacy Data

Preclinical studies provide compelling evidence for the anti-inflammatory efficacy of this compound. In a murine model of chronic GVHD, this compound administration beginning on day +12 post-transplantation resulted in dramatic improvements in clinical disease parameters compared to placebo-treated controls [5]. Specifically, this compound-treated mice showed significant reduction in clinical eye scores, alopecia, and skin pathology, with parallel decreases in the infiltration of SYK+ B220+ B-cells and F4/80+ macrophages into target tissues [5]. This corresponded with improved survival, as mentioned previously. From a pharmacodynamic perspective, this compound achieved plasma concentrations of 1.33-3.48 μM in mice receiving different dosing regimens, which translated to SYK target inhibition ranging from 32%-66% (average coverage) to 62%-85% (peak coverage) [5].

The anti-inflammatory mechanism of this compound appears to involve disruption of multiple signaling pathways. In naive AML cells, this compound treatment strongly downregulated inflammatory response and TNFα signaling via NF-κB gene sets [3] [4]. This is particularly relevant as these same pathways become markedly upregulated in the this compound-resistant state, suggesting that SYK inhibition normally suppresses these inflammatory cascades [3] [4]. Additionally, this compound has been shown to reduce NF-κB activation following TNFα stimulation, providing a direct link between SYK inhibition and modulation of this central pro-inflammatory pathway [3].

Resistance Mechanisms and Glucocorticoid Sensitivity

Acquired resistance to targeted therapies represents a significant clinical challenge, and understanding the resistance mechanisms to this compound has revealed important insights into its relationship with corticosteroids. When AML cells develop resistance to this compound, they undergo transcriptional reprogramming characterized by upregulation of inflammatory pathways, including TNFα signaling via NF-κB and general inflammatory response genes [3] [4]. This reprogramming appears to create a therapeutic vulnerability to glucocorticoids, as evidenced by the dramatically increased sensitivity of resistant cells to dexamethasone and prednisolone [3] [4].

The molecular basis for this increased glucocorticoid sensitivity involves upregulation of the glucocorticoid receptor NR3C1 at both protein and transcript levels in this compound-resistant cells [3] [4]. This phenomenon appears specific to the SYK inhibitor resistance state, as venetoclax-resistant AML cell lines did not show similar NR3C1 upregulation [3]. Interestingly, NR3C1 overexpression alone was sufficient to increase glucocorticoid sensitivity but did not confer resistance to SYK inhibition, indicating that additional adaptations beyond NR3C1 upregulation are necessary for the full resistant phenotype [3] [4]. Treatment of this compound-resistant cells with dexamethasone resulted in enhanced upregulation of the pro-apoptotic protein BIM compared to naive cells, suggesting that resistant cells are primed for glucocorticoid-induced apoptosis [3].

Table 3: Experimental Efficacy Data

Parameter This compound Corticosteroids
SYK Inhibition Potency IC50 = 7.7 nM (enzymatic assay) [1] Not applicable
Kinase Selectivity >10-fold selective against 67/68 kinases profiled; cellular activity against Flt3, Jak2, c-Kit at higher concentrations [1] Not applicable
Dexamethasone IC50 in Naive AML Not applicable 11.9 μM (MV4-11 cells) [3]
Dexamethasone IC50 in SYKi-Resistant AML Not applicable 0.2 μM (MV4-11 cells) [3]
GVHD Prevention Efficacy 60% survival at day +120 vs 10% placebo (mice) [5] Standard of care (varies by regimen)
Key Resistance Mechanisms Upregulation of inflammatory pathways, IL-3 overexpression [3] [4] Multiple, including receptor downregulation

Research Methods and Experimental Protocols

Key Assay Protocols

In vitro SYK enzymatic assays utilized to characterize this compound typically employ Lance-based detection systems to measure phosphorylation of specific substrates. In one profiling study, this compound was tested against a panel of 359 non-mutant kinases using the KinomeScan platform at a concentration of 10 μM, with dissociation constants (Kd) subsequently determined for 67 kinases [1]. For cellular selectivity assessment, researchers measured inhibition of target protein phosphorylation or functional responses in cells treated with this compound, identifying several off-target kinases (Flt3, Jak2, c-Kit, KDR, and Ret) that showed inhibition at higher concentrations with 13- to >1000-fold cellular selectivity for SYK [1].

The drug sensitivity screening that revealed the glucocorticoid vulnerability in this compound-resistant cells employed the Mechanism Interrogation PlatE (MIPE) library of approximately 1900 oncology-focused compounds [3] [4]. Resistance models were typically generated by long-term culture of AML cell lines (MV4-11, MOLM14) with increasing concentrations of this compound, with resistance confirmed through viability assays [3]. For glucocorticoid sensitivity testing, resistant and parental cells were treated with serial dilutions of dexamethasone or prednisolone, and cell viability was assessed after 72 hours using standardized cell viability assays (e.g., CellTiter-Glo) to generate IC50 values [3] [4].

In Vivo Experimental Approaches

Preclinical GVHD models used to evaluate this compound typically involve lethally irradiated BALB/c recipient mice transplanted with T cell-depleted C57BL/6 bone marrow cells plus splenocytes to induce GVHD [5]. This compound administration often begins around day +12 post-transplantation, formulated in compounded chow at concentrations of 0.02% or 0.06% [5]. Pharmacodynamic coverage is assessed by measuring plasma drug concentrations at various timepoints and comparing these to levels required for SYK target inhibition in ex vivo whole-blood stimulation assays [5]. Mice are monitored regularly for clinical signs of GVHD, including ocular disease (conjunctival inflammation, keratopathy), alopecia, and skin pathology, typically using standardized scoring systems [5].

For RNA sequencing studies analyzing transcriptional changes in this compound-resistant cells, standard bulk RNA-seq approaches are employed, followed by gene set enrichment analysis (GSEA) to identify upregulated and downregulated pathways [3] [4]. In one study, this approach revealed significant enrichment for inflammatory response and TNFα signaling via NF-κB pathways in resistant cells compared to naive controls [3]. Validation experiments often include Western blotting for key proteins (e.g., NR3C1, BIM, SYK phosphorylation), quantitative PCR for transcript levels, and functional rescue experiments through cytokine supplementation or gene overexpression [3] [4].

Signaling Pathways and Conceptual Framework

The anti-inflammatory mechanisms of this compound and corticosteroids operate through distinct but partially intersecting signaling pathways. The following diagram illustrates key pathways affected by each agent and their points of intersection, particularly in the context of SYK inhibitor resistance:

AntiInflammatoryPathways Anti-inflammatory Signaling Pathways: this compound vs Corticosteroids cluster_entosp This compound Mechanism cluster_cortico Corticosteroid Mechanism cluster_resistance SYK Inhibitor Resistance Pathway BCR BCR/FcR Activation SYK SYK Kinase (this compound Target) BCR->SYK NFkB1 NF-κB Activation SYK->NFkB1 Promotes InflamGenes1 Inflammatory Gene Expression NFkB1->InflamGenes1 Induces Cortico Corticosteroid GR Glucocorticoid Receptor (NR3C1) Cortico->GR Activates NFkB2 NF-κB Inhibition GR->NFkB2 Inhibits InflamGenes2 Inflammatory Gene Suppression NFkB2->InflamGenes2 Suppresses SYKiResist SYK Inhibitor Resistance InflamPathUp Inflammatory Pathway Upregulation SYKiResist->InflamPathUp Triggers GRUpreg GR (NR3C1) Upregulation SYKiResist->GRUpreg Induces GlucoSensit Enhanced Glucocorticoid Sensitivity InflamPathUp->GlucoSensit Potentiates GRUpreg->GlucoSensit Enhances EntoInhib This compound EntoInhib->SYK Inhibits

The diagram above illustrates several key relationships: (1) the direct inhibitory effect of this compound on SYK kinase activity and subsequent dampening of NF-κB signaling and inflammatory gene expression; (2) the genomic mechanism of corticosteroids through glucocorticoid receptor activation and subsequent suppression of inflammatory pathways; and (3) the compensatory pathway upregulation that occurs in SYK inhibitor-resistant cells, involving both enhanced inflammatory signaling and increased glucocorticoid receptor expression that creates vulnerability to corticosteroid therapy [3] [4] [5].

The molecular cross-talk between these pathways is particularly evident in the resistance mechanism. SYK inhibition in naive cells suppresses inflammatory gene expression, but resistant cells compensate by upregulating alternative inflammatory pathways, including TNFα signaling through NF-κB [3] [4]. This compensated state coincidentally involves NR3C1 upregulation, which may represent either a parallel adaptation or a consequence of the inflammatory reprogramming. The resulting therapeutic vulnerability to glucocorticoids enables potential sequential therapy approaches where this compound resistance is managed with corticosteroids [3].

Conclusion and Research Implications

The comparative analysis of this compound and corticosteroids reveals two distinct anti-inflammatory therapeutic strategies with complementary strengths and potential clinical applications. This compound offers a targeted approach with defined mechanism and manageable off-target profile, particularly effective in SYK-dependent malignancies and inflammatory conditions. Its limitations include the development of resistance through inflammatory pathway upregulation. Corticosteroids provide broad immunosuppression with rapid onset and well-established efficacy across diverse inflammatory conditions, though with significant metabolic and immunologic side effects with prolonged use.

References

entospletinib synergistic combinations BET inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Synergy Comparison: Conflicting Preclinical Evidence

The table below summarizes the findings from key studies investigating the combination of Entospletinib and BET inhibitors.

Disease Model BET Inhibitor(s) Used SYK Inhibitor Synergistic? Key Findings Citation
Canine Diffuse Large B-Cell Lymphoma (CLBL-1 cell line) I-BET151 (pan-BET), AZD5153 (BRD4-specific) This compound No BET inhibitors alone showed significant, dose-dependent anti-proliferative effects. Adding this compound provided no additional synergistic benefit according to the Bliss independence model. [1] [1]
Human Chronic Lymphocytic Leukemia (CLL - primary cells & MEC-1 line) GS-5829 This compound Yes The combination with this compound was synergistic (CI<1). It enhanced apoptosis by deregulating key pathways (BLK, AKT, ERK1/2, MYC) and targeting supportive "nurselike" cells in the microenvironment. [2] [2]
Human Chronic Lymphocytic Leukemia (CLL) GS-5829 This compound Yes BET and SYK inhibition showed synergistic anti-leukemia activity in combinations with BCR signaling inhibitors, including the SYK inhibitor this compound. [2] [2]

Detailed Experimental Protocols

To help you evaluate or replicate these findings, here is a detailed breakdown of the methodologies used in these studies.

Study in Canine Lymphoma (CLBL-1) [1]
  • Cell Line & Culture: The canine B-cell lymphoma cell line CLBL-1 was maintained in RPMI-1640 medium supplemented with 20% fetal bovine serum.
  • Inhibitors: I-BET151 (pan-BET), AZD5153 (BRD4-specific), and this compound were dissolved in DMSO.
  • Mono- and Combination Therapy: Cells were seeded at 0.33×10⁶ cells/ml and treated with serial concentrations of each inhibitor alone and in combination.
  • Outcome Measures:
    • Proliferation: Measured by changes in cell number.
    • Metabolic Activity: Assessed using metabolic activity assays.
    • Apoptosis/Necrosis: Quantified via flow cytometry after staining.
    • Cell Morphology: Analyzed microscopically.
  • Synergy Assessment: The Bliss independence model was used to calculate the synergistic potential. An additive effect was concluded if the measured combination effect did not exceed the effect predicted by Bliss independence.
Study in Human CLL [2]
  • Patient Samples & Cell Line: Primary peripheral blood mononuclear cells (PBMCs) from CLL patients and the MEC-1 CLL-derived cell line were used. Co-cultures with nurselike cells (NLCs) were established to mimic the lymphoid microenvironment.
  • Inhibitors: GS-5829 (BET inhibitor), this compound (SYK inhibitor), ibrutinib (BTK inhibitor), and idelalisib (PI3Kδ inhibitor).
  • Viability and Apoptosis: Cell viability was determined by DiOC₆ and Propidium Iodide (PI) staining followed by flow cytometry. Apoptosis was measured using Annexin-V and 7-AAD staining.
  • Western Blotting: Used to analyze changes in key signaling proteins (e.g., phospho-ERK1/2, AKT, BIM, BCL-XL, IκBα) in both CLL cells and NLCs.
  • Synergy Quantification: The Combination Index (CI) method was used, where CI<1 indicates synergism, CI=1 an additive effect, and CI>1 antagonism. Calculations were performed using CompuSyn software.

Signaling Pathways & Experimental Workflow

The following diagrams illustrate the logical relationship between the drugs and their targets, as well as the general workflow for testing drug synergy in a cellular model.

Acetylated Histone Acetylated Histone Transcriptional Complex\n(e.g., with P-TEFb) Transcriptional Complex (e.g., with P-TEFb) Oncogene Expression\n(e.g., MYC) Oncogene Expression (e.g., MYC) Transcriptional Complex\n(e.g., with P-TEFb)->Oncogene Expression\n(e.g., MYC) Cell Proliferation & Survival Cell Proliferation & Survival Oncogene Expression\n(e.g., MYC)->Cell Proliferation & Survival BCR Signaling BCR Signaling SYK SYK BCR Signaling->SYK Downstream Pathways\n(e.g., AKT, ERK) Downstream Pathways (e.g., AKT, ERK) SYK->Downstream Pathways\n(e.g., AKT, ERK) Downstream Pathways\n(e.g., AKT, ERK)->Cell Proliferation & Survival BET Inhibitor\n(e.g., I-BET151, GS-5829) BET Inhibitor (e.g., I-BET151, GS-5829) Acetylized Histone Acetylized Histone BET Inhibitor\n(e.g., I-BET151, GS-5829)->Acetylized Histone  Disrupts Binding Acetylized Histone->Transcriptional Complex\n(e.g., with P-TEFb)  BRD4 Binds SYK Inhibitor\n(this compound) SYK Inhibitor (this compound) SYK Inhibitor\n(this compound)->SYK  Inhibits

Cell Seeding\n(& NLC Co-culture if used) Cell Seeding (& NLC Co-culture if used) Drug Treatment Drug Treatment Cell Seeding\n(& NLC Co-culture if used)->Drug Treatment Viability & Proliferation Assays\n(Cell counting, XTT, etc.) Viability & Proliferation Assays (Cell counting, XTT, etc.) Drug Treatment->Viability & Proliferation Assays\n(Cell counting, XTT, etc.) Apoptosis Assays\n(Annexin V/DiOC6/PI staining) Apoptosis Assays (Annexin V/DiOC6/PI staining) Drug Treatment->Apoptosis Assays\n(Annexin V/DiOC6/PI staining) Protein & Pathway Analysis\n(Western Blot) Protein & Pathway Analysis (Western Blot) Drug Treatment->Protein & Pathway Analysis\n(Western Blot) Morphological Assessment\n(Microscopy) Morphological Assessment (Microscopy) Drug Treatment->Morphological Assessment\n(Microscopy) Data Analysis\n(Bliss/CI Model) Data Analysis (Bliss/CI Model) Viability & Proliferation Assays\n(Cell counting, XTT, etc.)->Data Analysis\n(Bliss/CI Model) Apoptosis Assays\n(Annexin V/DiOC6/PI staining)->Data Analysis\n(Bliss/CI Model) Mechanism Insight Mechanism Insight Protein & Pathway Analysis\n(Western Blot)->Mechanism Insight Phenotypic Insight Phenotypic Insight Morphological Assessment\n(Microscopy)->Phenotypic Insight

Interpretation & Key Insights

  • Context is Crucial: The stark difference in outcomes between the canine lymphoma and human CLL models underscores that the tumor microenvironment and disease-specific signaling dependencies critically influence the efficacy of this drug combination.
  • Microenvironment Matters: The synergistic effect observed in CLL was linked to the dual action of the drugs on both the leukemia cells and the supportive nurselike cells in the microenvironment [2]. This highlights the importance of using biologically relevant models that include microenvironmental interactions.
  • Common Downstream Effectors: Despite the different outcomes, both studies recognized MYC as a key downstream effector of BET proteins and the BCR/SYK pathway as a critical survival signal in B-cell cancers [1] [2]. This provides a rational basis for testing the combination, even if results vary.

References

Entospletinib Monotherapy Efficacy in Relapsed/Refractory NHL

Author: Smolecule Technical Support Team. Date: February 2026

NHL Subtype Study Population Objective Response Rate (ORR) Complete Response (CR) Rate Median Progression-Free Survival (PFS) Primary Source
Chronic Lymphocytic Leukemia (CLL) n=41 61.0% (95% CI: 44.5%-75.8%) [1] 0% (Note: 3 pts had nodal response with lymphocytosis) [1] 13.8 months [1] Sharman et al., Blood 2015 [1]
Indolent NHL (Pooled) n=69 (FL, LPL, MZL) 13.0% (95% CI: 6.1%-23.3%) [2] 1.4% (1 patient) [2] 5.5 months [2] Updated analysis in Sharman et al. [2]
Diffuse Large B-Cell Lymphoma (DLBCL) n=43 0% [3] 0% [3] 1.5 months [3] Hochster et al., Clin Lymphoma Myeloma Leuk 2018 [3]
Mantle Cell Lymphoma (MCL) n=39 Information Not Detailed Information Not Detailed Information Not Detailed Mentioned as having "modest activity" [2]

Key Experimental Protocol Details

The data in the table above primarily comes from a multicenter, open-label, single-agent phase 2 study (ClinicalTrials.gov identifier: #NCT01799889) [1] [3].

  • Patient Population: The trial enrolled adults with relapsed or refractory hematologic malignancies, including separate cohorts for CLL, follicular lymphoma (FL), other indolent NHLs, mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Participants had to have radiographically measurable disease [1].
  • Intervention: Patients received entospletinib at 800 mg orally twice daily in 28-day cycles. Dosing occurred under fasting conditions [1].
  • Primary Endpoint: The primary endpoint varied by cohort, including progression-free survival rate at 24 weeks for CLL and PFS rate at 16 weeks for aggressive lymphomas like DLBCL [1] [3].
  • Response Assessment: Tumor response was assessed by an Independent Review Committee using standardized criteria (e.g., Cheson 2007 criteria for DLBCL, iwCLL criteria for CLL) with CT or MRI scans performed at scheduled intervals [1] [3].

This compound's Mechanism of Action

This compound is an oral, highly selective inhibitor of spleen tyrosine kinase (Syk). The following diagram illustrates its targeted role in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B-cells [1] [2].

G BCR B-Cell Receptor (BCR) Activation CD79 CD79a/b (ITAM Phosphorylation) BCR->CD79 SYK SYK Activation CD79->SYK BTK BTK Activation SYK->BTK PI3K PI3K Pathway SYK->PI3K PLCg2 PLCγ2 SYK->PLCg2 BTK->PLCg2 PKB Protein Kinase B (AKT) PI3K->PKB Survival Cell Proliferation & Survival PKB->Survival ERK ERK Pathway PLCg2->ERK ERK->Survival ENTO This compound (SYK Inhibitor) ENTO->SYK Inhibits

As the diagram shows, Syk is a central and proximal mediator in the BCR signaling cascade. By selectively inhibiting Syk, this compound disrupts downstream signaling through key pathways like PI3K, BTK, and ERK, which are critical for the proliferation and survival of malignant B-cells [1] [2].

Interpretation and Context of the Data

  • Activity in CLL: The 61% ORR and median PFS of 13.8 months in high-risk, relapsed/refractory CLL patients demonstrate the clinical activity of SYK inhibition [1]. The absence of complete responses is consistent with the mechanism of BCR inhibitors, which often cause significant lymph node reduction accompanied by persistent lymphocytosis [1] [2].
  • Limited Role in DLBCL: this compound monotherapy showed minimal activity in relapsed/refractory DLBCL, leading the study authors to conclude it has a limited role in this subtype as a single agent [3].
  • Combination Strategies: Research indicates that the future development of this compound in NHL likely lies in combination regimens [2]. For instance, a phase I/II study investigated this compound with the anti-CD20 antibody obinutuzumab, reporting an ORR of 66.7% in patients with relapsed/refractory CLL [4]. Preclinical data also support its combination with chemotherapy in certain types of acute lymphoblastic leukemia [5].

References

Entospletinib vs. Other TKIs: Efficacy & Safety Overview

Author: Smolecule Technical Support Team. Date: February 2026

Drug Name Primary Target Key Efficacy Findings Reported Safety Findings Clinical Context / Notes

| Entospletinib | SYK [1] [2] [3] | Preclinical: Attenuated AKI-to-CKD transition in mice; restored chemosensitivity in ABCG2-mediated MDR lung cancer cells [1] [3]. Clinical (Trials): Investigated for CLL, AML, DLBCL, and KMT2A-R ALL; demonstrated combinatorial efficacy with chemotherapy in some models [2] [4] [5]. | Preclinical: No renal toxicity or significant cell death observed in mice and human tubular cells at tested doses [1]. Clinical (Trials): A phase Ib/II study reported a favorable short-term safety profile [1]. | A selective, oral SYK inhibitor. Multiple clinical trials are ongoing; not yet broadly approved [2] [3]. | | Imatinib | BCR-ABL [6] | Effective for CML and Ph+ ALL; 10-year survival rate of 83.3% for CML [6]. | Common adverse reactions: superficial edema, pigmentation, rash; ~25-30% of CML patients develop resistance [6]. | First-generation TKI. Resistance, particularly T315I mutation, is a key limitation [6]. | | Dasatinib | BCR-ABL [6] | Second-gen TKI; effective against a wider range of mutations than Imatinib; 5-year OS rate of 96% in newly diagnosed CML [6]. | Adverse reactions: cardiovascular effects, pulmonary arterial hypertension, pleural effusion, bleeding [6]. | Second-generation TKI. | | Ponatinib | BCR-ABL (including T315I) [6] | Third-gen TKI; effective for patients with resistance/intolerance, especially those with T315I mutation [6]. | Serious safety concerns led to temporary market withdrawal; indication limited to specific, high-need patients [6]. | Third-generation TKI. | | Erlotinib | EGFR [7] | Used in NSCLC treatment [7]. | In a network meta-analysis of NSCLC TKIs, Erlotinib had the lowest risk for hypertension and thrombotic events [7]. | Included as a benchmark for TKI safety in a different therapeutic area (NSCLC). |

Detailed Experimental Data on this compound

For researchers, the methodologies and key findings from pivotal preclinical studies are crucial. The following table details the experimental protocols and outcomes related to this compound's safety and efficacy.

Preclinical Evidence and Protocols
Study Focus Experimental Model & Protocol Key Findings & Implications

| Renal Safety & Efficacy [1] | Model: Unilateral renal ischemia-reperfusion injury (IRI) in mice. Dosing: 20 mg/kg intraperitoneally 30 mins pre-IRI, then daily for 6 days, then every other day until day 14. Analysis: Immunoblotting, histopathology (PAS, Masson's trichrome), flow cytometry. | Efficacy: Attenuated transition from AKI to CKD, reduced fibrosis, and resolved inflammation. Safety: No renal toxicity or changes in body weight; minimal impact on primary human tubular epithelial cells in vitro. | | Overcoming Multidrug Resistance (MDR) [3] | Model: In vitro study using NSCLC cell line (NCI-H460) and its ABCG2-overexpressing resistant variant (NCI-H460/MX20). Dosing: 3 μM GS-9973 (this compound) co-incubated with chemotherapeutics. Analysis: MTT assay, flow cytometry for efflux, immunoblotting, ATPase activity assay, molecular docking. | Efficacy: Reversed ABCG2-mediated resistance to mitoxantrone and doxorubicin. Mechanism: Blocks ABCG2 efflux function and downregulates its protein expression without changing mRNA levels or localization. | | Combinatorial Efficacy in Leukemia [4] | Model: Patient-derived xenograft (PDX) models of infant KMT2A-R acute lymphoblastic leukemia (ALL) in NSG mice. Dosing: this compound administered orally via rodent chow (0.03%, 0.05%, 0.07% concentrations), alone and with vincristine. Analysis: In vivo leukemia proliferation, phosphoflow cytometry for signaling pathways. | Efficacy: Inhibited leukemia proliferation in RAS-wild-type models; enhanced effects in combination with vincristine. Note: No anti-leukemic activity in models with concurrent RAS mutations, suggesting a mechanism of resistance. |

SYK Signaling and this compound's Mechanism

The following diagram illustrates the signaling pathway targeted by this compound, based on descriptions from the search results.

architecture BCR BCR SYK SYK BCR->SYK Activates DownstreamEffectors Effector Molecules (PLCγ, BLNK, PI3K) SYK->DownstreamEffectors Phosphorylates CellularProcesses Cellular Processes (Proliferation, Survival, Cytokine Production) DownstreamEffectors->CellularProcesses Activate This compound This compound This compound->SYK Inhibits

Interpretation and Research Gaps

  • Limited Clinical Safety Data: The most significant gap is the lack of large-scale, head-to-head clinical trials comparing this compound's safety profile directly with other TKIs. The available safety information is primarily from preclinical models or early-phase trials, which is promising but not sufficient for a full safety comparison [1].
  • Mechanism-Informed Safety: As a highly selective SYK inhibitor, this compound's safety profile may differ from TKIs with broader targets. For example, the adverse events of BTK or BCR-ABL inhibitors (e.g., bleeding, cardiovascular effects) are often linked to their specific targets [2] [6]. The selectivity of this compound could potentially result in a distinct adverse event profile.
  • Context-Dependent Efficacy and Safety: The efficacy and potential side effects of this compound can be influenced by the genetic context of the disease, as seen in KMT2A-R leukemia models where RAS mutations conferred resistance [4]. This highlights the importance of patient stratification in clinical development.

References

entospletinib specificity SYK versus off-target kinase effects

Author: Smolecule Technical Support Team. Date: February 2026

Entospletinib's Primary Target: SYK

This compound is characterized as an oral, selective inhibitor of spleen tyrosine kinase (SYK) [1] [2]. It is classified as a small molecule and an ATP-competitive kinase inhibitor [3]. Its primary proposed mechanism of action is the inhibition of B-cell receptor (BCR) signaling, which can lead to an suppression of tumor cell activation, migration, adhesion, and proliferation [1].

The table below summarizes the key information about its primary target:

Feature Description
Primary Target Spleen Tyrosine Kinase (SYK) [4] [1]
Drug Category Small Molecule; Tyrosine Kinase Inhibitor (TKI) [1]
Mechanism ATP-competitive inhibitor; suppresses B-cell receptor (BCR) signaling [1] [3]
Known Indications (Under Investigation) Acute Myeloid Leukemia (AML), particularly NPM1-mutated AML; various B-cell malignancies (e.g., CLL, NHL) [1] [2]

Documented Off-Target Kinase Effects

Current literature and drug profiling resources suggest that this compound has a clean selectivity profile. The following table summarizes the available information on its specificity:

Aspect Finding Supporting Evidence / Context
Reported Selectivity Highly selective for SYK [1] [2] Described as a "selective inhibitor" in drug databases and trial documentation.
Quantified Off-Targets No specific off-target kinases identified in curated sources [4] [1] DrugBank and My Cancer Genome list only SYK as its target, with no other kinase off-targets noted.
Broader Kinase Profiling Context Information on broad kinome-wide screening is not publicly available in searched results. A 2025 review on kinase inhibitor properties does not include this compound in its analysis [5].

Clinical and Preclinical Insights on Specificity

The selectivity of this compound is a key feature highlighted in its clinical development.

  • Second-Generation Inhibitor: this compound is recognized as a second-generation SYK inhibitor, which was designed to have improved selectivity and potency compared to earlier inhibitors like fostamatinib [6].
  • Focus on Hematologic Cancers: Its clinical development has been primarily in hematological malignancies, such as AML and chronic lymphocytic leukemia (CLL), where SYK signaling plays a key role [1] [2]. The narrow focus of its application aligns with its specific mechanism of action.

Experimental Evidence & Resistance Mechanisms

While direct off-target kinase effects are not prominently reported, research has identified a potential resistance mechanism that provides indirect evidence of its target specificity.

Start SYK Inhibition by this compound A Inflammatory Pathway Activation (Resistance) Start->A Leads to B Enrichment of: • TNFα/NF-κB Signaling • Inflammatory Response Genes A->B RNA-seq reveals C Increased Sensitivity to Glucocorticoids A->C Causes D Potential Resistance Mechanism to SYK Inhibitor B->D Contributes to C->D &

A 2025 study investigated resistance to SYK inhibition in Acute Myeloid Leukemia (AML) cells and found that cells with acquired resistance to this compound did not develop new kinase mutations [7]. Instead, resistance was driven by a non-mutational, compensatory activation of inflammatory signaling pathways, particularly TNFα signaling via NF-κB [7]. This suggests that this compound's action is specifically on SYK, forcing cancer cells to activate alternative survival pathways rather than mutating the drug target itself.

Furthermore, these this compound-resistant cells showed a markedly increased sensitivity to glucocorticoids, which are potent immunosuppressants [7]. This synthetic lethal interaction provides a potential combination strategy to overcome resistance.

Summary for Researchers

Based on the available data, this compound demonstrates a high degree of specificity for SYK with no major, well-documented off-target kinase interactions noted in standard pharmacological profiles [4] [1] [2]. Its clinical development as a second-generation SYK inhibitor underscores a focus on improved selectivity [6]. The discovery that resistance arises from pathway-level compensation, rather than off-target kinase promiscuity, further supports its targeted mechanism of action [7].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

411.18075832 Da

Monoisotopic Mass

411.18075832 Da

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6I3O3W6O3B

Drug Indication

Treatment of acute myeloid leukaemia

Wikipedia

Entospletinib

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Sharman J, Hawkins M, Kolibaba K, Boxer M, Klein L, Wu M, Hu J, Abella S, Yasenchak C. An open-label phase 2 trial of entospletinib (GS-9973), a selective  spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia. Blood. 2015 Apr 9;125(15):2336-43. doi: 10.1182/blood-2014-08-595934. Epub 2015 Feb 18. PubMed PMID: 25696919; PubMed Central PMCID: PMC4401348.

Explore Compound Types